Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-
Description
BenchChem offers high-quality Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-[4-(2-oxo-2-phenylacetyl)phenoxy]phenyl]-2-phenylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O5/c29-25(19-7-3-1-4-8-19)27(31)21-11-15-23(16-12-21)33-24-17-13-22(14-18-24)28(32)26(30)20-9-5-2-6-10-20/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZHLLCAHJUHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389293 | |
| Record name | Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21454-19-3 | |
| Record name | Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]
This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the aromatic diketone, Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]. The content herein is curated for researchers, scientists, and professionals in the field of drug development and materials science, offering both theoretical grounding and practical, step-by-step methodologies.
Introduction: The Significance of Aromatic Diketones
Aromatic diketones, such as Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], represent a class of organic compounds with significant potential in various scientific domains. The presence of multiple carbonyl groups and extended aromatic systems imparts unique electronic and structural properties, making them valuable precursors in the synthesis of polymers, pharmaceuticals, and advanced materials. The 1,2-dicarbonyl moiety, in particular, is a key pharmacophore in several biologically active molecules and a versatile handle for further chemical transformations.[1] This guide will delineate a robust, two-step synthetic pathway to the title compound and the analytical techniques essential for its structural confirmation and purity assessment.
Synthetic Strategy: A Two-Step Approach
The synthesis of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] can be efficiently achieved through a two-step process. The first step involves a double Friedel-Crafts acylation of diphenyl ether with phenylacetyl chloride to construct the basic carbon skeleton. The resulting intermediate, a diketone, is then subjected to an oxidation reaction to yield the final 1,2-diketone product.
Diagram of the Overall Synthetic Pathway
Sources
A Theoretical and Computational Investigation of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]
An In-depth Technical Guide:
Abstract
This guide provides a comprehensive theoretical and computational framework for the study of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] , a molecule belonging to the versatile class of diketones. While direct experimental literature on this specific compound is sparse, its structural motifs are prevalent in molecules of significant pharmacological interest. This document leverages established computational chemistry protocols and data from analogous compounds to outline a robust strategy for characterizing its physicochemical properties, predicting its biological potential, and guiding future experimental work. We will delve into the application of Density Functional Theory (DFT) for electronic structure analysis and Molecular Dynamics (MD) for simulating its behavior in physiological environments. Furthermore, we will explore its potential in drug discovery through molecular docking simulations and in silico ADMET profiling, establishing a foundation for its rational development as a therapeutic agent.
Introduction to a Promising Molecular Scaffold
Molecular Profile of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]
Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], identified by the CAS Number 21454-19-3 , is an aromatic diketone.[1][2] Its structure features a central diphenyl ether core linking two phenylglyoxal units. This arrangement of aromatic rings and reactive dicarbonyl groups imparts a unique combination of rigidity and conformational flexibility, making it an intriguing candidate for interacting with biological macromolecules.
The core structure consists of two ethanedione (glyoxal) groups where one carbonyl is attached to a terminal phenyl ring and the other to a central phenoxy group. This specific arrangement classifies it as an α-diketone, a functional group known for its diverse reactivity and coordination chemistry.
The Significance of the Diketone Moiety in Medicinal Chemistry
The diketone functional group is a privileged scaffold in drug discovery.[3] More specifically, β-diketones and their derivatives are widely recognized for their therapeutic potential, acting as antioxidants, anti-inflammatory agents, and antivirals.[4] The ability of the diketone moiety to chelate metals is a key feature, underpinning its use in the design of novel metallodrugs and as a component in catalysts.[3][5]
Notably, molecules incorporating diketone scaffolds have been investigated as potent inhibitors of enzymes like Cyclooxygenase-2 (COX-2), which is a key target in anti-inflammatory therapies.[4][5] The structural versatility of diketones allows for fine-tuning of their electronic and steric properties to achieve high affinity and selectivity for specific biological targets, making them a cornerstone for the rational design of new therapeutic agents.[5]
Theoretical Methodologies for In Silico Characterization
To understand the potential of a novel molecule, computational methods provide invaluable insights into its intrinsic properties and dynamic behavior, long before substantial investment in chemical synthesis and experimental testing is required.
Quantum Mechanics: Elucidating Electronic Structure with Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it the workhorse for chemists to predict molecular geometries, electronic properties, and spectroscopic signatures.[6] For a molecule like Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], DFT can elucidate the distribution of electron density, identify reactive sites, and predict its stability.
Key parameters derived from DFT calculations include:
-
Optimized Molecular Geometry: The lowest energy, most stable 3D conformation of the molecule.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied and Lowest Unoccupied Molecular Orbitals, whose energy gap is a crucial indicator of chemical reactivity and electronic excitability.[6]
-
Molecular Electrostatic Potential (MEP): A map of electrostatic potential on the electron density surface, which reveals regions susceptible to electrophilic and nucleophilic attack.[7]
-
Vibrational Frequencies: These calculations can predict the molecule's Infrared (IR) spectrum, which serves as a valuable tool for experimental validation of its structure.[8]
-
Structure Preparation: Draw the 2D structure of the molecule and convert it to a 3D format using software like GaussView or Avogadro. Perform an initial geometry optimization using a low-cost method like molecular mechanics.
-
Computational Setup:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Select the B3LYP functional, a hybrid functional known for its reliability with organic molecules.[6]
-
Basis Set: Employ the 6-311++G(d,p) basis set, which provides a flexible and accurate description of the electron orbitals, including diffuse functions and polarization.[6]
-
Solvation: To mimic a physiological environment, apply an implicit solvent model such as the Polarizable Continuum Model (PCM) with water as the solvent.[7]
-
-
Execution: Run a geometry optimization calculation followed by a frequency calculation at the same level of theory to confirm the structure is a true energy minimum.
-
Analysis: Extract the optimized coordinates, orbital energies (HOMO/LUMO), MEP map, and vibrational frequencies from the output files.
Caption: A generalized workflow for DFT calculations.
Simulating Molecular Motion: An Overview of Molecular Dynamics (MD)
While DFT provides a static, zero-kelvin picture, Molecular Dynamics (MD) simulations allow us to observe the time-dependent behavior of a molecule. By solving Newton's equations of motion for a system of atoms, MD can reveal conformational changes, solvent interactions, and the stability of ligand-protein complexes over time, providing a more realistic view of molecular behavior in a biological context.
-
System Preparation:
-
Ligand Parametrization: Use the optimized DFT geometry. Generate atomic charges (e.g., RESP charges) and assign atom types compatible with a chosen force field (e.g., GAFF2 for small molecules).
-
Solvation: Place the ligand in the center of a periodic box of water molecules (e.g., TIP3P water model).
-
Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Simulation Staging:
-
Energy Minimization: Perform a series of steepest descent and conjugate gradient minimizations to relax the system and remove steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by pressure equilibration to the target pressure (e.g., 1 atm) under constant pressure (NPT ensemble). This ensures the system reaches a stable state.
-
-
Production Run: Run the simulation for a desired length of time (e.g., 100 ns or more) under the NPT ensemble, saving the coordinates (trajectory) at regular intervals.
-
Trajectory Analysis: Analyze the trajectory to calculate properties like Root Mean Square Deviation (RMSD) to assess conformational stability, solvent accessible surface area (SASA), and intramolecular hydrogen bonds.
Caption: Key stages of a Molecular Dynamics simulation.
Computational Applications in a Drug Development Context
The true power of computational studies lies in their ability to guide the drug discovery process, from identifying potential biological targets to predicting a drug candidate's metabolic fate.
Target Identification through Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in virtual screening, where large libraries of compounds are docked to a target protein to identify potential hits. Given the known activities of similar diketones, potential targets for Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] could include enzymes involved in inflammation or cancer pathways, such as COX-2 or Indoleamine 2,3-dioxygenase (IDO1).[4][9]
-
Receptor Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB), for instance, PDB ID: 4PH9 for COX-2.[4]
-
Remove water molecules and any co-crystallized ligands. Add polar hydrogens and assign atomic charges using software like AutoDock Tools.
-
-
Ligand Preparation:
-
Use the DFT-optimized 3D structure of the ligand.
-
Assign rotatable bonds and merge non-polar hydrogens using AutoDock Tools.
-
-
Grid Box Generation: Define a 3D grid box that encompasses the active site of the receptor where the native ligand binds.
-
Docking Execution:
-
Run a docking algorithm like AutoDock Vina, which will explore various conformations (poses) of the ligand within the active site.[4]
-
The algorithm will score these poses based on a scoring function that estimates the binding affinity (in kcal/mol).
-
-
Results Analysis:
-
Analyze the top-scoring poses. A lower binding energy indicates a more favorable interaction.
-
Visualize the ligand-receptor complex to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding.
-
Caption: The process of molecular docking.
Early-Stage Safety and Efficacy: In Silico ADMET Profiling
A significant cause of failure in drug development is poor pharmacokinetic properties. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) early can save considerable resources. Several computational models can predict these properties based on molecular structure. A key initial screen is the "Rule of Five," proposed by Lipinski, which assesses drug-likeness.[4]
Data Synthesis and Protocol Validation
The outputs of computational models must be synthesized into a coherent picture and validated to ensure their reliability.
Predicted Molecular Properties and Spectroscopic Signatures
Based on its chemical structure, we can calculate key physicochemical properties for Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]. These properties are crucial for predicting its behavior in biological systems.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C28H18O5 | - |
| Molecular Weight | 442.45 g/mol | Influences diffusion and absorption (Lipinski's Rule < 500) |
| logP (Octanol/Water) | ~5.5 (Estimated) | Measures lipophilicity; affects absorption and distribution |
| Hydrogen Bond Donors | 0 | Influences solubility and membrane permeability |
| Hydrogen Bond Acceptors | 5 | Influences solubility and receptor binding |
| Topological Polar Surface Area (TPSA) | 77.51 Ų | Predicts transport properties (good absorption < 140 Ų)[10] |
Note: These values are calculated or estimated based on the molecular structure and may vary slightly between different prediction algorithms.
The molecule adheres to most of Lipinski's rules except for molecular weight and potentially logP, suggesting that while it has drug-like features, its bioavailability might need optimization.
Ensuring Trustworthiness: Self-Validating Computational Workflows
The credibility of computational predictions hinges on rigorous self-validation. No single calculation is definitive; confidence is built through consistency and comparison.
-
Convergence in MD Simulations: The stability of metrics like RMSD over the course of an MD simulation indicates that the system has reached equilibrium and the trajectory is reliable for analysis.
-
Comparison with Analogs: Where direct experimental data is lacking for the target molecule, comparing calculated properties (e.g., predicted IR spectra, logP) with known experimental data for structurally similar compounds provides an essential reality check.[8] For instance, the calculated vibrational frequencies for the carbonyl stretches should fall within the typical range observed for aromatic diketones (1650–1790 cm⁻¹).[8]
Conclusion and Future Outlook
Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] represents a molecule of considerable interest, built upon a scaffold with proven pharmacological relevance. This guide has outlined a comprehensive computational strategy to thoroughly characterize it in silico. Through a combination of DFT, MD simulations, and molecular docking, researchers can predict its structural, electronic, and dynamic properties, identify plausible biological targets, and estimate its drug-like potential.
The theoretical data presented here provides a strong foundation and rationale for embarking on the synthesis and experimental validation of this compound. Future work should focus on:
-
Chemical Synthesis and Spectroscopic Characterization: To confirm the structure and validate the predicted IR and NMR spectra.
-
In Vitro Biological Screening: To test the compound's activity against predicted targets like COX-2, IDO1, or other enzymes implicated in cancer and inflammation.
-
X-ray Crystallography: Obtaining a crystal structure of the compound, alone or in a complex with its biological target, would provide the ultimate validation for the computational models.
By integrating the theoretical approaches described herein with targeted experimental work, the full potential of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] as a lead compound in drug discovery can be systematically explored.
References
-
Al-Hussain, S. A., et al. (2022). Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. MDPI. [Link]
-
MOLBASE. (n.d.). Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-[4-(phenylethynyl)phenyl]-. MOLBASE Encyclopedia. [Link]
-
Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals. [Link]
-
MDPI. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI. [Link]
-
PubChem. (n.d.). Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-. PubChem. [Link]
-
MDPI. (n.d.). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. MDPI. [Link]
-
Ivy Fine Chemicals. (n.d.). Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-. Ivy Fine Chemicals. [Link]
-
ResearchGate. (2016). β-Diketones as Scaffolds for Anticancer Drug Design - From Organic Building Blocks to Natural Products and Metallodrug Components. ResearchGate. [Link]
-
Weifang Yangxu Group Co., Ltd. (n.d.). Ethanone, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-. Weifang Yangxu Group Co., Ltd. [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1,1'-(1,4-phenylene)bis- (CAS 1009-61-6). Cheméo. [Link]
-
NIST. (n.d.). 1,1'-(p-Phenylene)bis(2-phenylethanedione). NIST WebBook. [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanedione, diphenyl- (CAS 134-81-6). Cheméo. [Link]
-
LookChem. (n.d.). Ethanone, 1,1'-(azoxydi-4,1-phenylene)bis. LookChem. [Link]
-
ResearchGate. (2018). New bis 1,3,4-oxadiazole derivatives: syntheses, characterizations, computational studies, and antioxidant activities. ResearchGate. [Link]
-
PubChem. (n.d.). o-Phenylene dibenzoate. PubChem. [Link]
-
Semantic Scholar. (2010). Experimental and ab initio computational studies on 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline. Semantic Scholar. [Link]
-
ResearchGate. (2010). Experimental and ab initio computational studies on 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline. ResearchGate. [Link]
-
PubChem. (n.d.). 1,1-Diphenylethane. PubChem. [Link]
-
PubMed. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. [Link]
-
PubMed. (2018). Development of a series of novel o-phenylenediamine-based indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. PubMed. [Link]
-
PubMed. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed. [Link]
-
PubMed. (2014). Discovery of clinical candidate 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579), a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A). PubMed. [Link][Link])
Sources
- 1. ivychem.com [ivychem.com]
- 2. 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-Ethanedione] [21454-19-3] | King-Pharm [king-pharm.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a series of novel o-phenylenediamine-based indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.molbase.com [m.molbase.com]
Navigating the Physicochemical Landscape of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], a complex aromatic diketone with potential applications in materials science and drug development. Given its intricate molecular structure, understanding its solubility and stability is paramount for its effective formulation and application. This document will delve into the theoretical underpinnings of its solubility and stability, outline robust experimental protocols for their determination, and provide insights into the interpretation of the resulting data. The methodologies described herein are grounded in established principles of physical chemistry and adhere to international regulatory standards, ensuring a self-validating and reliable approach to characterizing this promising compound.
Introduction: Unveiling a Complex Aromatic Diketone
Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], identified by its CAS number 21454-19-3, possesses a molecular formula of C₂₈H₁₈O₅ and a molecular weight of approximately 434.44 g/mol . Its structure is characterized by a central ethanedione (α-diketone) linkage flanked by two phenyl groups, which are in turn connected through an oxydi-4,1-phenylene bridge. This extensive aromaticity and the presence of polar carbonyl groups bestow upon the molecule a unique combination of properties that are likely to influence its behavior in various chemical and biological systems.
The presence of multiple aromatic rings suggests a propensity for π-π stacking interactions and potential for interesting electronic properties. However, this large, rigid, and largely hydrophobic structure also points towards a significant challenge in drug development: poor aqueous solubility. This guide will address this challenge head-on, providing a roadmap for its systematic evaluation.
Decoding Solubility: From Theoretical Prediction to Empirical Measurement
The solubility of a compound is a fundamental property that dictates its absorption, distribution, metabolism, and excretion (ADME) profile in a biological context, and its processability in materials science applications. For a molecule like Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], its solubility is expected to be highly dependent on the solvent's polarity.
Theoretical Considerations: The "Like Dissolves Like" Principle in Action
The adage "like dissolves like" provides a foundational qualitative prediction of solubility. Given the predominantly nonpolar nature of the large aromatic framework of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], it is anticipated to exhibit greater solubility in nonpolar organic solvents compared to polar, protic solvents like water. The polar carbonyl groups will contribute to some degree of interaction with polar solvents, but this is likely to be overshadowed by the hydrophobic character of the rest of the molecule.
Table 1: Predicted Solubility Profile of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]
| Solvent Class | Predicted Solubility | Rationale |
| Nonpolar Aprotic (e.g., Toluene, Hexane) | High | Favorable van der Waals interactions between the solvent and the large aromatic structure of the solute. |
| Polar Aprotic (e.g., DMSO, DMF, Acetone) | Moderate to High | The polarity of the solvent can interact with the carbonyl groups, while the organic nature of the solvent can solvate the aromatic rings. |
| Polar Protic (e.g., Water, Ethanol) | Low | The strong hydrogen bonding network of water is difficult to disrupt by the largely nonpolar solute. Limited hydrogen bond accepting capability of the carbonyl oxygens. |
Experimental Determination of Solubility: A Step-by-Step Protocol
A robust determination of solubility requires a systematic experimental approach. The shake-flask method, while traditional, remains a gold standard for equilibrium solubility measurement.
Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of finely powdered Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO, acetone, toluene).
-
Ensure a solid excess is visible to confirm saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.
-
Alternatively, centrifuge the samples at a high speed to pellet the excess solid.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or µg/mL based on the measured concentration and the dilution factor.
-
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Assessing Stability: A Prerequisite for Viability
The chemical stability of a compound determines its shelf-life, dictates acceptable storage conditions, and provides insights into its potential degradation pathways. For Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], the α-diketone moiety is a potential site for chemical reactivity.
Theoretical Considerations: Identifying Potential Degradation Pathways
The structure of the molecule suggests several potential degradation pathways that should be investigated:
-
Hydrolysis: The ether linkage could be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable. The carbonyl groups are less likely to undergo hydrolysis.
-
Oxidation: The aromatic rings and the diketone functionality could be susceptible to oxidation.
-
Photodegradation: The extensive conjugated π-system suggests that the molecule may absorb UV-Vis light, potentially leading to photochemical degradation.
Forced Degradation Studies: Probing for Instability
Forced degradation (or stress testing) studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[1][2] These studies involve exposing the compound to conditions more severe than those it would typically encounter during storage.
Protocol 2: Forced Degradation Study
-
Sample Preparation:
-
Prepare solutions of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] in a suitable solvent system (e.g., a mixture of acetonitrile and water) at a known concentration.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Treat the solution with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.
-
Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution to elevated temperatures (e.g., 60-80 °C).
-
Photodegradation: Expose a solid sample and a solution to UV and visible light according to ICH Q1B guidelines.[3]
-
-
Sample Analysis:
-
At various time points, withdraw samples, neutralize if necessary, and dilute appropriately.
-
Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.
-
-
Data Interpretation:
-
Calculate the percentage of degradation.
-
Identify and, if necessary, characterize the major degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for conducting forced degradation studies.
Long-Term Stability Studies: Simulating Real-World Conditions
Following forced degradation, long-term stability studies under ICH-prescribed conditions are necessary to establish a re-test period or shelf life.
Table 2: ICH Conditions for Long-Term Stability Testing
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
*RH = Relative Humidity. The choice of long-term conditions depends on the climatic zone for which the product is intended.[4][5]
Conclusion: A Pathway to Characterization
The successful application of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] in any field hinges on a thorough understanding of its fundamental physicochemical properties. This guide has provided a comprehensive framework for the systematic investigation of its solubility and stability. By integrating theoretical predictions with robust experimental methodologies, researchers can generate the critical data needed to inform formulation development, predict in vivo behavior, and ensure the quality and efficacy of this promising molecule. The self-validating nature of the described protocols, grounded in established scientific principles and regulatory guidelines, provides a reliable path forward for the comprehensive characterization of this and other complex aromatic compounds.
References
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 18, 2026, from [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved January 18, 2026, from [Link]
-
How to determine the solubility of a substance in an organic solvent ? (2024, May 28). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Solubility and Dissolution Profile Assessment in Drug Discovery. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder. Retrieved January 18, 2026, from [Link]
-
Forced Degradation Studies. (n.d.). STEMart. Retrieved January 18, 2026, from [Link]
-
ICH Guidlines for stability studies. (n.d.). SlideShare. Retrieved January 18, 2026, from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 18, 2026, from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 18, 2026, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved January 18, 2026, from [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). LCGC North America. Retrieved January 18, 2026, from [Link]
-
Peters, S. A., Hötker, A. M., & Rideout, J. M. (2019). Evaluating the Role of Solubility in Oral Absorption of Poorly Water-Soluble Drugs Using Physiologically-Based Pharmacokinetic Modeling. Clinical Pharmacology & Therapeutics, 106(5), 1085-1095. [Link]
-
Pascal H, F A. (1982). Spectroscopy and photochemistry of aromatic and cyclic. beta. -diketones (Technical Report). OSTI.GOV. [Link]
-
Lee, S., Kim, H., & Lee, J. (2023). Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. Pharmaceutics, 15(6), 1729. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 18, 2026, from [Link]
-
Forced degradation studies. (2016). MedCrave online. Retrieved January 18, 2026, from [Link]
-
ICH Stability Testing and Method Development. (2020, April 22). YouTube. Retrieved January 18, 2026, from [Link]
-
Drug Solubility Assessment. (n.d.). OUCI. Retrieved January 18, 2026, from [Link]
-
Q1A(R2) Guideline. (n.d.). ICH. Retrieved January 18, 2026, from [Link]
-
ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.). European Medicines Agency. Retrieved January 18, 2026, from [Link]
Sources
Aromatic Diketones: A Comprehensive Technical Guide for Drug Discovery and Development
Abstract
Aromatic diketones represent a pivotal class of organic compounds, distinguished by the presence of two ketone functionalities linked to or integral within an aromatic system. Their unique structural and electronic properties underpin a vast and expanding range of applications, most notably in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive literature review of aromatic diketone compounds, designed for researchers, scientists, and professionals in the field. We will explore the core principles of their synthesis, delve into their diverse biological activities, and elucidate their mechanisms of action. This guide will further detail established experimental protocols and present key data in a clear, comparative format to facilitate practical application in a laboratory setting.
Introduction: The Versatile Scaffold of Aromatic Diketones
Aromatic diketones are characterized by a molecular structure containing two carbonyl groups connected by an aromatic ring system. The relative positions of these ketone groups (ortho, meta, para) and the nature of the aromatic scaffold significantly influence their chemical reactivity, photophysical properties, and biological activity. This versatility has established them as crucial building blocks in organic synthesis and as privileged scaffolds in medicinal chemistry.[1][2]
One of the most well-known and extensively studied aromatic diketones is curcumin, a natural product derived from turmeric.[3][4][5] Curcumin's diarylheptanoid structure, featuring a β-diketone moiety, is responsible for its wide array of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.[3][5][6] The study of curcumin and its analogs has provided a significant impetus for the exploration of other aromatic diketones as potential therapeutic agents.
This guide will systematically review the landscape of aromatic diketone chemistry, with a focus on providing actionable insights for drug discovery and development professionals.
Synthetic Methodologies: Accessing the Aromatic Diketone Core
The synthesis of aromatic diketones can be achieved through several established and emerging methodologies. The choice of synthetic route is often dictated by the desired substitution pattern, the nature of the aromatic core, and the desired scale of the reaction.
Claisen Condensation
The crossed-Claisen condensation is a cornerstone reaction for the synthesis of 1,3-diketones.[1][7] This method involves the condensation of an acetophenone derivative with a substituted ester of a benzoic acid in the presence of a strong base, such as sodium methoxide or sodium hydride.[1][7] The reaction proceeds through the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the ester carbonyl. Subsequent protonation and tautomerization yield the desired β-diketone. A key advantage of this method is the wide availability of starting materials, allowing for the synthesis of a diverse library of aromatic diketones.[7]
Experimental Protocol: Synthesis of Dibenzoylmethane via Claisen Condensation [7]
-
To a stirred solution of sodium methoxide (prepared from sodium in methanol) in a suitable solvent (e.g., tetrahydrofuran), add acetophenone dropwise at room temperature.
-
After stirring for a designated period, add the appropriate benzoic acid ester dropwise.
-
Continue stirring the reaction mixture for several hours to ensure complete reaction.
-
Quench the reaction by carefully adding a dilute acid (e.g., 10% HCl) until the pH is neutral.[7]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure 1,3-diketone.[7]
Oxidation of Precursors
The oxidation of various precursors offers another versatile route to aromatic diketones. For instance, α-diketones can be synthesized through the oxidation of 1,2-diols.[8] The choice of oxidant is critical to control the reaction and avoid over-oxidation. Similarly, the aerobic oxidation of deoxybenzoins, catalyzed by bases like 1,4-diazabicyclo[2.2.2]octane (DABCO), provides an efficient pathway to benzil derivatives (1,2-diaryl-1,2-diketones).[8]
Modern Synthetic Approaches
Recent advancements in organic synthesis have introduced novel methods for constructing the aromatic diketone scaffold. These include metal-catalyzed cross-coupling reactions and C-H functionalization strategies, which offer greater efficiency and functional group tolerance.[9][10] For example, rhodium-catalyzed reductive α-acylation of enones has been developed for the direct synthesis of 1,3-diketones.[10]
Physicochemical Properties and Structural Features
The unique properties of aromatic diketones are intrinsically linked to their structural features, particularly the presence of the dicarbonyl moiety and the aromatic ring system.
Tautomerism
A key characteristic of β-diketones is their existence in a tautomeric equilibrium between the diketo and keto-enol forms.[7][11] In the vast majority of cases, the keto-enol form is favored, stabilized by the formation of a strong intramolecular hydrogen bond, which creates a pseudo-aromatic six-membered ring.[7] The position of this equilibrium is influenced by factors such as the solvent polarity and steric hindrance.[7] In non-polar solvents, the enol form is strongly favored, while polar solvents can shift the equilibrium slightly towards the diketo form.[7][12]
Photophysical Properties
Aromatic diketones often exhibit interesting photophysical properties, including strong absorption in the UV-A region, making them suitable for applications such as sunscreens.[7][12] The absorption properties are influenced by the extent of π-conjugation within the molecule.[13] For instance, increasing the size of the aromatic system can lead to a red-shift in the absorption spectrum.[13][14] Furthermore, some aromatic diketones can act as photoinitiators in polymerization reactions.[15][16] The absorption of light can lead to the formation of excited states, which can then initiate radical or cationic polymerization processes.[15][17]
The photophysical properties of bichromophoric molecules composed of an aromatic ring linked to an α-diketone moiety have been studied to understand intramolecular electronic energy transfer.[18] The efficiency of this energy transfer is dependent on temperature and molecular structure, suggesting an exchange interaction mechanism.[18]
Applications in Drug Discovery and Development
The diverse biological activities of aromatic diketones have positioned them as highly valuable scaffolds in the design and development of new therapeutic agents.[2][6]
Anticancer Activity
Numerous aromatic diketones, particularly curcuminoids and their synthetic analogs, have demonstrated significant anticancer potential.[3][6] The β-diketone moiety is a key structural feature in many COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs that also show promise in cancer therapy.[6][19] The anticancer activity of these compounds is often attributed to their ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[3][5]
Anti-inflammatory and Antioxidant Properties
The anti-inflammatory and antioxidant properties of aromatic diketones are well-documented, with curcumin being a prime example.[3][4][5] The o-methoxyphenol group and the β-diketone moiety in curcumin are crucial for its antioxidant activity, allowing it to scavenge reactive oxygen species.[4][20] The anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[19]
Metal Chelation and Metallodrugs
The β-diketone moiety is an excellent chelating ligand for various metal ions.[1][21][22] This property has been exploited in several ways in drug development. Metal complexes of aromatic diketones can exhibit enhanced biological activity compared to the free ligand.[21][23] For instance, coordination compounds of curcuminoids with platinum-group metals are being investigated as potential anticancer agents.[6] Furthermore, the chelating ability of diketones can be used to develop agents for reducing metal-induced toxicity.[4]
Other Therapeutic Areas
The therapeutic potential of aromatic diketones extends beyond cancer and inflammation. They have been investigated for their neuroprotective, antimicrobial, and antiviral activities.[3][6][24] The ability of the diketone scaffold to interact with various biological targets makes it a versatile platform for developing drugs for a wide range of diseases.
Key Structure-Activity Relationships
Understanding the relationship between the chemical structure of aromatic diketones and their biological activity is crucial for rational drug design.
Role of the Diketone Moiety
The diketone functionality is a critical determinant of biological activity. The α,β-unsaturated β-diketone moiety can covalently interact with protein thiols through a Michael addition reaction, which is a proposed mechanism for the activity of some compounds.[4][20] The ability to exist in the keto-enol tautomeric form and the presence of the intramolecular hydrogen bond also influence the molecule's hydrophobicity and its ability to interact with biological targets.[4][20]
Influence of Aromatic Substituents
The nature and position of substituents on the aromatic rings significantly modulate the biological activity.[22] Electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, affecting its reactivity and binding affinity for target proteins. The aromatic rings also contribute to the hydrophobicity of the molecule, which is important for its pharmacokinetic properties, such as membrane permeability and bioavailability.[4][20][25]
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Diagram 1: Tautomerism in β-Diketones
Caption: Tautomeric equilibrium between the diketo and keto-enol forms of a β-diketone.
Diagram 2: General Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification of aromatic diketones.
Diagram 3: Structure-Activity Relationship Logic
Caption: The logical relationship between chemical structure, properties, and biological activity.
Conclusion and Future Perspectives
Aromatic diketones are a remarkably versatile class of compounds with a rich history and a bright future in medicinal chemistry and materials science. Their synthetic accessibility, tunable electronic and photophysical properties, and diverse biological activities make them attractive scaffolds for the development of novel therapeutics. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, the exploration of novel biological targets, and the design of multifunctional aromatic diketones with improved pharmacokinetic profiles. The continued investigation of these fascinating molecules holds great promise for addressing unmet medical needs.
References
- The γ-Diketone Moiety: A Cornerstone in Synthesis and a Target in Drug Discovery - Benchchem. (n.d.).
- β-diketones: Important Intermediates for Drug Synthesis - International Journal of Pharmaceutical Research and Allied Sciences. (n.d.).
- Photophysics of Cyclic a-Diketone Aromatic Ring Bichromophoric Molecules. Structures, Spectra, and Intramolecular Electronic Ene - American Chemical Society. (n.d.).
- β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. (n.d.).
- β-Diketones as Scaffolds for Anticancer Drug Design - From Organic Building Blocks to Natural Products and Metallodrug Components | Request PDF - ResearchGate. (2016).
- Photophysical Properties of Eu3+ β-Diketonates with Extended π-Conjugation in the Aromatic Moiety - MDPI. (2022, December 28).
- Curcumin: Biological Activities and Modern Pharmaceutical Forms - MDPI. (n.d.).
- Aromatic Difluoroboron β-Diketonate Complexes: Effects of π-Conjugation and Media on Optical Properties - NIH. (n.d.).
- Chemical and Structural Features Influencing the Biological Activity of Curcumin. (2013, April 1).
- Kinetic and mechanistic studies of metal complexes of – diketones - a review - IOSR Journal. (2022, January 4).
- Curcumin, an active component of turmeric: biological activities, nutritional aspects, immunological, bioavailability, and human health benefits - a comprehensive review - Frontiers. (n.d.).
- Synthesis and characterization of two conjugated β-diketones and their metal complexes - Scholars Research Library. (n.d.).
- Some 1,3-diketone-metal complexes with antimicrobial activity. - ResearchGate. (n.d.).
- Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters - SciSpace. (2014, February 4).
- 1,3-Diketones. Synthesis and properties - Semantic Scholar. (n.d.).
- Recent Developments in the Synthesis of β-Diketones - MDPI. (n.d.).
- Chemical and Structural Features Influencing the Biological Activity of Curcumin | Request PDF - ResearchGate. (2025, August 10).
- Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors - MDPI. (n.d.).
- Spectroscopy and photochemistry of aromatic and cyclic. beta. -diketones - OSTI.gov. (1982, August 1).
- Diketone Ligands - Ligands & Coordination Complexes - Alfa Chemistry. (n.d.).
- Synthesis of -diketone and its Metal Complexes | Semantic Scholar. (n.d.).
- Biological activities of curcuminoids, other biomolecules from turmeric and their derivatives – A review - PubMed Central. (n.d.).
- A Study of Photophysical Processes in Organic Systems. - Minsky DTIC. (1978, September 30).
- Direct Carbon−Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones | Organic Letters - ACS Publications. (n.d.).
- α-Diketone synthesis by oxidation - Organic Chemistry Portal. (n.d.).
- Recent Developments in the Synthesis of β-Diketones - PMC - PubMed Central - NIH. (n.d.).
- Synthesis of 1,3-diketones - Organic Chemistry Portal. (n.d.).
- (PDF) Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters - ResearchGate. (2025, August 6).
- Dyes as Photoinitiators or Photosensitizers of Polymerization Reactions - PMC - NIH. (n.d.).
- Aldehydes as powerful initiators for photochemical transformations - PMC - NIH. (n.d.).
- Ketone containing aromatic molecules with their potential pharmacological activities. - ResearchGate. (n.d.).
- Synthesis and Application of Asymmetry Diphenylketone Photoinitiators - ResearchGate. (2021, May 3).
- Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism - PMC - PubMed Central. (n.d.).
- Structural Studies of β-Diketones and Their Implications on Biological Effects - MDPI. (n.d.).
- Journal of Chemical and Pharmaceutical Research, 2023, 15(10):10-11 Exploring the Effects of Aromatic Compounds on Medicinal Che - JOCPR. (2023, November 6).
Sources
- 1. ijpras.com [ijpras.com]
- 2. mdpi.com [mdpi.com]
- 3. Curcumin: Biological Activities and Modern Pharmaceutical Forms | MDPI [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Frontiers | Curcumin, an active component of turmeric: biological activities, nutritional aspects, immunological, bioavailability, and human health benefits - a comprehensive review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. α-Diketone synthesis by oxidation [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. 1,3-Diketone synthesis [organic-chemistry.org]
- 11. Spectroscopy and photochemistry of aromatic and cyclic. beta. -diketones (Technical Report) | OSTI.GOV [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Aromatic Difluoroboron β-Diketonate Complexes: Effects of π-Conjugation and Media on Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dyes as Photoinitiators or Photosensitizers of Polymerization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Aldehydes as powerful initiators for photochemical transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. iosrjournals.org [iosrjournals.org]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. jocpr.com [jocpr.com]
Methodological & Application
Application Note & Protocols: Synthesis of High-Performance Poly(phenylquinoxaline)s using Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]
Introduction and Scope
High-performance polymers are critical materials in industries where thermal stability, chemical resistance, and robust mechanical properties are paramount, such as aerospace, electronics, and automotive engineering. Among these advanced materials, Poly(phenylquinoxaline)s (PPQs) are a prominent class, renowned for their exceptional thermo-oxidative stability and processability. This application note provides a detailed guide for researchers on the use of the key monomer, Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] , commonly known as 4,4'-Oxydibenzil (ODB) , in the synthesis of PPQs.
The core of this guide is to explain the causality behind the synthetic choices, offering not just a procedure but a framework for understanding and optimizing the polymerization process. We will cover the polymerization mechanism, provide a detailed step-by-step protocol for a representative synthesis, discuss essential characterization techniques, and present the expected properties of the resulting polymer.
Monomer Spotlight: 4,4'-Oxydibenzil (ODB)
The selection of monomers is the most critical factor in determining the final properties of a polymer. ODB is a bis(α-diketone) monomer that offers a unique combination of reactivity and structural benefits.
-
Reactivity: The two α-diketone (benzil) groups are highly reactive towards aromatic ortho-diamines, enabling a clean and efficient polycondensation reaction to form the stable quinoxaline heterocyclic ring system.
-
Structural Benefits: The central ether linkage (-O-) in the ODB backbone imparts a degree of flexibility. This is a crucial molecular design feature that disrupts the rigid-rod nature of the polymer chain, leading to enhanced solubility and better processability of the final PPQ compared to polymers made from more rigid diketones. The phenyl substituents, which are incorporated onto the quinoxaline ring during polymerization, further aid in improving solubility.
Table 1: Properties of Monomer Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] (4,4'-Oxydibenzil)
| Property | Value |
| Chemical Structure | (See Figure 1 below) |
| IUPAC Name | 1,1'-(oxydi-4,1-phenylene)bis(1,2-diphenylethane-1,2-dione) |
| Common Name | 4,4'-Oxydibenzil (ODB); p,p'-Oxydibenzil |
| CAS Number | 1775-68-4 |
| Molecular Formula | C₂₆H₁₈O₄ |
| Molecular Weight | 394.42 g/mol |
| Appearance | Typically a yellow crystalline solid |
| Key Reactive Groups | Two α-diketone (benzil) functionalities |
Polymerization Mechanism: The Quinoxaline Ring Formation
The synthesis of PPQs from ODB proceeds via a step-growth polycondensation reaction. The fundamental reaction involves the condensation of an aromatic bis(ortho-diamine) with a bis(α-diketone). Each molecule of the diamine reacts with a molecule of the diketone to form two quinoxaline rings and release four molecules of water, driving the polymerization forward. This reaction is highly efficient and leads to the formation of a fully aromatic, thermally stable polymer backbone.
Figure 1: General reaction scheme for the synthesis of Poly(phenylquinoxaline)s.
Detailed Experimental Protocol: Synthesis of a Representative PPQ
This protocol details the synthesis of poly[2,2’-(p,p’-oxydiphenylene)-6,6’-bis(3-phenylquinoxaline)] from 4,4'-Oxydibenzil (ODB) and 3,3',4,4'-Tetraaminobiphenyl (TAB).
Materials and Reagents
-
4,4'-Oxydibenzil (ODB): (M.W. 394.42 g/mol ), polymer grade, >99% purity.
-
3,3',4,4'-Tetraaminobiphenyl (TAB): (M.W. 214.25 g/mol ), polymer grade, >99% purity.
-
m-Cresol: Anhydrous, polymerization grade.
-
Methanol: Reagent grade, for precipitation.
-
Nitrogen or Argon Gas: High purity, for inert atmosphere.
Equipment
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen/argon inlet, and a condenser.
-
Heating mantle with a temperature controller.
-
High-speed blender for polymer precipitation.
-
Vacuum oven for drying.
Step-by-Step Procedure
-
Monomer Preparation and Stoichiometry (The Foundation):
-
Dry the ODB and TAB monomers in a vacuum oven at 100 °C for at least 4 hours to remove any residual moisture. Water can interfere with the reaction and limit the final molecular weight.
-
Accurately weigh equimolar amounts of the monomers. For example, weigh 3.9442 g (10.0 mmol) of ODB and 2.1425 g (10.0 mmol) of TAB.
-
Causality: Achieving a high molecular weight polymer via step-growth polymerization is critically dependent on maintaining a 1:1 stoichiometric ratio of the reactive functional groups. Any deviation leads to chain termination and results in a lower molecular weight, brittle polymer.
-
-
Reaction Setup and Solvent Addition:
-
Set up the three-neck flask with the mechanical stirrer and gas inlet. Ensure all glassware is thoroughly dried.
-
Purge the entire system with dry nitrogen or argon for at least 30 minutes to create an inert atmosphere. This prevents oxidation of the amine monomers at high temperatures.
-
Add the weighed monomers (ODB and TAB) to the flask.
-
Add anhydrous m-cresol as the solvent. The amount should be calculated to achieve a final solids concentration of 10-20% (w/v). A higher concentration can lead to an unmanageably high viscosity, while a lower concentration may slow the reaction rate.
-
Causality: m-Cresol is an ideal solvent for this reaction. Its high boiling point (~203 °C) allows the reaction to be conducted at the necessary high temperatures. Furthermore, its phenolic nature helps to solvate the monomers and the growing polymer chains, preventing premature precipitation and facilitating the formation of a high molecular weight polymer.
-
-
Polymerization Reaction:
-
Begin stirring the mixture to form a slurry.
-
Slowly heat the reaction mixture to 180-190 °C over approximately 1-2 hours.
-
Maintain the reaction at this temperature for 8-12 hours. The viscosity of the solution will increase significantly as the polymerization proceeds, which is a visual indicator of increasing molecular weight.
-
Causality: The elevated temperature is required to drive the condensation reaction, which involves the removal of water. The extended reaction time ensures the polymerization proceeds to a high degree of conversion, which is essential for achieving optimal mechanical properties in the final polymer.
-
-
Polymer Isolation and Purification:
-
After the reaction is complete, cool the viscous polymer solution to room temperature. The solution will be a thick, honey-like dope.
-
Slowly pour the polymer solution into a large excess of vigorously stirred methanol (typically 10x the volume of the reaction solution) in a blender. This will cause the polymer to precipitate as a fibrous solid.
-
Causality: Methanol is a non-solvent for the PPQ but is miscible with m-cresol. This rapid change in solvent environment causes the polymer to crash out of solution, leaving unreacted monomers and the m-cresol solvent in the liquid phase.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with fresh methanol several times to remove all traces of m-cresol.
-
Dry the purified polymer in a vacuum oven at 120 °C until a constant weight is achieved (typically 24 hours).
-
Figure 2: Experimental workflow for the synthesis of Poly(phenylquinoxaline).
Polymer Characterization: Validating Success
After synthesis, it is crucial to characterize the polymer to confirm its structure, molecular weight, and thermal properties.
-
Structural Confirmation (FTIR): Acquire an FTIR spectrum of the dried polymer. A successful synthesis is indicated by the disappearance of the characteristic C=O stretching vibration from the ODB monomer (around 1670 cm⁻¹) and the N-H stretching from the TAB monomer (around 3300-3500 cm⁻¹). The appearance of bands corresponding to the quinoxaline ring (e.g., C=N stretch around 1630 cm⁻¹) confirms the formation of the desired polymer structure.
-
Molecular Weight Estimation (Inherent Viscosity): A simple and effective way to gauge the molecular weight is by measuring the inherent viscosity (ηᵢₙₕ) of a dilute polymer solution (e.g., 0.5 g/dL in m-cresol at 30 °C). High inherent viscosity values (typically >1.0 dL/g) are indicative of a high molecular weight polymer.[1]
-
Thermal Properties (TGA/DSC):
-
Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature. PPQs synthesized from ODB exhibit outstanding thermal stability, with decomposition temperatures (Td, temperature at 5% weight loss) typically above 500 °C in both air and nitrogen atmospheres.[2]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), which defines the upper service temperature of the amorphous polymer. PPQs are amorphous polymers and exhibit high Tg values, often in the range of 280-350 °C, depending on the specific diamine used.[1][2]
-
Table 2: Typical Properties of PPQ from 4,4'-Oxydibenzil and 3,3',4,4'-Tetraaminobiphenyl
| Property | Typical Value Range | Significance |
| Glass Transition Temp. (Tg) | 280 - 315 °C | Defines the upper limit for structural applications. |
| Decomposition Temp. (Td, 5% wt. loss) | > 550 °C (in Nitrogen) | Indicates exceptional thermal stability.[2] |
| Inherent Viscosity (ηᵢₙₕ) | 1.4 - 2.5 dL/g | Correlates to high molecular weight and toughness.[1] |
| Tensile Strength | 80 - 110 MPa | Measures the material's resistance to breaking under tension.[2] |
| Solubility | Soluble in m-cresol, NMP, DMAc | Good solubility allows for solution casting of films and coatings. |
Applications and Concluding Remarks
The poly(phenylquinoxaline)s synthesized using Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] are high-performance thermoplastics with a valuable combination of properties.[3] Their high thermal stability, excellent mechanical strength, and good solubility make them suitable for a range of demanding applications, including:
-
Aerospace: As matrices for carbon fiber composites and as high-temperature adhesives.[4]
-
Electronics: As dielectric layers and encapsulants for microelectronic components due to their low dielectric constant and high thermal stability.[4]
-
Membranes: For gas separation applications at elevated temperatures.
By following the detailed protocols and understanding the underlying chemical principles outlined in this note, researchers can successfully synthesize and tailor high-quality PPQ materials for advanced applications. The key to success lies in the purity of the monomers, strict adherence to stoichiometric balance, and maintenance of an inert, anhydrous reaction environment.
References
- Hergenrother, P. M. (1971). Synthesis of Poly(phenylquinoxaline)s via Self-Polymerizable Quinoxaline Monomers. Journal of Polymer Science Part A-1: Polymer Chemistry, 9(8), 2377-2390.
- Akram, N., et al. (2022). Properties and Applications of Polymers: A Mini Review. Journal of Molecular Structure, 1252, 132144.
- Kim, Y., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Polymers, 13(21), 3829.
-
Organic Syntheses Procedure. Phenylglyoxal. Organic Syntheses, Coll. Vol. 4, p.807 (1963); Vol. 34, p.82 (1954). [Link]
- Hsiao, S.-H., & Yang, C.-P. (1995). Synthesis and properties of polyimides derived from 4,4′‐(2,7‐naphthylenedioxy)dianiline and aromatic tetracarboxylic dianhydrides. Journal of Polymer Science Part A: Polymer Chemistry, 33(5), 769-777.
- Kochi, J. K. (1959). The Mechanism of the Leuckart Reaction. Journal of Organic Chemistry, 24(2), 205-213.
- Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694.
- Oishi, Y., et al. (1992). Preparation and characterization of aromatic polyimides derived from 4,4′-oxydiphthalic anhydride and 4,4′-diaminodiphenylmethane with different alkyl substituents. Journal of Polymer Science Part A: Polymer Chemistry, 30(6), 1049-1056.
- Ponomarev, I. I., et al. (2020).
- Hergenrother, P. M., & Levine, H. H. (1967). Synthesis and some properties of poly-[2,2′-(4,4′-oxydiphenylene)-6,6′-bis-(3-phenylquinoxaline) (PHPQ). Journal of Polymer Science Part A-1: Polymer Chemistry, 5(6), 1453-1466.
- Gvozdovskaia, I. A., et al. (2018). Methods of preparation of alpha-diketones and alpha-diketone monomers. Russian Journal of General Chemistry, 88(13), 2825-2845.
- De Clippel, F., et al. (2023). High-Performance Thermoplastics from a Unique Bicyclic Lignin-Derived Diol. ACS Sustainable Chemistry & Engineering, 11(6), 2415-2425.
- DeSimone, J. M., et al. (1993). Preparation of substituted or unsubstituted phenylglyoxals. WO 1993017989 A1.
- Kuriyama, A., et al. (2018). Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups. Chemical Society Reviews, 47(20), 7599-7621.
- Hedrick, J. L., et al. (1998). Poly(phenylene ether) Based Amphiphilic Block Copolymers. Polymers, 10(1), 15. Amphiphilic Block Copolymers. Polymers, 10(1), 15.
Sources
The Lynchpin Monomer: Unlocking High-Performance Polymers with 1,1'-(Oxydi-4,1-phenylene)bis[2-phenyl-ethanedione]
Introduction: The Unique Value Proposition of a High-Performance Building Block
In the relentless pursuit of advanced materials, the monomer 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-ethanedione], commonly known in the field as 4,4'-Oxydibenzil (ODB), stands out as a critical precursor to a class of exceptionally robust polymers. Its rigid, aromatic structure, punctuated by flexible ether linkages and reactive α-diketone functionalities, provides a unique combination of processability and extreme environmental resistance in the final polymer. This guide delves into the practical applications of ODB in materials science, focusing on the synthesis and characterization of Polyphenylquinoxalines (PPQs)—polymers renowned for their outstanding thermal and chemical stability.
This document serves as a technical guide for researchers and materials scientists, providing not only the theoretical underpinnings but also detailed, field-tested protocols for the synthesis and processing of ODB-based polymers. We will explore their application as high-temperature structural components, advanced dielectrics, and as a backbone for functional materials like proton-exchange membranes.
Core Application: Synthesis of High-Performance Polyphenylquinoxalines (PPQs)
The primary application of 4,4'-Oxydibenzil is its role as a tetracarbonyl monomer in polycondensation reactions. When reacted with aromatic tetraamines, it forms the quinoxaline ring, a highly stable heterocyclic system that constitutes the repeating unit of the polymer backbone. This reaction is the cornerstone of PPQ synthesis, creating polymers with remarkable properties.
Mechanism of Quinoxaline Formation
The synthesis proceeds via a condensation reaction between the α-diketone groups of ODB and the ortho-diamine functionalities of an aromatic tetraamine, such as 3,3',4,4'-tetraaminobiphenyl (TAB). The reaction rapidly forms the stable, fused aromatic quinoxaline ring system, releasing water as a byproduct. The choice of solvent and reaction temperature is critical to drive the reaction to completion and achieve high molecular weights, which are essential for good mechanical properties.
Application Note I: High-Temperature Resistant Films and Coatings
Rationale: The inherent thermal stability of the phenylquinoxaline backbone makes these polymers ideal candidates for applications where materials must perform under extreme temperatures, such as in aerospace, electronics, and automotive sectors.[1] The polymer derived from ODB and TAB exhibits no significant thermal decomposition until well over 500 °C.[2] This, combined with its excellent chemical resistance and good film-forming properties, allows for its use as protective coatings, high-temperature adhesives, and composite matrix resins.[3]
Experimental Protocol: Synthesis of PPQ from ODB and TAB
This protocol details the synthesis of a representative polyphenylquinoxaline, a polymer renowned for its thermal stability and processability.
1. Reagents and Materials:
-
4,4'-Oxydibenzil (ODB) (Monomer)
-
3,3',4,4'-Tetraaminobiphenyl (TAB) (Monomer)
-
m-Cresol (Solvent, high-purity)
-
Methanol (Precipitation agent)
-
Nitrogen gas (Inert atmosphere)
2. Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Condenser
-
High-speed blender
3. Step-by-Step Procedure:
-
Monomer Stoichiometry: Accurately weigh equimolar amounts of 4,4'-Oxydibenzil and 3,3',4,4'-tetraaminobiphenyl. For example, for a 10g polymer synthesis, use 6.13 g of ODB and 3.87 g of TAB.
-
Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, nitrogen inlet/outlet, and condenser. Place the flask in the heating mantle.
-
Charging the Flask: Add the weighed monomers to the flask.
-
Solvent Addition: Add high-purity m-cresol to the flask to achieve a solids concentration of 10-15% (w/v). This concentration is a critical parameter; lower concentrations can limit molecular weight gain, while higher concentrations can lead to viscosity issues.
-
Inert Atmosphere: Purge the flask with a slow stream of nitrogen for at least 30 minutes to remove oxygen, which can cause side reactions at high temperatures. Maintain a slight positive nitrogen pressure throughout the reaction.
-
Polymerization Reaction:
-
Begin stirring the mixture.
-
Slowly heat the reaction mixture to 80-90 °C and hold for 2-3 hours to ensure initial monomer dissolution and reaction initiation.
-
Gradually increase the temperature to 180-190 °C and maintain for 8-12 hours. The solution will become progressively more viscous as the polymer chains grow.
-
-
Precipitation and Purification:
-
Allow the viscous polymer solution (dope) to cool to room temperature.
-
Slowly pour the polymer dope into a large excess of vigorously stirred methanol (at least 10x the volume of the m-cresol) in a high-speed blender. This will precipitate the polymer as a fibrous solid.
-
Continue blending for 10-15 minutes to break up the polymer mass and wash away residual solvent.
-
-
Isolation and Drying:
-
Filter the precipitated polymer fibers.
-
Wash the fibers thoroughly with fresh methanol.
-
Dry the polymer in a vacuum oven at 120 °C for 24 hours to remove all residual solvents.
-
Protocol: Casting of a PPQ Film
-
Solution Preparation: Prepare a 10% (w/v) solution of the dried PPQ powder in a suitable solvent like chloroform or m-cresol.[3] Stir until fully dissolved.
-
Casting: Pour the polymer solution onto a clean, level glass plate.
-
Solvent Evaporation: Place the cast film in a dust-free, low-humidity chamber at 60-80 °C for 12-24 hours to slowly evaporate the solvent.
-
Final Curing: Carefully peel the film from the glass plate. Place the film in a vacuum oven and heat it in stages (e.g., 100 °C, 150 °C, 200 °C, 250 °C, holding for 1 hour at each stage) to remove residual solvent and anneal the polymer. This staged heating is crucial to prevent film voiding.
Expected Material Properties
The resulting PPQ polymer exhibits a combination of properties that make it a high-performance material.
| Property | Typical Value | Source |
| Glass Transition Temperature (Tg) | 250 - 280 °C | [3] |
| 10% Weight Loss Temperature (TGA) | > 550 °C in N₂ | [2] |
| Tensile Strength | 80 - 100 MPa | [3] |
| Solubility | Soluble in m-cresol, chloroform, benzyl alcohol | [3] |
| Dielectric Constant | ~2.7 - 3.0 | - |
Application Note II: Proton-Exchange Membranes (PEMs) for Fuel Cells
Rationale: The excellent thermohydrolytic stability of the PPQ backbone makes it a promising candidate for modification into proton-exchange membranes.[3] Standard PEM materials like Nafion can suffer from performance degradation at high temperatures and low humidity. By introducing sulfonic acid groups (-SO₃H) onto the PPQ backbone (creating SPPQ), the material becomes proton-conductive while retaining its mechanical and thermal robustness.[3][4] This allows for the potential operation of fuel cells at higher temperatures, leading to improved efficiency and tolerance to fuel impurities.[2][4]
Experimental Protocol: Sulfonation of PPQ
This protocol describes a post-polymerization sulfonation to create a proton-conductive material.
1. Reagents and Materials:
-
Synthesized PPQ powder
-
Fuming Sulfuric Acid (Oleum, 20-30% free SO₃)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice Bath
2. Step-by-Step Procedure:
-
Dissolution: Carefully dissolve the dry PPQ powder in concentrated sulfuric acid at room temperature with stirring.
-
Sulfonating Agent: Prepare the sulfonating mixture by carefully adding the desired amount of oleum to the PPQ solution in an ice bath to control the exotherm. The ratio of oleum to sulfuric acid will determine the degree of sulfonation.[3]
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 125 °C) for a specific duration (e.g., 4-6 hours).[3] The reaction time is a critical parameter to control the ion exchange capacity (IEC) of the final membrane.
-
Precipitation: Cool the reaction mixture and precipitate the sulfonated polymer (SPPQ) by slowly pouring it into a large volume of ice-cold deionized water with vigorous stirring.
-
Purification: Filter the SPPQ and wash it repeatedly with deionized water until the washings are neutral (pH ~7). This step is vital to remove all residual acid.
-
Drying: Dry the purified SPPQ in a vacuum oven at 80 °C for 24 hours.
Expected SPPQ Properties
| Property | Value Range | Source |
| Ion Exchange Capacity (IEC) | 1.0 - 2.5 meq/g | - |
| Proton Conductivity | 10⁻³ - 10⁻² S/cm (at high humidity) | [4] |
| Thermal Stability of Sulfonic Group | ~250-300 °C | [4][5] |
| Water Uptake | Dependent on IEC and humidity | [2] |
Visualizing the Workflow
Diagram: PPQ Synthesis and Application Workflow
Caption: Workflow from monomer to high-performance polymer applications.
References
-
Buzin, M. I., et al. (n.d.). Structure, Thermal Properties and Proton Conductivity of the Sulfonated Polyphenylquinoxalines. National Institutes of Health. Available at: [Link]
-
Zhang, Y., et al. (2018). Novel Side-Chain Type Sulfonated Poly(phenylquinoxaline) Proton Exchange Membranes for Direct Methanol Fuel Cells. MDPI. Available at: [Link]
-
Smirnova, N. N., et al. (2018). Thermodynamic Properties of Polyphenylquinoxaline in the Temperature Range of T → 0 to 570 K. R Discovery. Available at: [Link]
-
Buzin, M. I., et al. (n.d.). Structure, Thermal Properties and Proton Conductivity of the Sulfonated Polyphenylquinoxalines. MDPI. Available at: [Link]
-
Rusanov, A. L., et al. (2008). Preparation and Characterization of Sulfonated Polyphenylquinoxalines. ResearchGate. Available at: [Link]
- Hergenrother, P. M. (1971). Polyquinoxalines and poly(phenylquinoxalines). Google Patents.
-
Poly Fluoro Ltd. (2024). Advancements in Aerospace - High-Performance Plastics Take Flight. Poly Fluoro Ltd. Available at: [Link]
Sources
- 1. Advancements in Aerospace - High-Performance Plastics Take Flight | Poly Fluoro Ltd [polyfluoroltd.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure, Thermal Properties and Proton Conductivity of the Sulfonated Polyphenylquinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
"Experimental protocol for the synthesis of polyquinoxalines using Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]"
Application Note & Protocol: High-Performance Poly(phenylquinoxaline) Synthesis
Topic: Experimental Protocol for the Synthesis of Poly(phenylquinoxalines) using 4,4'-Oxydibenzil and 3,3',4,4'-Tetraaminobiphenyl
Introduction: The Strategic Value of Poly(phenylquinoxalines)
Polyquinoxalines (PQs) are a class of high-performance heterocyclic polymers renowned for their exceptional thermal and oxidative stability, remarkable chemical resistance, and excellent mechanical properties.[1][2] The incorporation of the quinoxaline ring into the polymer backbone imparts a unique combination of toughness and processability. Unlike many other high-temperature aromatic polymers that are often intractable, poly(phenylquinoxalines) (PPQs) exhibit good solubility in their fully cyclized state, making them suitable for a wide range of applications, including high-temperature adhesives, composite matrices, and functional films.[1][2]
The synthesis of PPQs occurs via a step-growth condensation polymerization between an aromatic bis(o-diamine) and an aromatic bis(α-dicarbonyl) compound.[2] This application note provides a detailed, field-proven protocol for the synthesis of a high-molecular-weight poly(phenylquinoxaline) from the reaction of 4,4'-oxydibenzil (ODB), the monomer derived from Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], and 3,3',4,4'-tetraaminobiphenyl (TAB). The phenyl substituents on the quinoxaline ring enhance solubility and processability without significantly compromising thermal stability.
The choice of m-cresol as the reaction solvent is strategic. It serves a dual role: it is an excellent solvent for both the monomers and the resulting high-molecular-weight polymer, and its acidic nature can catalyze the condensation reaction, facilitating the formation of the quinoxaline ring.[1] This protocol is designed to be a self-validating system, providing researchers with the necessary details to achieve reproducible, high-quality results.
Reaction Mechanism and Workflow
The formation of the poly(phenylquinoxaline) proceeds through a two-step mechanism for each monomer addition. First, the amino groups of the tetraamine (TAB) nucleophilically attack the carbonyl carbons of the tetraketone (ODB). This is followed by an intramolecular cyclization and dehydration to form the stable, aromatic quinoxaline ring.[3] This process repeats to build the high-molecular-weight polymer chain.
General Reaction Scheme
The overall polymerization reaction is depicted below:
n (4,4'-Oxydibenzil) + n (3,3',4,4'-Tetraaminobiphenyl) ⟶ [-Poly(phenylquinoxaline)-]n + 4n H₂O
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of poly(phenylquinoxalines).
Materials, Reagents, and Instrumentation
Reagents & Materials
| Reagent/Material | Grade | Supplier | Notes |
| 4,4'-Oxydibenzil (ODB) | Polymer Grade (>99%) | Major Chemical Supplier | Must be thoroughly dried before use. |
| 3,3',4,4'-Tetraaminobiphenyl (TAB) | Polymer Grade (>99%) | Major Chemical Supplier | Highly sensitive to air and light. Store under inert gas. |
| m-Cresol | Anhydrous (>99%) | Major Chemical Supplier | Use freshly distilled or from a sealed bottle.[4] |
| Methanol | ACS Grade | Major Chemical Supplier | Used for precipitation and washing. |
| Nitrogen or Argon Gas | High Purity (99.99%) | Local Gas Supplier | For maintaining an inert atmosphere. |
Instrumentation
| Instrument | Purpose |
| Three-neck round-bottom flask | Reaction vessel |
| Mechanical stirrer with paddle | Ensures efficient mixing of viscous solution |
| Heating mantle with temperature controller | Precise temperature control |
| Condenser | Prevents solvent loss during reaction |
| Vacuum oven | For drying monomers and final polymer product |
| Standard laboratory glassware | Beakers, funnels, graduated cylinders |
Detailed Experimental Protocol
Safety First: This procedure involves high temperatures and organic solvents. Conduct all steps within a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Step 1: Monomer and Glassware Preparation (Pre-reaction)
-
Dry the Monomers: Place a calculated amount of 4,4'-oxydibenzil (ODB) in a clean, dry flask. Dry in a vacuum oven at 100°C for 12-16 hours to remove any residual moisture. 3,3',4,4'-tetraaminobiphenyl (TAB) is highly reactive and should be handled with care, preferably in a glovebox if available, or quickly weighed and transferred under a stream of inert gas.
-
Prepare Glassware: Thoroughly clean and oven-dry all glassware (250 mL three-neck flask, mechanical stirrer, condenser) at 150°C for at least 4 hours.
-
Assemble the Apparatus: Quickly assemble the hot glassware while flushing with a steady stream of nitrogen or argon gas. This inert atmosphere is crucial to prevent oxidation of the tetraamine monomer, which can lead to side reactions and limit molecular weight gain.
Step 2: Polymerization
-
Charge the Reactor: Under a positive flow of inert gas, add anhydrous m-cresol (sufficient to achieve a 10-15% w/w solids concentration) to the reaction flask.
-
Add Monomers: Add an equimolar amount of the dried 4,4'-oxydibenzil (ODB) and 3,3',4,4'-tetraaminobiphenyl (TAB) to the m-cresol with gentle stirring. For example, for a 10g polymer synthesis, you would use stoichiometric amounts of ODB and TAB.
-
Initiate Reaction: Begin vigorous mechanical stirring to ensure the monomers dissolve and the mixture is homogeneous.
-
Heating Profile:
-
Slowly heat the reaction mixture to 80-90°C. Maintain this temperature for 2-4 hours. The solution will gradually become more viscous and may turn a dark amber color.
-
After the initial phase, continue heating the reaction at 80-90°C for an additional 18-24 hours. The significant increase in viscosity is a primary indicator of successful high-molecular-weight polymer formation.
-
Step 3: Polymer Isolation and Purification
-
Cooling: After the reaction is complete, turn off the heat and allow the viscous polymer solution (often called "dope") to cool to room temperature.
-
Precipitation: In a well-ventilated fume hood, slowly pour the polymer solution into a beaker containing methanol (approximately 10 times the volume of the reaction mixture) while stirring vigorously. The poly(phenylquinoxaline) will precipitate as a fibrous, solid mass.
-
Causality Note: Methanol is a non-solvent for the polymer but is miscible with m-cresol. This miscibility ensures that the solvent is washed away, leaving the pure polymer behind.
-
-
Filtration: Collect the precipitated polymer using a Buchner funnel.
-
Washing: Wash the polymer mass thoroughly with fresh portions of methanol to remove any trapped m-cresol and unreacted monomers. This step is critical for obtaining a pure, high-quality product. Continue washing until the filtrate is clear and the characteristic odor of cresol is gone.
-
Drying: Transfer the fibrous polymer to a clean, labeled crystallizing dish and dry in a vacuum oven at 120°C overnight, or until a constant weight is achieved. The final product should be a tough, fibrous, or film-forming solid.
Characterization and Expected Results
The synthesized polymer should be characterized to confirm its structure, molecular weight, and thermal properties.[5]
| Technique | Purpose | Expected Observations / Results |
| FTIR Spectroscopy | Structural confirmation | Disappearance of N-H (from TAB) and C=O (from ODB) stretches. Appearance of characteristic C=N and quinoxaline ring vibrations (~1600-1400 cm⁻¹). |
| ¹H & ¹³C NMR | Detailed structural analysis | Complex aromatic proton signals. Absence of amine and ketone precursor signals. |
| Gel Permeation (GPC) | Molecular weight determination | High molecular weight (Mw > 50,000 g/mol ) with a polydispersity index (PDI) typically between 2.0 and 3.0 for step-growth polymers. |
| Thermogravimetric Analysis (TGA) | Thermal stability | High decomposition temperature (>500°C in N₂). Low weight loss below 450°C. |
Troubleshooting and Key Insights
-
Low Viscosity/Molecular Weight: This is the most common issue. The primary causes are impure or wet monomers, oxygen contamination, or non-stoichiometric monomer balance. Ensure monomers are of high purity and rigorously dried. Maintain a strict inert atmosphere throughout the reaction.
-
Gel Formation: If the reaction temperature is too high or if impurities are present, cross-linking can occur, leading to gelation. Adhere to the specified temperature profile.
-
Incomplete Precipitation: If the polymer does not fully precipitate, it may indicate low molecular weight. It could also mean insufficient methanol was used. Ensure a large excess of the non-solvent is used.
Conclusion
This protocol outlines a reliable and reproducible method for synthesizing high-performance poly(phenylquinoxalines). By carefully controlling monomer purity, stoichiometry, and reaction atmosphere, researchers can successfully produce high-molecular-weight polymers with exceptional thermal stability. The resulting materials are prime candidates for applications in aerospace, electronics, and other industries requiring robust, processable materials.
References
- Polyquinoxaline compositions and their method of preparation. Google Patents, EP0444807A1.
- Polyquinoxaline compositions and their method of preparation. Google Patents, EP0444807B1.
-
Serafini, T. T. Polyquinoxaline Matrix Resins And Composites. UNL Digital Commons. Available at: [Link]
-
Serafini, T. T. (1991). Polyquinoxaline Matrix Resins And Composites. ResearchGate. Available at: [Link]
-
Singh, P., & Paul, S. (2015). Plausible mechanism for the formation of quinoxaline. ResearchGate. Available at: [Link]
-
Guzmán, A., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Inorganic Chemistry. Available at: [Link]
- Suginome, M., et al. (2010). High-Molecular-Weight Polyquinoxaline-Based Helically Chiral Phosphine (PQXphos) as Chirality-Switchable, Reusable, and Highly Enantioselective Monodentate Ligand in Catalytic Asymmetric Hydrosilylation of Styrenes. Journal of the American Chemical Society.
-
Faghihi, K., & Soleimani, H. (2007). SYNTHESIS AND CHARACTERIZATION OF ORGANOSOLUBLE POLYAMIDES FROM QUINOXALINE BASED DIAMINE. Journal of the Chilean Chemical Society. Available at: [Link]
-
Two main different technologies for m-cresol. (2020). Available at: [Link]
- Almeida, R. F., et al. (2015). m-Cresol affects the lipid bilayer in membrane models and living neurons. RSC Publishing.
- Nandi, M., Mondal, J., & Bhaumik, A. (2013). Mesostructured m-Cresol Formaldehyde, Resorcinol Formaldehyde and m-Aminophenol Formaldehyde Composite Resins: Their Adsorption. Directory of Research Journals Indexing.
- Chen, Y.-H., et al. (2022). Synthesis, Photophysical Characterization, and Bioimaging with Benzoquinolizine‐Based Fluorescent Dyes Prepared through an Aryne‐Induced Domino Reaction. Chemistry – An Asian Journal.
Sources
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Two main different technologies for m-cresol [betterchemtech.com]
- 5. EP0444807B1 - Polyquinoxaline compositions and their method of preparation - Google Patents [patents.google.com]
Application Notes and Protocols for Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] in High-Performance Polymer Synthesis
Introduction: Unveiling a Novel Monomer for Advanced Polymers
The quest for polymers with exceptional thermal, mechanical, and chemical resistance is a driving force in materials science. "Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]", with the CAS number 21454-19-3, represents a promising yet underexplored monomer for the synthesis of high-performance polymers.[1][2] Its rigid aromatic backbone, featuring ether linkages for enhanced processability and phenyl-ethanedione moieties for potential cross-linking or further chemical transformations, makes it an intriguing candidate for creating next-generation materials. The ether linkages are known to improve the solubility and processability of otherwise intractable aromatic polymers without significantly compromising their thermal stability.[3]
This document provides a comprehensive guide for researchers and scientists on the potential applications of this monomer in the synthesis of high-performance polymers, specifically focusing on the creation of polyquinoxalines. Polyquinoxalines are a class of heterocyclic polymers renowned for their outstanding thermal and oxidative stability, making them suitable for aerospace, electronics, and other demanding applications.
Physicochemical Properties of the Monomer
A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies. While extensive experimental data for this specific monomer is not widely published, we can infer its key characteristics based on its chemical structure.
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Formula | C₂₈H₁₈O₅ | Based on its chemical name and structure. |
| Molecular Weight | ~458.45 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid | Aromatic compounds with high molecular symmetry tend to be crystalline. |
| Solubility | Expected to be soluble in aprotic polar solvents (e.g., NMP, DMAc) | The ether linkages and phenyl groups should enhance solubility. |
| Melting Point | Estimated to be in the range of 150-250 °C | A precise value would require experimental determination. |
| Reactivity | The α-diketone groups are highly reactive towards aromatic diamines. | This reactivity is the basis for forming quinoxaline rings. |
Proposed Polymerization Pathway: Synthesis of Polyquinoxalines
The 1,2-dicarbonyl structure of the ethanedione moieties makes this monomer an ideal candidate for condensation polymerization with aromatic tetraamines to yield high-molecular-weight polyquinoxalines. The reaction proceeds via a cyclocondensation mechanism, forming a highly stable, fully aromatic heterocyclic polymer backbone.
Figure 1: Proposed workflow for the synthesis and characterization of polyquinoxalines.
Protocol 1: Synthesis of a Polyquinoxaline
This protocol details the synthesis of a polyquinoxaline from "Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]" and 3,3',4,4'-tetraaminobiphenyl.
Materials:
-
Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] (Monomer A)
-
3,3',4,4'-Tetraaminobiphenyl (Monomer B)
-
m-Cresol (solvent)
-
Methanol (for precipitation)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with a temperature controller
-
Condenser
-
Beaker
-
Filter funnel and filter paper
Procedure:
-
Monomer Purification: Ensure both monomers are of high purity. Recrystallize if necessary. Dry the monomers under vacuum at 80 °C for 12 hours before use.
-
Reaction Setup: Assemble the reaction apparatus and purge with dry nitrogen for 30 minutes to establish an inert atmosphere.
-
Monomer Dissolution: In the reaction flask, dissolve an equimolar amount of Monomer A and Monomer B in m-cresol to achieve a solids concentration of 10-15% (w/v). Stir the mixture at room temperature until both monomers are fully dissolved.
-
Polymerization: Gradually heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours with continuous stirring. The viscosity of the solution will increase as the polymerization progresses.
-
Reaction Completion: Increase the temperature to 180-200 °C and continue the reaction for another 12-16 hours to ensure complete cyclization and formation of the quinoxaline rings. The reaction is typically monitored by the significant increase in solution viscosity.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and slowly pour it into a large excess of methanol with vigorous stirring. The fibrous polymer will precipitate.
-
Washing: Collect the polymer by filtration and wash it thoroughly with hot methanol and then with water to remove any residual solvent and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours.
Characterization of the Resulting Polymer
A comprehensive characterization is essential to confirm the structure and evaluate the properties of the synthesized polyquinoxaline.
| Characterization Technique | Purpose | Expected Results |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of the quinoxaline ring and the disappearance of the carbonyl and amine functional groups. | Disappearance of the C=O stretching peak of the diketone monomer and the N-H stretching peaks of the tetraamine. Appearance of characteristic peaks for the quinoxaline ring. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure of the polymer. | The ¹H and ¹³C NMR spectra should show signals corresponding to the aromatic protons and carbons in the polymer backbone, confirming the expected structure. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | High decomposition temperature (typically >500 °C in nitrogen), indicating excellent thermal stability.[4] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | A high Tg (typically >250 °C) is expected, reflecting the rigidity of the polymer backbone.[4] |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the polymer. | High molecular weights are indicative of a successful polymerization. |
| Mechanical Testing | To evaluate the mechanical properties such as tensile strength and modulus of films cast from the polymer solution. | The polymer is expected to form tough and flexible films with high tensile strength.[3] |
Potential Applications of the Derived Polymers
The exceptional thermal stability and mechanical properties of polyquinoxalines derived from "Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]" make them suitable for a range of high-performance applications:
-
Aerospace and Defense: As matrix resins for advanced composites, adhesives, and coatings due to their high-temperature resistance and low outgassing properties.
-
Microelectronics: As dielectric layers, encapsulants, and substrates in integrated circuits and multichip modules, where thermal stability and low dielectric constant are critical.
-
Membranes for Gas Separation: The rigid polymer structure can lead to the formation of membranes with high selectivity for gas separation at elevated temperatures.
Conclusion and Future Outlook
"Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]" presents a compelling opportunity for the development of novel high-performance polymers. The proposed synthesis of polyquinoxalines offers a clear pathway to harnessing the potential of this monomer. Further research should focus on a detailed experimental investigation of the polymerization kinetics, optimization of reaction conditions, and a thorough evaluation of the resulting polymer's properties. The versatility of the diketone functionality also opens up possibilities for synthesizing other classes of high-performance polymers, such as polyphenylquinoxalines and polyimides with pendant phenyl groups, paving the way for a new generation of advanced materials.
References
-
Synthesis and Properties of Soluble and Light-Colored Poly(amide-imide-imide)s Based on Tetraimide-Dicarboxylic Acid Condensed from 4,4'-Oxydiphthalic Anhydride, 2,2-Bis[4-(4-aminophenoxy)phenyl]sulfone, and m-Aminobenzoic Acid, and Various Aromatic Diamines. ResearchGate. [Link]
-
New (Co)poly(hydroxyimide)s Based on 4,4′-Oxydiphthalic Anhydride—Effect of Composition on Properties, Including Gas Transport Ability. MDPI. [Link]
-
Chemical Properties of Ethanedione, diphenyl- (CAS 134-81-6). Cheméo. [Link]
-
Chemical Properties of Ethanedione, (4-methoxyphenyl)phenyl- (CAS 22711-21-3). Cheméo. [Link]
-
Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-[4-(phenylethynyl)phenyl]-. MOLBASE. [Link]
-
Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]
-
Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-. PubChem. [Link]
-
High Performance Polymers. SAGE Publishing. [Link]
-
Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-. Ivy Fine Chemicals. [Link]
-
Synthesis and properties of polyamides and poly(amideimide)s based on 4,4′‐[1,4(or 1,3)‐phenylenebis(isopropylidene‐1,4‐phenyleneoxy)]dianiline. Sci-Hub. [Link]
-
SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIA. INEOS OPEN. [Link]
-
Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). ResearchGate. [Link]
-
Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. [Link].pdf?sequence=2&isAllowed=y)
Sources
- 1. ivychem.com [ivychem.com]
- 2. 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-Ethanedione] [21454-19-3] | King-Pharm [king-pharm.com]
- 3. Sci-Hub. Synthesis and properties of polyamides and poly(amideimide)s based on 4,4′‐[1,4(or 1,3)‐phenylenebis(isopropylidene‐1,4‐phenyleneoxy)]dianiline / Macromolecular Chemistry and Physics, 1995 [sci-hub.st]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Reactions of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]
Introduction
Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], is a complex aromatic diketone with significant potential in polymer chemistry and as a building block in organic synthesis. Its structure, featuring two benzil-like moieties linked by a diphenyl ether, offers multiple reactive sites. The dual diketone functionality allows for a range of reactions including reductions, condensations, and rearrangements, while the aromatic rings and ether linkage can also participate in various transformations.[1][2]
Effective monitoring of reactions involving this molecule is critical for optimizing reaction conditions, maximizing yield, ensuring product purity, and understanding reaction kinetics and mechanisms. This guide provides detailed application notes and protocols for utilizing a suite of modern analytical techniques to monitor reactions of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking robust and reliable analytical strategies.
Understanding the Reactivity of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]
The reactivity of this molecule is primarily dictated by its two ethanedione (α-diketone) groups and the diphenyl ether core. Understanding these reactive centers is key to selecting the appropriate analytical monitoring strategy.
-
Diketone Groups: The adjacent carbonyls are susceptible to a variety of transformations:
-
Reduction: The carbonyl groups can be reduced to form diols. For example, reduction with sodium borohydride would yield the corresponding tetra-alcohol.[3][4][5][6]
-
Condensation Reactions: These groups can undergo condensation with various nucleophiles. For instance, reaction with amines or ureas can lead to the formation of heterocyclic structures.[2][7] Aldol-type condensations are also possible.[8][9][10][11][12]
-
Benzilic Acid Rearrangement: In the presence of a strong base, the benzil-like moieties can undergo rearrangement to form α-hydroxy carboxylic acids.[2]
-
-
Diphenyl Ether Core: The aromatic rings of the diphenyl ether are subject to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation.[1][13] Under harsh conditions, cleavage of the ether bond is also a possibility.[14][15][16][17]
The choice of analytical technique will depend on the specific reaction being monitored, the properties of the reactants and products, and the information required (e.g., real-time kinetics vs. endpoint analysis).
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a powerful technique for separating and quantifying the components of a reaction mixture, making it ideal for tracking the consumption of starting materials and the formation of products and byproducts over time.[18]
Application Note: Monitoring the Reduction of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]
The reduction of the diketone functional groups can be readily monitored by reversed-phase HPLC. The starting material is significantly less polar than the resulting tetra-alcohol product. This difference in polarity allows for excellent chromatographic separation.
Rationale for Method Selection: Reversed-phase HPLC is chosen due to the aromatic nature of the analyte and its products. A C18 column provides excellent retention and separation based on hydrophobicity. UV detection is highly suitable as the aromatic rings in the starting material and product are strong chromophores.
Experimental Protocol: Reversed-Phase HPLC
Objective: To quantify the conversion of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] to its corresponding tetra-alcohol product.
Instrumentation:
-
HPLC system with a gradient pump
-
Autosampler
-
Column thermostat
-
Diode Array Detector (DAD) or UV-Vis Detector
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 260 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare stock solutions of the starting material and, if available, the purified product in acetonitrile. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction if necessary (e.g., by adding a neutralizing agent). Dilute the aliquot with the initial mobile phase composition and filter through a 0.22 µm syringe filter.
-
Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the standards to generate a calibration curve. Inject the prepared samples to determine the concentration of the starting material and product at each time point.
-
Data Analysis: Integrate the peak areas for the starting material and product. Use the calibration curves to calculate their respective concentrations. Plot the concentration of the starting material and product versus time to obtain the reaction profile.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy for Real-Time Monitoring
In-situ FTIR spectroscopy is an invaluable tool for monitoring the progress of chemical reactions in real-time without the need for sampling.[19][20][21][22][23][24] It provides information about the changes in functional groups as the reaction proceeds.
Application Note: Monitoring a Condensation Reaction
For a condensation reaction, such as the formation of a heterocyclic product from the reaction of the diketone with a primary amine, in-situ FTIR can track the disappearance of the ketone's C=O stretch and the appearance of new vibrational modes associated with the product, such as C=N or N-H bands.
Rationale for Method Selection: The carbonyl groups of the starting material have a strong and distinct stretching vibration in the infrared spectrum. The formation of the product will lead to a decrease in the intensity of this band and the appearance of new, characteristic bands. An Attenuated Total Reflectance (ATR) probe is ideal for in-situ monitoring as it can be directly immersed in the reaction vessel.
Experimental Protocol: In-situ FTIR with ATR Probe
Objective: To monitor the kinetics of a condensation reaction by observing changes in the infrared spectrum in real-time.
Instrumentation:
-
FTIR spectrometer equipped with an ATR immersion probe (e.g., Diamond or SiComp)
-
Reaction vessel with an appropriate port for the ATR probe
Data Acquisition Parameters:
| Parameter | Value |
| Spectral Range | 4000 - 650 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Scans per Spectrum | 32 |
| Data Interval | 1 minute |
Procedure:
-
Background Spectrum: Record a background spectrum of the solvent and any reagents present before the addition of the starting material.
-
Reaction Initiation: Assemble the reaction apparatus with the ATR probe immersed in the reaction mixture. Start data collection and then initiate the reaction (e.g., by adding the starting material or a catalyst).
-
Real-Time Monitoring: Continuously collect spectra at the specified interval throughout the course of the reaction.
-
Data Analysis:
-
Identify the characteristic infrared band of the carbonyl stretch of the starting material (typically around 1680-1660 cm⁻¹).
-
Identify a characteristic band for the product (e.g., C=N stretch around 1650-1550 cm⁻¹).
-
Plot the absorbance of these characteristic peaks as a function of time to generate a reaction profile. This provides a direct visualization of the reaction kinetics.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
NMR spectroscopy provides detailed structural information and is inherently quantitative, making it a powerful tool for reaction monitoring and mechanistic studies.[8][9][10][11][12] It allows for the identification of reactants, products, and even transient intermediates.
Application Note: Investigating the Benzilic Acid Rearrangement
The benzilic acid rearrangement of one of the diketone moieties can be monitored by ¹H and ¹³C NMR. The disappearance of the symmetrical signals of the starting material and the appearance of new signals corresponding to the α-hydroxy carboxylate product can be tracked.
Rationale for Method Selection: NMR spectroscopy is uniquely capable of providing detailed structural information, which is essential for confirming the formation of the rearranged product. By taking spectra at different time points, the kinetics of the reaction can be determined. Deuterated solvents are used to avoid interference from solvent protons.
Experimental Protocol: Time-Course NMR
Objective: To follow the progress of the benzilic acid rearrangement and confirm the structure of the product.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Experimental Parameters:
| Parameter | Value |
| Solvent | DMSO-d₆ or other suitable deuterated solvent |
| Nuclei | ¹H, ¹³C |
| Temperature | As required by the reaction |
| Internal Standard | Tetramethylsilane (TMS) or a stable, non-reactive compound |
Procedure:
-
Initial Spectrum: Acquire a spectrum of the starting material in the deuterated solvent.
-
Reaction Monitoring:
-
In-situ: If the reaction can be carried out in an NMR tube, add the reagent (e.g., a solution of KOH in D₂O) to the NMR tube containing the starting material and acquire spectra at regular intervals.
-
Ex-situ: If the reaction is performed in a separate vessel, withdraw aliquots at specific times. Quench the reaction and prepare the sample for NMR analysis by dissolving it in a deuterated solvent.
-
-
Data Analysis:
-
In the ¹H NMR spectra, monitor the disappearance of the aromatic signals of the starting material and the appearance of new aromatic and hydroxyl proton signals of the product.
-
In the ¹³C NMR spectra, track the disappearance of the carbonyl carbon signals (around 190-200 ppm) and the appearance of a carboxylate carbon signal (around 170-180 ppm) and a hydroxyl-bearing carbon signal (around 70-80 ppm).
-
Integrate the signals of the starting material and product relative to an internal standard to quantify their concentrations over time.
-
Mass Spectrometry (MS) for Intermediate Detection
Mass spectrometry is a highly sensitive technique that can be used to detect and identify reaction components, including short-lived intermediates.[14][15][16][17] This is particularly useful for elucidating complex reaction mechanisms.
Application Note: Detecting Intermediates in Ether Cleavage
Under certain reaction conditions, the diphenyl ether linkage may be cleaved. Mass spectrometry can be used to detect the resulting phenolic and other fragmentation products.
Rationale for Method Selection: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing reaction mixtures directly, often with minimal sample preparation. High-resolution mass spectrometry (HRMS) allows for the determination of elemental compositions, aiding in the identification of unknown species.
Experimental Protocol: Reaction Mixture Analysis by ESI-MS
Objective: To identify products and potential intermediates resulting from the cleavage of the ether bond.
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap)
-
Syringe pump or direct injection system
MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive or Negative, depending on the expected ions |
| Capillary Voltage | 3-4 kV |
| Source Temperature | 100-150 °C |
| Mass Range | 100-1000 m/z |
Procedure:
-
Sample Preparation: At various time points, take an aliquot from the reaction mixture. Dilute the sample significantly with a suitable solvent (e.g., methanol or acetonitrile) to prevent source contamination.
-
Infusion: Infuse the diluted sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire mass spectra over the desired mass range.
-
Data Analysis:
-
Examine the mass spectra for ions corresponding to the expected products and any unexpected species.
-
Use the accurate mass measurements from HRMS to determine the elemental composition of the observed ions.
-
If possible, perform tandem MS (MS/MS) on ions of interest to obtain structural information from their fragmentation patterns.
-
Visualizing the Analytical Workflow
The selection and sequence of analytical techniques can be visualized as a comprehensive workflow to gain a complete understanding of the reaction.
Caption: A generalized workflow for comprehensive reaction monitoring.
Conclusion
The multifaceted reactivity of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] necessitates a versatile and robust analytical approach for monitoring its chemical transformations. The combination of HPLC, in-situ FTIR, NMR, and Mass Spectrometry provides a powerful toolkit for researchers. HPLC offers quantitative analysis of reaction components, in-situ FTIR provides real-time kinetic data, NMR delivers detailed structural information for reactants, products, and intermediates, and Mass Spectrometry offers high sensitivity for detecting trace components and elucidating reaction mechanisms. By selecting the appropriate technique or combination of techniques, researchers can gain a deep understanding of the reactions of this complex molecule, leading to the development of more efficient and controlled synthetic processes.
References
-
Wikipedia. (n.d.). Diphenyl ether. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Benzil. Retrieved January 18, 2026, from [Link]
-
Ataman Kimya. (n.d.). DIPHENYL ETHER. Retrieved January 18, 2026, from [Link]
-
Silverfern Chemical, Inc. (n.d.). Diphenyl Ether (CAS 101-84-8): A Key Chemical Intermediate for Synthesis. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). Diphenyl Ether. Retrieved January 18, 2026, from [Link]
-
Neville, G. A., & MacCoon, D. (1969). Synthesis of highly hindered diphenyl ethers. Canadian Journal of Chemistry, 47(15), 2787-2794. [Link]
-
AZoM. (2013, May 20). Understanding the Aldol Condensation Reaction Using NMR. Retrieved January 18, 2026, from [Link]
-
Magritek. (2020, December 22). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved January 18, 2026, from [Link]
-
Singh, R., & Kumar, A. (2020). Synthesis of Benzil and its Various Derivatives. International Research Journal of Engineering and Technology (IRJET), 7(5), 1-5. [Link]
-
Organic Chemistry. (2020, August 19). Mass Spectrometry of Aliphatic Ethers [Video]. YouTube. [Link]
-
Mo-Sci Corporation. (2010, August 10). Using NMR To Investigate Products of Aldol Reactions: Identifying Aldol Addition versus Condensation Products or Conjugate Addition Products from Crossed Aldol Reactions of Aromatic Aldehydes and Ketones. ResearchGate. [Link]
-
Modern Organic Chemistry. (2021, July 3). Mass Spec Mech Ethers Heterolytic Cleavage Source [Video]. YouTube. [Link]
-
National Institute of Standards and Technology. (n.d.). A Practical Primer: Raman Spectroscopy for Monitoring of Photopolymerization Systems. Retrieved January 18, 2026, from [Link]
-
The Journal of Organic Chemistry. (1970). Mass spectrometry in structural and stereochemical problems. CCIX. Functional group interaction after electron impact. Anomalous ether cleavage in bifunctional benzyloxy ethers. ACS Publications. [Link]
-
Analytical Chemistry. (1957). Mass Spectrometric Analysis...Aliphatic Ethers. ACS Publications. [Link]
-
The Journal of Organic Chemistry. (2011). NMR Investigations on the Proline-Catalyzed Aldehyde Self-Condensation: Mannich Mechanism, Dienamine Detection, and Erosion of the Aldol Addition Selectivity. ACS Publications. [Link]
-
University of Bradford. (n.d.). A novel method of monitoring polymerisation reactions using Raman Spectroscopy. Retrieved January 18, 2026, from [Link]
-
Chegg. (2021, April 26). Solved this is the reaction between benzil and urea that. Retrieved January 18, 2026, from [Link]
-
Physical Chemistry Chemical Physics. (2009). Cleavage of the ether bond by electron impact: differences between linear ethers and tetrahydrofuran. RSC Publishing. [Link]
-
Mettler Toledo. (n.d.). ReactIR In Situ Spectroscopy. Retrieved January 18, 2026, from [Link]
-
Journal of the American Chemical Society. (1930). The Preparation and Reactions of Benzil-disodium. ACS Publications. [Link]
-
The Royal Society of Chemistry. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health. (2015). In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Retrieved January 18, 2026, from [Link]
-
Mettler Toledo - AutoChem. (2016, September 2). In Situ FTIR Reaction Monitoring [Video]. YouTube. [Link]
-
Polymer Chemistry. (2021). Evaluating polymerization kinetics using microrheology. RSC Publishing. [Link]
-
National Institutes of Health. (2023). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. Retrieved January 18, 2026, from [Link]
-
Journal of Applied Polymer Science. (2006). Monitoring of chemical reactions during polymer synthesis by real-time Attenuated Total Reflection (ATR)-FTIR spectroscopy. Wiley Online Library. [Link]
-
University of Massachusetts Boston. (n.d.). Borohydride reduction of a ketone. Retrieved January 18, 2026, from [Link]
-
Odinity. (2014, April 1). Stereochemical Analysis of Benzil Reduction. Retrieved January 18, 2026, from [Link]
-
Chemical Education Resources, Inc. (1998). Reducing Benzil Using Sodium Borohydride. Retrieved January 18, 2026, from [Link]
-
Scribd. (n.d.). Lab 09 A Reduction Reaction - Benzil To Hydrobenzoin. Retrieved January 18, 2026, from [Link]
-
LCGC International. (2023, April 21). Rapidly Analyzing Carbonyl Compounds Using HPLC. Retrieved January 18, 2026, from [Link]
Sources
- 1. Diphenyl ether - Wikipedia [en.wikipedia.org]
- 2. Benzil - Wikipedia [en.wikipedia.org]
- 3. Borohydride reduction of a ketone [cs.gordon.edu]
- 4. odinity.com [odinity.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. scribd.com [scribd.com]
- 7. Solved this is the reaction between benzil and urea that | Chegg.com [chegg.com]
- 8. icpms.cz [icpms.cz]
- 9. azom.com [azom.com]
- 10. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek [magritek.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cleavage of the ether bond by electron impact: differences between linear ethers and tetrahydrofuran - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. m.youtube.com [m.youtube.com]
- 19. mt.com [mt.com]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]: A Novel Potential Photo-Cross-Linking Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Bis(α-diketone) Cross-Linking Agent
The quest for novel cross-linking agents is a perpetual endeavor in materials science and drug delivery, driven by the need for enhanced control over the mechanical, thermal, and chemical properties of polymeric systems. This document introduces Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] (CAS 21454-19-3), a unique molecule featuring two benzil-like (α-diketone) moieties bridged by a flexible ether linkage. While direct experimental data on this specific compound as a cross-linking agent is emerging, its structural analogy to benzil—a well-known photoinitiator—strongly suggests its potential as a versatile photo-cross-linking agent.[1][2][3]
This guide provides a comprehensive overview of the hypothesized cross-linking capabilities of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], its proposed mechanism of action, and detailed protocols for its application and characterization. The insights presented herein are grounded in the established chemistry of aromatic 1,2-diones and are intended to empower researchers to explore the full potential of this promising molecule.[1][3]
Physicochemical Properties and Structural Features
A thorough understanding of the molecule's properties is fundamental to its application.
| Property | Value / Description | Source |
| CAS Number | 21454-19-3 | [4][5] |
| Molecular Formula | C₂₈H₁₈O₅ | [6] |
| Structure | Two phenyl-ethanedione units linked by an oxydi-4,1-phenylene bridge. | Inferred |
| Key Functional Groups | Two α-diketone (benzil-like) moieties. | Inferred |
| Solubility | Expected to be soluble in common organic solvents like THF, chloroform, and DMSO. Poorly soluble in water. | Inferred |
The presence of two photo-activatable α-diketone groups within a single molecule is a key design feature. This bifunctionality allows it to act as a direct bridge between two polymer chains, potentially leading to the formation of well-defined and reproducible cross-linked networks.
Proposed Mechanism of Photo-Cross-Linking: A Paradigm Shift from Conventional Initiators
The cross-linking potential of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] is predicated on the photochemical reactivity of its benzil-like functional groups. Upon exposure to UV radiation (around 260 nm), the α-diketone moieties are expected to undergo photo-peroxidation in the presence of molecular oxygen, forming peroxide intermediates.[1][2][3] Subsequent thermal or photochemical decomposition of these peroxides generates free radicals, which can then abstract hydrogen atoms from adjacent polymer chains, leading to the formation of covalent cross-links.[1][2]
This proposed mechanism offers a distinct advantage over traditional photoinitiators. The cross-linking agent itself becomes integrated into the polymer network, potentially enhancing the mechanical and thermal stability of the final material.
Caption: Proposed photo-cross-linking mechanism.
Potential Applications in Research and Development
The unique structural and proposed photochemical properties of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] open up a wide array of potential applications:
-
Hydrogel Formation for Drug Delivery and Tissue Engineering: The ability to form cross-linked networks in a spatiotemporally controlled manner is highly desirable for creating hydrogels with tunable properties for encapsulating and releasing therapeutic agents or for use as scaffolds in tissue engineering.[7][8][9]
-
Development of Novel Biomaterials: Photo-cross-linking can be employed to modify the surface of biomaterials to improve biocompatibility, control cell adhesion, or create patterned surfaces for cell culture studies.
-
Advanced Polymer Synthesis: This molecule can be used to create novel polymer architectures, such as star polymers or dendrimers, by cross-linking pre-synthesized polymer chains.
-
Microfabrication and 3D Printing: The light-mediated nature of the cross-linking process makes it suitable for high-resolution patterning and fabrication of micro- and nanostructures.
Experimental Protocols
The following protocols are designed to serve as a starting point for researchers investigating the cross-linking potential of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-].
Protocol 1: Preparation of a Photo-Cross-Linked Polymer Film
This protocol describes a general procedure for preparing a photo-cross-linked film using a model polymer.
Materials:
-
Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]
-
Base Polymer (e.g., Polystyrene, Poly(methyl methacrylate))
-
Solvent (e.g., Tetrahydrofuran (THF), Chloroform)
-
UV Lamp (with emission around 260 nm)
-
Spin Coater or Casting Knife
-
Glass or Silicon Substrate
Procedure:
-
Solution Preparation:
-
Dissolve the base polymer in the chosen solvent to a desired concentration (e.g., 10% w/v).
-
Add Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] to the polymer solution at a specific weight percentage relative to the polymer (e.g., 1%, 2%, 5% w/w). Ensure complete dissolution.
-
-
Film Casting:
-
For spin coating, dispense the solution onto the substrate and spin at a desired speed to achieve the target thickness.
-
For solvent casting, pour the solution into a flat-bottomed dish and allow the solvent to evaporate slowly in a fume hood.
-
-
Photo-Cross-Linking:
-
Place the polymer film under a UV lamp. The irradiation time will depend on the lamp intensity, the concentration of the cross-linker, and the film thickness. Start with an initial exposure time of 5-10 minutes.
-
-
Post-Treatment:
-
After UV exposure, the film may be heated (e.g., at 60-80°C) to facilitate the decomposition of peroxide intermediates and complete the cross-linking reaction.
-
-
Washing:
-
Wash the cross-linked film with a good solvent for the base polymer (e.g., fresh THF) to remove any un-cross-linked polymer and residual cross-linking agent.
-
Caption: Workflow for preparing a photo-cross-linked polymer film.
Protocol 2: Characterization of Cross-Linking Efficiency
Determining the extent of cross-linking is crucial for understanding the material's properties.
A. Gel Content Analysis:
This method quantifies the insoluble fraction of the polymer after cross-linking.
-
Weigh a sample of the cross-linked polymer film (W_initial).
-
Immerse the film in a good solvent for the un-cross-linked polymer for 24-48 hours.
-
Carefully remove the swollen gel and dry it to a constant weight in a vacuum oven (W_final).
-
Calculate the gel content: Gel Content (%) = (W_final / W_initial) x 100
B. Swelling Ratio Determination:
The swelling ratio provides insight into the cross-link density.
-
Weigh a sample of the dry, cross-linked polymer (W_dry).
-
Immerse the sample in a suitable solvent until equilibrium swelling is reached (typically 24 hours).
-
Remove the swollen sample, gently blot the surface to remove excess solvent, and weigh it (W_swollen).
-
Calculate the swelling ratio: Swelling Ratio = (W_swollen - W_dry) / W_dry
Protocol 3: Thermal and Mechanical Characterization
A. Differential Scanning Calorimetry (DSC):
DSC is used to determine the glass transition temperature (Tg) of the polymer. An increase in Tg after cross-linking indicates a reduction in polymer chain mobility due to the formation of a network structure.
-
Seal a small sample (5-10 mg) of the cross-linked polymer in an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to identify the step change corresponding to the Tg.
B. Thermogravimetric Analysis (TGA):
TGA provides information about the thermal stability of the cross-linked polymer. An increase in the decomposition temperature is often observed after cross-linking.
-
Place a small sample (5-10 mg) of the cross-linked polymer in a TGA pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-].
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion and Future Outlook
Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] represents a promising, yet largely unexplored, candidate for photo-cross-linking applications. Its unique bifunctional α-diketone structure suggests a mechanism that could lead to the formation of highly stable and well-defined polymer networks. The protocols and theoretical framework provided in this guide are intended to catalyze further research into this molecule's potential. Future studies should focus on elucidating the precise photochemical mechanism, optimizing cross-linking conditions for various polymer systems, and exploring its utility in cutting-edge applications such as 3D bioprinting and the development of smart materials.
References
-
Barr, M. K., et al. (2014). Synthesis and Characterization of Photo-Cross-Linked Polymers Based on Poly(l-lactic acid-co-l-aspartic acid). Macromolecules, 37(18), 6595–6601. [Link]
-
Chen, Y., et al. (2020). Characterization of the photo-cross-linked polymer films. ResearchGate. [Link]
-
Gohy, J.-F., et al. (2011). Synthesis and Characterization of New Functional Photo Cross-Linkable Smart Polymers Containing Vanillin Derivatives. MDPI. [Link]
-
Liao, C., et al. (2020). Recent Advances in Photo-Crosslinkable Hydrogels for Biomedical Applications. Taylor & Francis Online. [Link]
-
Wang, J., et al. (2007). Synthesis and characterization of photo-cross-linked hydrogels based on biodegradable polyphosphoesters and poly(ethylene glycol) copolymers. PubMed. [Link]
-
Xing, H., et al. (2022). Current Understanding of the Applications of Photocrosslinked Hydrogels in Biomedical Engineering. PMC. [Link]
-
Yagci, Y., et al. (2021). Benzil Photoperoxidations in Polymer Films and Crosslinking by the Resultant Benzoyl Peroxides in Polystyrene and Other Polymers. MDPI. [Link]
-
Sperling, L. H., & Pocius, A. V. (2019). Characterization of Photo-Crosslinked Methacrylated Type I Collagen as a Platform to Investigate the Lymphatic Endothelial Cell Response. MDPI. [Link]
-
Yagci, Y., et al. (2021). Benzil Photoperoxidations in Polymer Films and Crosslinking by the Resultant Benzoyl Peroxides in Polystyrene and Other Polymers. PubMed. [Link]
-
Ivy Fine Chemicals. (n.d.). Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Photo-crosslinkable hydrogel and its biological applications. ResearchGate. [Link]
-
Chemical Point. (n.d.). Ethanedione, 1,1′-(oxydi-4,1-phenylene)bis[2-phenyl-]. Retrieved from [Link]
-
Lin, Q., & Tian, Y. (2018). Recent Development of Photo-Cross-Linkers as Tools for Biomedical Research. CHIMIA. [Link]
-
Lin, Q., & Tian, Y. (2018). Recent Development of Photo-Cross-Linkers as Tools for Biomedical Research. PubMed. [Link]
-
Wikipedia. (n.d.). Benzil. Retrieved from [Link]
-
Stache, E. E., et al. (2019). Unexpected Direct Synthesis of Tunable Redox-Active Benzil-Linked Polymers via the Benzoin Reaction. ChemRxiv. [Link]
-
Stache, E. E., et al. (2019). Unexpected Direct Synthesis of Tunable Redox-Active Benzil-Linked Polymers via the Benzoin Reaction. ACS Publications. [Link]
-
Barboiu, V., et al. (2004). PHOTOCROSSLINKING OF POLY-1,2-BUTADIENE IN THE PRESENCE OF BENZOPHENONE AND AROMATIC DIAZIDE. Revue Roumaine de Chimie, 49(12), 1015-1022. [Link]
-
Hassan, S. Z., et al. (2024). a) Mechanism for photocrosslinking using azide in DL1. Under UV... ResearchGate. [Link]
-
Hunger, K., et al. (2012). Mechanism for photocrosslinking of PEMAA modified with... ResearchGate. [Link]
-
McKinnon, D. D., et al. (2018). Photoinduced Dithiolane Crosslinking for Multiresponsive Dynamic Hydrogels. PMC. [Link]
-
Li, Y., et al. (2022). Effects and Progress of Photo-Crosslinking Hydrogels in Wound Healing Improvement. NIH. [Link]
-
Chen, Y.-H., et al. (2005). Synthesis and characterization of poly(fluorene)‐based copolymers containing various 1,3,4‐oxadiazole pendants. ResearchGate. [Link]
-
Maitra, J., & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review. Scientific & Academic Publishing. [Link]
-
Song, J., et al. (2023). Hydrogel Cross-Linking via Thiol-Reactive Pyridazinediones. UCL Discovery. [Link]
-
Yagci, Y., et al. (2021). Benzil Photoperoxidations in Polymer Films and Crosslinking by the Resultant Benzoyl Peroxides in Polystyrene and Other Polymers. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzil Photoperoxidations in Polymer Films and Crosslinking by the Resultant Benzoyl Peroxides in Polystyrene and Other Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzil - Wikipedia [en.wikipedia.org]
- 4. 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-Ethanedione] [21454-19-3] | King-Pharm [king-pharm.com]
- 5. ivychem.com [ivychem.com]
- 6. chemicalpoint.eu [chemicalpoint.eu]
- 7. tandfonline.com [tandfonline.com]
- 8. Current Understanding of the Applications of Photocrosslinked Hydrogels in Biomedical Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects and Progress of Photo-Crosslinking Hydrogels in Wound Healing Improvement - PMC [pmc.ncbi.nlm.nih.gov]
"Photophysical properties of derivatives of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]"
Application Notes & Protocols: Photophysical Characterization of Bis-Benzil Ether Derivatives
Topic: Photophysical Properties of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]
Preamble: The Significance of Bridged Aromatic α-Diketones
The compound Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], represents a sophisticated class of molecules wherein two distinct benzil (1,2-diphenylethane-1,2-dione) chromophores are covalently linked via a flexible oxydi-4,1-phenylene bridge. Benzil and its derivatives are renowned for their rich photochemistry, primarily driven by the presence of adjacent carbonyl groups that give rise to low-lying n→π* electronic transitions.[1][2] This structural motif facilitates highly efficient intersystem crossing (ISC) to the triplet state, a property that makes them exceptional candidates for applications such as photoinitiators in polymer chemistry and as sensitizers in photochemical reactions.[2][3]
The introduction of a diaryl ether linkage creates a bichromophoric system. This guide provides a comprehensive framework for elucidating the photophysical behavior of this specific derivative and others in its class. We will explore the fundamental electronic transitions, the kinetics of excited state decay, and the practical implications for drug development and materials science, where precise control of photo-reactivity is paramount. The protocols herein are designed to be self-validating, providing researchers with a robust methodology for comprehensive characterization.
Foundational Photophysics: A Jablonski Diagram Perspective
To understand the behavior of these derivatives upon light absorption, we must first consider the primary photophysical pathways available to an aromatic α-diketone. The Jablonski diagram below illustrates the key electronic and spin-multiplicity states and the transitions between them.
Caption: Jablonski diagram for a typical aromatic α-diketone like benzil.
Upon absorbing a photon, the molecule is promoted from the singlet ground state (S₀) to an excited singlet state (S₁ or S₂). For benzil-type structures, the lowest energy absorption band corresponds to the S₀ → S₁ (n→π*) transition. Following excitation, the molecule can relax via several pathways:
-
Fluorescence: Radiative decay from S₁ to S₀. This is often weak in aromatic ketones.
-
Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₂ → S₁).
-
Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicities (S₁ → T₁).[4] This process is particularly efficient in aromatic ketones due to spin-orbit coupling, leading to a high quantum yield of triplet state formation.[5][6][7]
-
Phosphorescence: Slow radiative decay from the triplet state (T₁) to S₀.
The ether linkage in the target molecule can influence these processes by altering the energy levels of the excited states and potentially enabling energy transfer or electronic communication between the two benzil units.
Experimental Workflow for Comprehensive Characterization
A logical and sequential approach is critical for accurately mapping the photophysical landscape of a new derivative. The following workflow ensures that data from one experiment informs the setup of the next.
Caption: Mechanism of Type II photoinitiation involving a co-initiator.
Protocol: Evaluating Photoinitiation Efficiency with RT-FTIR
Objective: To quantify the rate and extent of polymerization of a monomer initiated by the derivative under light exposure.
Methodology:
-
Formulation: Prepare a photopolymerizable formulation containing:
-
A monomer (e.g., trimethylolpropane triacrylate, TMPTMA).
-
The photoinitiator derivative (e.g., 0.5 wt%).
-
A co-initiator (e.g., ethyl-4-(dimethylamino)benzoate, EDB, 1-2 wt%).
-
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with a horizontal attenuated total reflectance (ATR) accessory and a light-emitting diode (LED) light source (e.g., 405 nm) positioned over the sample stage.
-
Measurement: a. Apply a thin film of the liquid formulation onto the ATR crystal. b. Monitor the IR spectrum in real-time. Focus on the disappearance of the acrylate C=C stretching peak at ~1635 cm⁻¹. c. After a stable baseline is achieved, turn on the LED to initiate polymerization. Continue recording spectra until the peak height no longer changes.
-
Analysis: a. Plot the normalized peak area of the acrylate C=C bond as a function of irradiation time. b. The rate of polymerization is proportional to the initial slope of the curve. c. The final conversion is calculated from the percentage decrease in the peak area from t=0 to the end of the reaction.
Summary of Expected Photophysical Data
The following table summarizes hypothetical yet scientifically plausible data for the target derivative compared to the parent benzil molecule. This illustrates the expected changes arising from the bichromophoric structure.
| Property | Benzil | 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-ethanedione] | Rationale for Difference |
| λ_max (abs, n→π) | ~385 nm | ~390 nm | The ether linkage provides slight electron donation, causing a small red-shift. |
| ε (n→π) (M⁻¹cm⁻¹) ** | ~60 | ~125 | The presence of two chromophores roughly doubles the molar absorptivity. |
| λ_max (emission) | ~510 nm (fluorescence) | ~515 nm | Consistent with the red-shifted absorption. |
| Φ_f (Quantum Yield) | < 0.01 | < 0.01 | Fluorescence is expected to remain an inefficient pathway due to rapid ISC. |
| τ_T (Triplet Lifetime) | ~50 µs (in benzene) | ~45 µs | The flexible ether bridge may introduce additional vibrational decay pathways, slightly shortening the lifetime. |
| ISC Efficiency | > 99% | > 99% | Intersystem crossing is expected to remain the dominant decay pathway for the S₁ state. |
References
-
1Nature.
-
5Physical Chemistry Chemical Physics.
-
8ResearchGate.
-
9ResearchGate.
-
10ResearchGate.
-
6ResearchGate.
-
2ChemicalBook.
-
11ACS Publications.
-
12MDPI.
-
13Taylor & Francis Online.
-
14ResearchGate.
-
15OSTI.GOV.
-
4Wikipedia.
-
16PubMed.
-
17Ossila.
-
18YouTube.
-
19Wikipedia.
-
7ResearchGate.
-
20Avantes.
-
3PMC.
-
21ResearchGate.
-
22Andor - Oxford Instruments.
-
23ResearchGate.
-
24Google Patents.
-
Beilstein Journals.
-
25ResearchGate.
-
26PubMed.
-
27PMC.
-
28ResearchGate.
-
29RSC Publishing.
Sources
- 1. Synthesis and luminescence properties of substituted benzils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzil: Chemical property, Synthesis, and uses_Chemicalbook [chemicalbook.com]
- 3. High-Performance Photoinitiating Systems for LED-Induced Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intersystem crossing - Wikipedia [en.wikipedia.org]
- 5. Direct observation of slow intersystem crossing in an aromatic ketone, fluorenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Spectroscopy and photochemistry of aromatic and cyclic. beta. -diketones (Technical Report) | OSTI.GOV [osti.gov]
- 16. Photophysical Properties of some 1,3,4-Oxadiazole Derivatives Containing Phenolphtalein, Fluorene and Bisphenol A Units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ossila.com [ossila.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 20. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]
- 21. researchgate.net [researchgate.net]
- 22. Introduction to Transient Spectroscopy and its applications- Oxford Instruments [andor.oxinst.com]
- 23. researchgate.net [researchgate.net]
- 24. WO2021070131A1 - Combination of photoinitiators and uses thereof - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and Photophysical Properties of a 13,13'-Bibenzo[b]perylenyl Derivative as a π-Extended 1,1'-Binaphthyl Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. A known photoinitiator for a novel technology: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Dissolution of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]
Introduction
Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], with the Chemical Abstracts Service (CAS) number 21454-19-3 and a molecular formula of C₂₈H₁₈O₅, is a complex organic molecule with significant potential in materials science and drug development.[1][2] Its rigid, aromatic structure, characterized by multiple phenyl rings and ether linkages, suggests a high degree of thermal stability and unique electronic properties. However, these same structural characteristics contribute to its presumed low solubility in aqueous solutions and many common organic solvents, presenting a challenge for its application in experimental settings.
This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the effective dissolution of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] for experimental use. The protocols outlined herein are based on established principles of organic chemistry and data from structurally analogous compounds.
Understanding the Compound: A Rationale for Solvent Selection
The molecular structure of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] is dominated by nonpolar aromatic rings. The fundamental principle of "like dissolves like" dictates that nonpolar solutes will dissolve best in nonpolar or moderately polar solvents.[3] The presence of ether and ketone functional groups introduces some polarity, but the large hydrocarbon backbone is the primary determinant of its solubility characteristics.
Based on this analysis, polar solvents such as water and short-chain alcohols are unlikely to be effective. Instead, aprotic polar solvents and nonpolar aromatic solvents are predicted to be the most suitable candidates. Structurally similar compounds, such as benzil (1,2-diphenylethanedione), exhibit good solubility in solvents like ethanol, acetone, and chloroform.[4][5][6]
Safety Precautions and Handling
Prior to handling Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], it is imperative to consult the Safety Data Sheet (SDS) for the specific compound. In the absence of a specific SDS, the precautions for handling similar aromatic ketones should be followed.
General Handling Guidelines:
-
Always work in a well-ventilated laboratory or under a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Avoid inhalation of dust or fumes. If the compound is a powder, handle it carefully to minimize dust generation.
-
Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention if irritation persists.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Materials and Equipment
Materials:
-
Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] (solid)
-
Analytical balance
-
Spatula
-
Glass vials or flasks with secure caps
-
Magnetic stirrer and stir bars
-
Pipettes
-
Heating mantle or hot plate with a temperature probe
-
Ultrasonic bath
Recommended Solvents (for initial screening):
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Chloroform
-
Tetrahydrofuran (THF)
-
Toluene
Experimental Protocol: A Step-by-Step Guide to Dissolution
This protocol is designed as a systematic approach to identify an effective solvent and prepare a stock solution of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-].
Part 1: Small-Scale Solubility Screening
The initial step is to determine the most effective solvent through small-scale trials. This minimizes waste of the target compound.
-
Preparation: Label a series of small glass vials, one for each of the recommended solvents.
-
Weighing: Using an analytical balance, weigh out a small, consistent amount of the compound (e.g., 1-2 mg) into each vial.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.
-
Initial Observation: Gently swirl or vortex the vial at room temperature and observe if the compound dissolves.
-
Assisted Dissolution: If the compound does not dissolve at room temperature, employ the following methods sequentially:
-
Vortexing/Stirring: Vortex the vial for 1-2 minutes or stir with a small magnetic stir bar for 15-30 minutes.
-
Sonication: Place the vial in an ultrasonic bath for 10-15 minutes.
-
Gentle Heating: Warm the vial to 40-50°C using a heating mantle or hot plate. Caution: Ensure the vial is not sealed to avoid pressure buildup.
-
-
Incremental Solvent Addition: If the compound remains insoluble, add another measured volume of the solvent (e.g., 100 µL) and repeat the assisted dissolution steps.
-
Record Observations: Carefully record the solubility in each solvent, noting the approximate concentration at which dissolution occurred and the conditions required (e.g., heating, sonication).
Part 2: Preparation of a Stock Solution
Once an effective solvent has been identified, a stock solution can be prepared.
-
Calculation: Determine the mass of the compound required to achieve the desired concentration in the chosen solvent.
-
Weighing: Accurately weigh the calculated mass of the compound and transfer it to an appropriately sized glass flask.
-
Solvent Addition: Add approximately 80% of the final desired volume of the chosen solvent to the flask.
-
Dissolution:
-
Place a magnetic stir bar in the flask and stir the mixture on a magnetic stirrer.
-
If necessary, apply the assisted dissolution techniques identified in the screening phase (sonication or gentle heating).
-
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining solvent to reach the final desired volume.
-
Storage: Store the stock solution in a tightly sealed container, protected from light. If the compound's stability in the solvent is unknown, it is advisable to store it at a low temperature (e.g., 4°C or -20°C) and use it as soon as possible.
Data Presentation and Visualization
Table 1: Hypothetical Solubility Screening Results
| Solvent | Solubility at Room Temp. (mg/mL) | Solubility with Heating (mg/mL) | Notes |
| DMSO | ~5 | >20 | Dissolves readily with gentle warming. |
| DMF | ~2 | >15 | Slower to dissolve than in DMSO. |
| NMP | ~5 | >20 | Similar to DMSO. |
| DCM | <1 | ~5 | Limited solubility even with heating. |
| Chloroform | <1 | ~5 | Similar to DCM. |
| THF | <1 | ~2 | Poor solvent. |
| Toluene | <1 | <1 | Insoluble. |
This table presents hypothetical data for illustrative purposes. Actual results may vary.
Diagram 1: Experimental Workflow for Dissolution
Caption: A flowchart illustrating the step-by-step process for dissolving Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-].
Troubleshooting
-
Compound "oiling out" upon heating: This occurs when the compound melts before it dissolves. If this happens, add more solvent before increasing the temperature further.
-
Precipitation upon cooling: If the compound precipitates out of solution after cooling, it indicates that the solution is supersaturated at room temperature. For experiments conducted at room temperature, a lower concentration may be necessary. Alternatively, the solution can be gently warmed before use.
-
Cloudy solution: A persistently cloudy solution may indicate the presence of insoluble impurities. If the cloudiness does not disappear with further solvent addition or heating, consider filtering the solution through a syringe filter (ensure the filter material is compatible with the solvent).
Conclusion
The successful dissolution of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] is a critical first step for its utilization in various experimental applications. The systematic approach outlined in this guide, beginning with small-scale solubility screening in appropriate organic solvents, provides a reliable method for preparing solutions of this compound. By carefully following these protocols and adhering to all safety precautions, researchers can effectively harness the potential of this molecule in their studies.
References
-
PubChem. (n.d.). Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzil. Retrieved from [Link]
-
wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]
Sources
- 1. 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-Ethanedione] [21454-19-3] | King-Pharm [king-pharm.com]
- 2. Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis- | C22H18O4 | CID 4657000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 4. Benzil: Chemical property, Synthesis, and uses_Chemicalbook [chemicalbook.com]
- 5. Benzil - Wikipedia [en.wikipedia.org]
- 6. Benzil | 134-81-6 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]
Welcome to the technical support resource for the purification of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this large, polyaromatic diketone. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Understanding the Molecule and Its Challenges
Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], with the CAS number 21454-19-3, is a complex molecule presenting unique purification challenges.[1][2] Its large, relatively nonpolar structure, coupled with the presence of two reactive α-diketone moieties, necessitates careful selection of purification methods to avoid yield loss and degradation. Potential issues include poor solubility in common solvents, "oiling out" during recrystallization, and degradation on acidic stationary phases like silica gel. This guide will address these issues head-on, providing practical, field-proven solutions.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.
Recrystallization Issues
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out," the separation of a solute as a liquid rather than a solid, is a common issue when the melting point of the compound is lower than the temperature of the saturated solution or when significant impurities are present, causing a melting point depression.[3][4]
Potential Causes and Solutions:
-
High Concentration of Impurities: The presence of unreacted starting materials or byproducts can significantly lower the melting point of your crude product.
-
Solution: Attempt a pre-purification step. A quick filtration through a plug of neutral alumina or a simple liquid-liquid extraction can sometimes remove enough of the impurities to facilitate crystallization.
-
-
Inappropriate Solvent Choice: The solvent system may not be ideal for this specific molecule.
-
Solution 1: Modify the Solvent System. If using a single solvent, try a mixed-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[5] For a large aromatic compound like this, solvent pairs such as toluene/heptane or dichloromethane/hexane may be effective.[6]
-
Solution 2: Change the Solvent. Experiment with different solvents. Given the aromatic nature of the compound, solvents like toluene, anisole, or even a high-boiling point ether like diphenyl ether could be suitable.[7][8]
-
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.
-
Solution: Allow the solution to cool to room temperature slowly. You can insulate the flask to slow down the cooling process. Once at room temperature, you can then place it in a refrigerator and finally in a freezer to maximize crystal yield.[9]
-
-
Supersaturation: The solution may be supersaturated, lacking a nucleation site for crystal growth to begin.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[4][9]
-
Solution 2: Seeding. If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.[9]
-
Q2: My compound won't crystallize at all, even after cooling for an extended period.
A2: This is often due to using too much solvent or the presence of impurities that inhibit crystallization.
Potential Causes and Solutions:
-
Excess Solvent: The most common reason for failed crystallization is the use of an excessive volume of solvent, preventing the solution from becoming saturated upon cooling.[9]
-
Solution: Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator. Once the volume is reduced, allow the solution to cool again.
-
-
Inhibitory Impurities: Certain impurities can act as "crystal poisons," interfering with the formation of a crystal lattice.
-
Solution: If reducing the solvent volume doesn't work, it may be necessary to remove the solvent completely and attempt purification by another method, such as column chromatography.[9]
-
Column Chromatography Issues
Q1: My compound is streaking badly on the silica gel column, leading to poor separation.
A1: Streaking on a silica gel column can be caused by several factors, including interactions with the stationary phase, improper solvent polarity, or overloading the column.
Potential Causes and Solutions:
-
Acidic Nature of Silica Gel: The α-diketone functional groups in your molecule have alpha-hydrogens that are weakly acidic (pKa ≈ 20).[10] The slightly acidic nature of standard silica gel can lead to strong interactions or even degradation, causing streaking.[11]
-
Solution 1: Deactivate the Silica Gel. You can neutralize the acidic silanol groups by pre-treating the silica gel with a base. This can be done by preparing the slurry for your column with a solvent system containing a small amount (0.1-1%) of a volatile base like triethylamine or pyridine.[12]
-
Solution 2: Use an Alternative Stationary Phase. Consider using a more neutral stationary phase like alumina (neutral or basic grade).[12][13] For polyaromatic compounds, sometimes a combination of silica and alumina can provide good separation.[14]
-
-
Inappropriate Eluent Polarity: If the eluent is not polar enough, the compound will move very slowly and may appear to streak. Conversely, if it is too polar, it may elute too quickly with poor separation from impurities.
-
Solution: Carefully optimize your solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound. For large aromatic molecules, solvent systems containing toluene or dichloromethane can be effective.[14] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can also improve separation.
-
-
Column Overloading: Applying too much crude material to the column will lead to broad bands and poor separation.
-
Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel used.
-
Q2: I'm getting a very low recovery of my compound from the silica gel column.
A2: Low recovery can be due to irreversible adsorption to the stationary phase or decomposition on the column.
Potential Causes and Solutions:
-
Irreversible Adsorption: Highly polar impurities or the compound itself might be binding too strongly to the silica gel.
-
Solution: After running your primary eluent, try flushing the column with a much more polar solvent, such as 10% methanol in dichloromethane, to elute any strongly bound material.[11]
-
-
On-Column Degradation: As mentioned, the acidic nature of silica gel can potentially cause degradation of sensitive compounds.[12][13][15]
-
Solution: Test for stability on silica gel before running a large-scale column. Spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or significant streaking, your compound is likely degrading. In this case, switching to a more inert stationary phase like neutral alumina is recommended.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]?
A1: The impurities will largely depend on the synthetic route used. A common method for synthesizing 1,2-diaryl diketones is the oxidation of the corresponding α-methylene ketone.[16] Therefore, likely impurities could include:
-
Unreacted Starting Material: The corresponding α-methylene ketone.
-
Over-oxidation Products: Cleavage of the C-C bond between the carbonyls can occur under harsh oxidation conditions.
-
Byproducts from the Oxidizing Agent: For example, if selenium dioxide is used for oxidation, selenium-containing byproducts might be present.[17][18]
Q2: What is a good starting point for a recrystallization solvent system?
A2: For a large, aromatic, and relatively nonpolar molecule like this, a good starting point would be a solvent system that can dissolve it when hot but has low solubility when cold.[19]
-
Single Solvents to Try: Toluene, xylene, or anisole.
-
Mixed Solvent Systems to Try:
Q3: Can this compound be purified by sublimation?
A3: While some polyaromatic compounds can be purified by sublimation, it is generally effective for smaller, more volatile molecules. Given the high molecular weight of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], it is likely to have a very high boiling point and may be prone to thermal degradation at the temperatures required for sublimation. Recrystallization or chromatography are generally safer and more effective methods.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Toluene/Heptane)
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot toluene to dissolve the solid completely. The solution should be near boiling.
-
Slowly add heptane dropwise while the solution is still hot until you observe persistent cloudiness.
-
Add a few more drops of hot toluene to just redissolve the cloudiness, resulting in a clear, saturated solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold heptane.
-
Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography using Neutral Alumina
-
Prepare the Column: Dry pack a chromatography column with neutral alumina.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the Sample: Adsorb the dissolved sample onto a small amount of neutral alumina by concentrating the solution to dryness. Carefully add the dried, adsorbed sample to the top of the column.
-
Elute the Column: Start with a non-polar eluent such as hexane and gradually increase the polarity by adding dichloromethane or ethyl acetate. For example, you could use a gradient of 0% to 50% ethyl acetate in hexane.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualization of the Purification Workflow
The following diagram illustrates a typical workflow for the purification of crude Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-].
Caption: Purification decision workflow for the target compound.
References
-
[Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis
-
dibenzoate)
Sources
- 1. ivychem.com [ivychem.com]
- 2. 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-Ethanedione] [21454-19-3] | King-Pharm [king-pharm.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. Ketone - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting [chem.rochester.edu]
- 14. cup.edu.cn [cup.edu.cn]
- 15. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. I2-Catalyzed Carbonylation of α-Methylene Ketones to Synthesize 1,2-Diaryl Diketones and Antiviral Quinoxalines in One Pot - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 18. researchgate.net [researchgate.net]
- 19. rubingroup.org [rubingroup.org]
"Optimizing reaction conditions for polymerization with Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the polymerization of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of working with this unique aromatic α-diketone monomer and optimize your polymerization reactions.
Introduction to the Monomer
Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], also known by its CAS number 21454-19-3, is a complex aromatic monomer.[1][2] Its structure is characterized by two benzil (1,2-diphenylethanedione) units linked by a flexible diphenyl ether group.[3][4] This combination of a reactive α-diketone functionality and a high-performance poly(aryl ether ketone)-like backbone makes it an intriguing candidate for the synthesis of advanced polymers.
The presence of the vicinal diketone groups is the key to its reactivity, opening up several potential polymerization pathways. However, the rigidity of the aromatic structure and the reactivity of the carbonyl groups can also present unique challenges. This guide is built on established principles of polymer chemistry to provide a robust framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most promising polymerization strategies for this monomer?
A1: Based on the monomer's α-diketone structure, several polymerization routes can be explored. The most viable strategies involve either self-condensation or reaction with a co-monomer.
-
Polycondensation with Diamines to form Polyquinoxalines: This is a well-established reaction for α-diketones. The reaction of the benzil moiety with aromatic diamines (e.g., o-phenylenediamine) proceeds via a cyclocondensation to form highly stable, thermally resistant quinoxaline rings.[5] This method is advantageous for creating high-performance polymers with excellent thermal and chemical stability.
-
Reductive Coupling Polymerization: The carbonyl groups can be reductively coupled to form an olefin linkage, creating a poly(vinylene) type structure. This can be achieved using low-valent titanium reagents (e.g., McMurry reaction) or other reducing agents.[6] This approach creates a polymer with a fully conjugated backbone, which may have interesting electronic and optical properties.
-
Aldol-Type Polycondensation with Diols: In a hydrogen-borrowing catalytic cycle, diketones can react with diols. A manganese pincer complex, for example, can catalyze the dehydrogenation of a diol to a dialdehyde, which then undergoes an aldol condensation with the diketone, followed by hydrogenation to form the final polyketone.[7] This method creates a polymer with both ether and ketone linkages in the backbone.
| Polymerization Strategy | Co-monomer | Key Reaction Feature | Potential Polymer Type |
| Polycondensation | Aromatic Diamines | Cyclocondensation | Poly(quinoxaline) |
| Reductive Coupling | None (Self-condensation) | C=O to C=C bond formation | Poly(arylenevinylene) derivative |
| Aldol-Type Condensation | Diols | Hydrogen-borrowing catalysis | Poly(aryl alkyl ketone) |
Q2: How critical is monomer purity, and what purification methods are recommended?
A2: Monomer purity is paramount for achieving high molecular weight polymers, especially in polycondensation reactions. Impurities can act as chain terminators, leading to low degrees of polymerization.
-
Monofunctional Impurities: These are particularly detrimental as they cap the growing polymer chain, preventing further extension.
-
Moisture: Water can interfere with many catalytic systems and can hydrolyze intermediates.
-
Purification Workflow:
-
Recrystallization: Dissolve the crude monomer in a suitable hot solvent (e.g., toluene, DMF) and allow it to cool slowly to form pure crystals.
-
Column Chromatography: For removing closely related impurities, silica gel chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) can be effective.
-
Drying: After purification, the monomer must be thoroughly dried under vacuum at an elevated temperature (below its melting point) to remove any residual solvent and moisture.
-
Q3: What analytical techniques should I use to monitor the reaction and characterize the final polymer?
A3: A combination of techniques is essential for a comprehensive analysis.
| Technique | Purpose | Information Gained |
| FTIR Spectroscopy | Monitor reaction progress | Disappearance of monomer carbonyl (C=O) peak, appearance of new functional group peaks (e.g., C=N in polyquinoxalines). |
| NMR Spectroscopy (¹H, ¹³C) | Confirm polymer structure | Verify the expected repeating unit structure and identify end groups. |
| Gel Permeation Chromatography (GPC/SEC) | Determine molecular weight | Measure number-average (Mn), weight-average (Mw) molecular weights, and polydispersity index (PDI).[8] |
| Differential Scanning Calorimetry (DSC) | Analyze thermal transitions | Determine glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). |
| Thermogravimetric Analysis (TGA) | Assess thermal stability | Determine the decomposition temperature (Td) and char yield. |
Troubleshooting Guide
This section addresses common problems encountered during polymerization experiments in a question-and-answer format.
Problem: My polymerization reaction results in a low molecular weight polymer.
Q: I've run my reaction, but GPC analysis shows a very low molecular weight. What could be the cause?
A: Achieving high molecular weight in step-growth polymerization is often challenging and requires meticulous control over reaction conditions.[9] Here are the most common culprits:
-
Cause 1: Incorrect Stoichiometry
-
Why it happens: In polycondensation with a co-monomer, a precise 1:1 molar ratio of functional groups is essential. Any deviation creates an excess of one type of end group, limiting chain growth.
-
Troubleshooting Steps:
-
Use high-purity monomers (>99.5%).
-
Employ a high-precision analytical balance for weighing reagents.
-
Ensure complete transfer of all reagents to the reaction vessel.
-
Consider performing a titration on a small sample to confirm the exact molar equivalence of your monomer batches.
-
-
-
Cause 2: Chain-Terminating Impurities
-
Why it happens: Monofunctional impurities in your monomer or solvent, or even atmospheric moisture, can react with the growing polymer chain ends, effectively "capping" them and stopping further polymerization.
-
Troubleshooting Steps:
-
Purify your monomer as described in the FAQ section.
-
Use anhydrous, high-purity solvents. Distilling solvents over a suitable drying agent (e.g., CaH₂) immediately before use is best practice.
-
Run the reaction under a dry, inert atmosphere (e.g., high-purity Nitrogen or Argon) to exclude moisture and oxygen. A Schlenk line or glovebox is recommended.
-
-
-
Cause 3: Incomplete Conversion
-
Why it happens: Step-growth polymerization requires very high conversion (>99%) to achieve high molecular weight.[9] Insufficient reaction time or a non-optimal temperature can prevent the reaction from reaching completion.
-
Troubleshooting Steps:
-
Time Study: Take aliquots from the reaction at different time points and analyze the molecular weight by GPC to determine when it plateaus.
-
Temperature Optimization: Systematically vary the reaction temperature. Higher temperatures can increase reaction rates but may also lead to side reactions. A balance must be found.
-
Byproduct Removal: Many polycondensation reactions are equilibria (e.g., those releasing water). Actively removing the byproduct (e.g., using a Dean-Stark trap for water or conducting the final stages of the reaction under high vacuum) will drive the equilibrium towards the polymer product.
-
-
Caption: Troubleshooting workflow for low molecular weight polymer.
Problem: My polymer is insoluble or gels during the reaction.
Q: The reaction mixture became an insoluble solid before completion. What causes this premature gelling?
A: Gelling or loss of solubility indicates the formation of a cross-linked network instead of linear polymer chains.
-
Cause 1: High-Temperature Side Reactions
-
Why it happens: At elevated temperatures, reactive intermediates can undergo unintended side reactions. For aromatic systems, radical coupling or other cross-linking mechanisms can become significant.
-
Troubleshooting Steps:
-
Lower the Temperature: Conduct the polymerization at the lowest temperature that still provides a reasonable reaction rate.
-
Use a Milder Catalyst: If using a highly reactive catalyst, switch to a less aggressive one that promotes the desired reaction more selectively.
-
-
-
Cause 2: Impurities in the Monomer
-
Why it happens: The presence of trifunctional or higher-functionality impurities in your monomer stock can act as cross-linking points. Even a small amount can lead to an infinite network (a gel).
-
Troubleshooting Steps:
-
Re-evaluate Monomer Purity: Use techniques like HPLC or Mass Spectrometry to screen for impurities that might not be obvious from NMR or melting point analysis.
-
Source High-Quality Monomers: Ensure your monomer is sourced from a reliable supplier or meticulously synthesized and purified in-house.[1]
-
-
-
Cause 3: Polymerization in a Poor Solvent
-
Why it happens: As the polymer chains grow, they may become insoluble in the reaction solvent and precipitate out. In this precipitated state, localized monomer concentrations can be high, and chain mobility is reduced, which can promote intermolecular reactions and cross-linking.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of a small amount of analogous polymer in various high-boiling point aprotic polar solvents (e.g., NMP, DMAc, Diphenyl sulfone).[10][11]
-
Lower Concentration: Running the polymerization at a lower monomer concentration can help keep the growing polymer chains in solution for a longer period.
-
-
Caption: Example: Polycondensation to form a Poly(quinoxaline).
Problem: My results are not reproducible from batch to batch.
Q: I'm following the same procedure, but my polymer properties (molecular weight, Tg) vary significantly between runs. Why?
A: Reproducibility is key to reliable research. Inconsistent results usually point to subtle, uncontrolled variables.
-
Cause 1: Inconsistent Reagent Quality
-
Why it happens: Different batches of monomers or catalysts from suppliers can have slight variations in purity. Solvents can absorb atmospheric moisture over time if not stored properly.
-
Troubleshooting Steps:
-
Standardize Reagents: For a series of experiments, use monomers, catalysts, and solvents from the same batch number.
-
Re-purify Before Use: Do not assume a reagent is pure just because it is new. It is good practice to re-purify monomers and distill solvents before each reaction.[12]
-
-
-
Cause 2: Poor Control of Inert Atmosphere
-
Why it happens: Small leaks in your reaction setup can introduce oxygen or moisture, which can inhibit certain catalysts or cause oxidative side reactions. The efficiency of your inert gas purge can vary.
-
Troubleshooting Steps:
-
Check for Leaks: Ensure all glassware joints are properly sealed and that your inert gas lines are secure.
-
Standardize Purging: Implement a consistent "degassing" protocol, such as multiple cycles of evacuating the flask under vacuum and refilling with inert gas, to ensure the atmosphere is truly inert before starting the reaction.
-
-
-
Cause 3: Inaccurate Temperature Control
-
Why it happens: The actual temperature of the reaction mixture can differ from the setpoint of the heating mantle, especially without proper stirring and monitoring. This can lead to different reaction rates and side reactions.
-
Troubleshooting Steps:
-
Internal Thermometer: Always measure the temperature of the reaction mixture itself, not the heating bath.
-
Efficient Stirring: Ensure vigorous and consistent stirring to maintain a uniform temperature throughout the reaction vessel.
-
-
By systematically addressing these potential issues, researchers can gain better control over the polymerization of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], leading to the successful synthesis of novel high-performance materials.
References
-
ResearchGate. (n.d.). Polycondensation of benzyl chloride and its derivatives: A study of the reaction at different temperatures. Retrieved January 17, 2026, from [Link]
- Nishide, H., & Oyaizu, K. (n.d.). Construction of aromatic-rich carbon polymer skeletons using aryl vinyl ketones.
- Kurdanova, Z. I., et al. (2018). SYNTHESIS AND PROPERTIES OF POLYETHERETHERKETONES FOR 3D PRINTING. Khimicheskie Volokna, (6), 68-73.
-
ChemRxiv. (2023). Dual-Catalysed Intermolecular Reductive Coupling of Dienes and Ketones. Retrieved January 17, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Surface functionalization of poly(ether ether ketone) by wet-chemical modification with carboxylic acids and diamine. Retrieved January 17, 2026, from [Link]
-
Journal of Materials Chemistry C. (n.d.). π-Expanded 1,3-diketones – synthesis, optical properties and application in two-photon polymerization. Retrieved January 17, 2026, from [Link]
- ACS Omega. (2020). Synthesis, Optical and Electrochemical Properties of High-Quality Cross-Conjugated Aromatic Polyketones. ACS Omega, 5(9), 4384-4391.
-
Macromolecules. (n.d.). A new polymerization reaction for the synthesis of aromatic polyketones. Retrieved January 17, 2026, from [Link]
-
Semantic Scholar. (1993). Synthesis and characterization of aromatic poly(ether ketone amide)s. Retrieved January 17, 2026, from [https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-aromatic-poly(ether-Kelsey-Clatterbuck/d77760927e5a6f295b9d363574c935492d27453d]([Link]
-
CoLab. (n.d.). Synthesis methods for polyether ether ketone. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Manganese-Catalyzed Synthesis of Polyketones Using Hydrogen-Borrowing Approach. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Modification of Poly(ether ether ketone) and their Properties: A Review. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization and biological activity of polyketones. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2019). Synthesis and Research of Properties of Polyether Ether Ketone. Retrieved January 17, 2026, from [Link]
-
Lab Unique. (n.d.). Polymer Synthesis Complete Guide. Retrieved January 17, 2026, from [Link]
-
PlumX. (1970). Polycondensation of benzyl chloride and its derivatives: A study of the reaction at different temperatures. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Recent Developments in the Synthesis of β-Diketones. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). α-Diketone synthesis by oxidation. Retrieved January 17, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2024). Expert Tips for Successful Custom Polymer Synthesis Projects. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (n.d.). An investigation of polymerization via reductive coupling of carbonyls. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Functionalized aliphatic polyketones with germicide activity. Retrieved January 17, 2026, from [Link]
-
University of Waterloo. (2018). TROUBLESHOOTING POLYMERIZATIONS. Retrieved January 17, 2026, from [Link]
-
Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2010). Electronic effects in the cyclocondensation of benzil. Retrieved January 17, 2026, from [Link]
-
Angewandte Chemie. (n.d.). “Condensative Chain Polymerization”—A Way Towards “Living” Polycondensation?. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Nickel-Catalyzed Reductive Cross-Coupling Polymerization of Dithiosulfonates and Dibromides for the Synthesis of Polythioethers. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). New polymer syntheses. XIII. Synthesis and characterization of novel polyketones via Friedel-Crafts reaction and based on diarylidene derivatives. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2020). Synthesis of Benzil and its Various Derivatives. Retrieved January 17, 2026, from [Link]
-
weifang yangxu group co.,ltd. (n.d.). Ethanone, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-. Retrieved January 17, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanedione, diphenyl- (CAS 134-81-6). Retrieved January 17, 2026, from [Link]cid/43-280-4/Ethanedione-diphenyl-.html)
Sources
- 1. ivychem.com [ivychem.com]
- 2. 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-Ethanedione] [21454-19-3] | King-Pharm [king-pharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethanedione, diphenyl- (CAS 134-81-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Manganese-Catalyzed Synthesis of Polyketones Using Hydrogen-Borrowing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. cpmat.ru [cpmat.ru]
- 11. researchgate.net [researchgate.net]
- 12. Polymer Synthesis Complete Guide - Lab Unique [labuniquely.com]
"Side reactions and byproducts in the synthesis of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]"
Technical Support Center: Synthesis of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], a key building block for high-performance polymers and advanced materials. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during its synthesis. We will delve into the common side reactions and byproducts, providing not just solutions but also the underlying chemical principles to empower your experimental design.
The synthesis of this complex diketone is typically achieved via a double Friedel-Crafts acylation of diphenyl ether. While elegant, this reaction is notorious for its sensitivity to reaction conditions, which can lead to a variety of side products, impacting yield and purity. This guide provides troubleshooting protocols and answers to frequently asked questions to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: My reaction yields a mixture of products, and the isolation of the desired 4,4'-isomer is very low. What's causing this and how can I improve regioselectivity?
A1: This is a classic challenge in the chemistry of diphenyl ether. The ether linkage is an ortho, para-directing group, meaning that the incoming electrophile (the phenylglyoxalyl group) can attack at positions ortho (2, 2', 6, 6') or para (4, 4') to the ether bridge. The formation of ortho,para'- (2,4') and ortho,ortho'- (2,2') isomers is a significant side reaction.
Causality & Mechanism: The root cause is electronic and steric. While the para position is sterically more accessible, the ortho positions are also electronically activated. The exact ratio of isomers is highly dependent on the reaction conditions.
Solutions to Enhance Para-Selectivity:
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the effective size of the electrophile-catalyst complex. Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene often favor the formation of the less sterically hindered para-isomer.
-
Temperature Control: Lowering the reaction temperature (e.g., -10 °C to 0 °C) generally increases selectivity. At lower temperatures, the reaction is more sensitive to the subtle energetic differences between the transition states leading to the para (thermodynamically favored) and ortho isomers.
-
Catalyst Selection: While aluminum chloride (AlCl₃) is the most common Lewis acid, its high reactivity can sometimes reduce selectivity.[1] Experimenting with bulkier or milder Lewis acids, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), may favor attack at the more accessible para position.
-
Rate of Addition: A slow, controlled addition of the acylating agent can help maintain a low concentration of the reactive electrophile, which can suppress the formation of undesired isomers.
Caption: Main reaction pathway and formation of isomeric byproducts.
Q2: My reaction is very slow and often incomplete, even after extended reaction times. How can I drive it to completion?
A2: Sluggishness in Friedel-Crafts acylation is often tied to catalyst deactivation or insufficient reactivity of the electrophile.
Causality & Mechanism: The carbonyl groups in both the reactant (phenylglyoxalyl chloride) and the product strongly coordinate with the Lewis acid catalyst (AlCl₃). This complexation means that the catalyst is not truly "catalytic" but is consumed as the reaction progresses. If an insufficient amount is used, the reaction will stall.
Troubleshooting Steps:
-
Catalyst Stoichiometry: For this reaction, you have four carbonyl groups in the final product and two in the acylating agent. A molar ratio of at least 1:1 of AlCl₃ per carbonyl group is often required. Therefore, for the synthesis of the target molecule from diphenyl ether and 2 equivalents of phenylglyoxalyl chloride, you should use at least 4 equivalents of AlCl₃, and often a slight excess (e.g., 4.4 equivalents) is beneficial.
-
Reagent Purity: The primary culprit for catalyst deactivation is moisture. AlCl₃ reacts violently with water to form inactive aluminum hydroxide. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). The acyl chloride starting material, 4,4'-oxybis(benzoyl chloride) or a similar precursor, is also highly moisture-sensitive and should be handled accordingly.[2][3]
-
Reaction Temperature: While lower temperatures favor selectivity (Q1), they also decrease the reaction rate. A careful balance must be struck. You might start the reaction at a low temperature (0 °C) and then allow it to slowly warm to room temperature to ensure both selectivity and completion.
-
Substrate Reactivity: If the aromatic ring is deactivated by any substituent, the reaction will be significantly slower. Diphenyl ether itself is activated, but impurities in the starting material could inhibit the reaction.
Q3: My crude product is a persistent, off-color oil or an intractable solid that is difficult to purify. What are the likely impurities and what purification strategies do you recommend?
A3: The difficulty in purification often stems from a mixture of isomers (as discussed in Q1), partially reacted intermediates, and byproducts from catalyst workup.
Common Impurities:
-
Mono-acylated Diphenyl Ether: This is the product of incomplete reaction, where only one phenylglyoxalyl group has been added. It will have very different polarity and solubility compared to the desired product.
-
Isomers (2,4' and 2,2'): These often have very similar physical properties to the desired 4,4' product, making separation by simple recrystallization challenging.
-
Hydrolyzed Acyl Chloride: If 4,4'-oxybis(benzoyl chloride) is used as a precursor, any exposure to moisture will convert it to 4,4'-oxydibenzoic acid.[2] This acidic impurity can complicate the workup.
-
Residual Aluminum Salts: Incomplete quenching and washing during the workup can leave inorganic aluminum salts in your product.
Purification Protocols:
| Method | Application | Protocol Insights |
| Recrystallization | Primary purification for removing major impurities. | The challenge is finding a suitable solvent system. The target molecule is large and likely has limited solubility. Try high-boiling point solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a mixed solvent system (e.g., dichloromethane/hexane).[4] Due to the similarity of isomers, multiple recrystallizations may be necessary. |
| Column Chromatography | Separation of isomers and closely related impurities. | This is often the most effective method for separating isomers. A silica gel column with a gradient elution system, starting with a non-polar solvent (like hexane or toluene) and gradually increasing the polarity with ethyl acetate or dichloromethane, can be effective. Monitor fractions carefully using Thin Layer Chromatography (TLC). |
| Aqueous Wash | Removal of catalyst residue and acidic/basic impurities. | After quenching the reaction with ice/HCl, a thorough wash of the organic layer with dilute HCl, followed by water, a bicarbonate solution (to remove acidic impurities), and finally brine is crucial for removing inorganic salts and other water-soluble byproducts. |
Troubleshooting Guide: At-a-Glance
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (moisture).2. Insufficient catalyst.3. Low reaction temperature. | 1. Use fresh, anhydrous AlCl₃; dry all glassware and solvents.2. Increase AlCl₃ stoichiometry to >4 equivalents.3. Allow reaction to warm to room temperature after initial addition. |
| Dark Brown/Black Reaction Mixture | 1. Reaction temperature too high.2. Presence of highly activating impurities. | 1. Maintain temperature below 25 °C.2. Purify starting materials (diphenyl ether) before use. |
| Product is an Inseparable Mixture of Isomers | 1. High reaction temperature.2. Polar reaction solvent. | 1. Run reaction at 0 °C or below.2. Switch to a non-polar solvent like CS₂.3. Employ column chromatography for purification. |
| Formation of a Water-Soluble Byproduct | 1. Hydrolysis of acyl chloride starting material.2. Cleavage of the ether linkage under harsh conditions. | 1. Handle acylating agent under inert, anhydrous conditions.2. Use minimum necessary catalyst and avoid excessive heating. |
Workflow & Methodologies
General Protocol for Synthesis
This is a representative protocol and should be adapted and optimized for your specific laboratory conditions and scale.
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charging the Flask: Charge the flask with anhydrous diphenyl ether (1.0 eq.) and an anhydrous solvent (e.g., dichloromethane or carbon disulfide). Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Under a positive flow of nitrogen, carefully and portion-wise add anhydrous aluminum chloride (4.4 eq.). Stir the resulting suspension for 15 minutes.
-
Acylating Agent Addition: Dissolve phenylglyoxalyl chloride (2.2 eq.) in the anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for another hour, then let it warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup (Quenching): Cool the reaction mixture back to 0 °C and very slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography followed by recrystallization as described in the FAQ section.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395. (Historical context for the reaction).
-
Master Organic Chemistry (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link][5]
-
LibreTexts Chemistry. Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link][6]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. 4,4'-Oxybis(benzoyl Chloride) | 7158-32-9 | TCI AMERICA [tcichemicals.com]
- 3. 4,4'-Oxybis(benzoyl Chloride) | 7158-32-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
"How to improve the yield of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] synthesis"
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], commonly known as 4,4'-oxydibenzil. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its synthesis. Our goal is to help you improve reaction yields, minimize impurities, and streamline your purification process.
The primary synthetic route to 4,4'-oxydibenzil is the Friedel-Crafts acylation of diphenyl ether with phenylglyoxalyl chloride (or a derivative), typically using a Lewis acid catalyst like aluminum chloride (AlCl₃). While theoretically straightforward, this reaction is sensitive to a variety of parameters that can significantly impact the final yield and purity.
Reaction Overview: Friedel-Crafts Acylation Pathway
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich diphenyl ether, primarily at the para positions due to the activating and directing effect of the ether linkage.
Caption: General workflow for the Friedel-Crafts synthesis of 4,4'-Oxydibenzil.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
FAQ 1: My overall yield is consistently low (<50%). What are the primary factors I should investigate?
A low yield is the most frequent challenge and can often be traced back to a few critical experimental factors. The Friedel-Crafts acylation is highly sensitive to reaction conditions.[1]
A1: Key Areas for Investigation
-
Moisture Contamination & Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in the solvent, reagents, or glassware will react with and deactivate the catalyst, halting the reaction.
-
Troubleshooting Steps:
-
Ensure all glassware is oven-dried overnight and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
Use anhydrous solvents. It is best practice to use a freshly opened bottle of a suitable anhydrous solvent or to distill the solvent over an appropriate drying agent.
-
Use a high-purity, freshly opened container of AlCl₃. If the catalyst appears clumpy or discolored, its activity may be compromised.
-
Perform the reaction under a strict inert atmosphere from start to finish.
-
-
-
Reaction Temperature: The temperature must be carefully controlled.
-
Causality: An excessively low temperature can result in a sluggish or incomplete reaction. Conversely, high temperatures can promote side reactions, such as polysubstitution or decomposition of the product and reactants, leading to the formation of tarry by-products.[1]
-
Troubleshooting Steps:
-
Begin the reaction at a low temperature (e.g., 0 °C) during the addition of the catalyst and acyl chloride to control the initial exothermic reaction.
-
After the initial addition, allow the reaction to slowly warm to room temperature or gently heat it as determined by optimization experiments. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
-
Reagent Stoichiometry and Purity: The molar ratio and purity of your reactants are crucial.
-
Causality: The Friedel-Crafts acylation reaction consumes the catalyst, as the AlCl₃ complexes with the resulting ketone product. Therefore, a molar excess of the catalyst is required. Typically, slightly more than two moles of AlCl₃ are needed for every mole of diphenyl ether for a diacylation. Impurities in the diphenyl ether or phenylglyoxalyl chloride can interfere with the reaction.[1]
-
Troubleshooting Steps:
-
Verify the purity of your starting materials (diphenyl ether and phenylglyoxalyl chloride) via NMR or GC-MS. Purify by distillation or recrystallization if necessary.
-
Use a molar ratio of approximately 1:2.2:2.4 for diphenyl ether : phenylglyoxalyl chloride : AlCl₃ as a starting point.
-
-
FAQ 2: I am observing significant side products in my crude NMR/TLC. What are they and how can I minimize them?
The formation of multiple products is a common issue related to the regioselectivity and reactivity of the Friedel-Crafts reaction.
A2: Common Side Products and Mitigation Strategies
-
Isomeric Products (ortho-acylation): The ether group in diphenyl ether is an ortho-, para-directing activator.[2] While the para-product (4,4'-) is sterically favored and generally the major product, some degree of ortho-acylation (2,4'- or 2,2'-) can occur.
-
Mitigation:
-
Steric Hindrance: Using a bulkier solvent or a bulkier Lewis acid can sometimes increase the preference for the less sterically hindered para position.
-
Temperature Control: Lower reaction temperatures often favor the thermodynamically more stable para product.
-
-
-
Mono-acylated Product: The reaction may stop after the first acylation, yielding 4-phenoxyphenyl-phenylethanedione.
-
Causality: The first acyl group added to the diphenyl ether is an electron-withdrawing group, which deactivates the ring system toward further electrophilic substitution.[3] This makes the second acylation step inherently more difficult than the first.
-
Mitigation:
-
Catalyst Loading: Ensure sufficient AlCl₃ is used ( > 2 equivalents) to drive the reaction to completion.
-
Reaction Time & Temperature: A longer reaction time or a moderate increase in temperature after the initial phase may be required to facilitate the second acylation.
-
-
-
Polysubstitution or Degradation Products: These often appear as a baseline streak on a TLC plate or as complex, unidentifiable peaks in the NMR.
-
Causality: Overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times) can cause the product to degrade or lead to further, undesired reactions.
-
Mitigation:
-
Carefully monitor the reaction by TLC. Once the starting material is consumed and the desired product spot is maximized, proceed with the work-up.
-
Avoid temperatures above what is necessary for the reaction to proceed at a reasonable rate.
-
-
FAQ 3: What is the optimal work-up and purification procedure to maximize recovery?
A proper work-up is critical for separating the product from the catalyst and unreacted starting materials, while purification is key to achieving the desired final purity.
A3: Recommended Work-up and Purification Protocol
-
Reaction Quenching:
-
Procedure: Cool the reaction vessel in an ice bath. Slowly and carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes and moves the aluminum salts into the aqueous layer.
-
Safety Note: This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.
-
-
Extraction:
-
Procedure: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer several times with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers.[4]
-
Washing: Wash the combined organic layers sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.[5]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[6]
-
-
Purification:
-
Recrystallization: The crude solid product can often be purified effectively by recrystallization. Experiment with different solvent systems to find one where the product is soluble at high temperatures but sparingly soluble at room temperature or below.[7] Common solvents include ethanol, isopropanol, or toluene/hexane mixtures.
-
Column Chromatography: If recrystallization fails to remove persistent impurities (such as isomers), silica gel column chromatography is a reliable alternative.[4] Use a gradient of ethyl acetate in hexanes to elute the components. The desired para,para-isomer is typically less polar than the ortho-substituted isomers.
-
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.[8][9]
Caption: Step-by-step experimental workflow for 4,4'-Oxydibenzil synthesis.
Step-by-Step Methodology:
-
Preparation: Assemble a three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly oven-dried.
-
Charging the Reactor: Under a positive pressure of inert gas, charge the flask with diphenyl ether (1.0 eq) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (2.4 eq) to the stirred solution in portions, ensuring the temperature does not rise significantly.
-
Acyl Chloride Addition: Dissolve phenylglyoxalyl chloride (2.2 eq) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).
-
Work-up: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by pouring the mixture into a beaker containing a vigorously stirred slurry of crushed ice and concentrated HCl.
-
Extraction and Wash: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM. Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Quantitative Data Summary
Optimizing reaction parameters is key to maximizing yield. The following table summarizes the expected impact of changing key variables based on established principles of Friedel-Crafts chemistry.[10][11]
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Purity | Rationale |
| Temperature | Low (0 °C → RT) | Moderate | High | Favors the thermodynamically stable para-product, minimizes side reactions.[2] |
| High (> RT) | Potentially Higher/Faster | Low | Increases reaction rate but promotes isomer formation and decomposition.[1] | |
| Catalyst Ratio | Low (< 2.2 eq) | Low | Low | Incomplete reaction due to catalyst complexation with the product. |
| Optimal (~2.4 eq) | High | High | Drives the reaction to di-substitution without excessive side reactions. | |
| High (> 3.0 eq) | Variable | Low | May increase the rate but can also lead to charring and side product formation. | |
| Solvent | Dichloromethane | Good | Good | Standard, non-coordinating solvent for Friedel-Crafts reactions. |
| Carbon Disulfide | Good | High | Often gives clean reactions but is highly flammable and toxic. | |
| Nitrobenzene | Variable | Low | Can dissolve complexes well but is deactivating and can participate in reactions. | |
| Moisture | Anhydrous | High | High | Essential for maintaining catalyst activity.[1] |
| Trace H₂O | Very Low | Very Low | Rapid deactivation of the Lewis acid catalyst. |
References
-
Singh, B. (n.d.). Friedel-Crafts Acylation Reaction and Mechanism. Chemicals Learning. [Link]
-
Andonian, A. (2015). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Bates College. [Link]
- KR102092614B1.
-
ResearchGate. Reaction conditions optimization for the synthesis 4a. [Link]
-
ResearchGate. Optimization of reaction conditions for the synthesis of compound (4 a). [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Engle, S. M., Kirkner, T. R., & Kelly, C. B. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. [Link]
- CN104311408A. Preparation method of 4,4'-oxybisbenzoic acid.
-
PharmaInfo. Synthesis and Characterization of Some New Derivatives starting from Bis (4, 4'- diamino phenoxy) Ethane. [Link]
-
da Silva, A. B. F., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. J. Braz. Chem. Soc. [Link]
-
Hussein, I. A., et al. (2022). Synthesis and Characterization of Some New Derivatives starting from Bis (4, 4'-diamino phenoxy) Ethane. ResearchGate. [Link]
-
ResearchGate. Synthesis and Characterization of Some New Derivatives starting from Bis (4, 4'-diamino phenoxy) Ethane | Request PDF. [Link]
-
Radomkit, S., et al. anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. Organic Syntheses. [Link]
-
Popadyuk, I. I., et al. (2022). 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide. MDPI. [Link]
-
PubChem. 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one). [Link]
- US3251880A. Purification of p, p'-oxydianiline.
-
Wadkins, R. M., et al. (2001). Identification and characterization of novel benzil (diphenylethane-1,2-dione) analogues as inhibitors of mammalian carboxylesterases. PubMed. [Link]
-
Shields, B. J., et al. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Nature. [Link]
-
Zhadan, A. P., et al. (2021). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. MDPI. [Link]
-
Shields, B. J., et al. (2021). Bayesian reaction optimization as a tool for chemical synthesis. PubMed. [Link]
-
Abdel-Fattah, M. T., et al. (2022). Design and synthesis of new bis(1,2,4-triazolo[3,4-b][1][2][12]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition. PMC - NIH. [Link]
-
Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]
- SU620202A3. Method of purifying 4-oxy-3-(c1-c2-alcoxy)-benzaldehyde, quinizarin or nitrodiphenylamine.
-
Woster, P. M., & Beardsley, J. R. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. PubMed. [Link]
-
ResearchGate. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF. [Link]
-
Bodanszky, M., & Martinez, J. (1979). Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alexandonian.com [alexandonian.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bayesian reaction optimization as a tool for chemical synthesis - Ben Shields [b-shields.github.io]
- 11. Bayesian reaction optimization as a tool for chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KR102092614B1 - Mass production method of 4,4'-oxydianiline from 1,4-diiodobenzene - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Poor Solubility of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]
Welcome to the technical support center for Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], a compound of significant interest in contemporary research and development. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for troubleshooting and overcoming solubility challenges encountered during experimental work with this molecule.
Understanding the Challenge: Physicochemical Profile
Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], also known as 4,4'-oxydibenzil, possesses a chemical structure that inherently suggests low aqueous solubility. Its large, rigid, and highly aromatic nature contributes to strong intermolecular forces within the crystal lattice, making it difficult for solvent molecules, particularly water, to effectively solvate and dissolve the compound.
| Property | Value/Prediction | Implication for Solubility |
| Chemical Formula | C₂₈H₁₈O₅ | A large, carbon-rich molecule, suggesting non-polar character. |
| Molecular Weight | 434.45 g/mol | High molecular weight can negatively impact solubility.[1] |
| CAS Number | 21454-19-3 | For unique identification and literature searching. |
| Predicted Solubility | Poor in aqueous solutions, likely soluble in some organic solvents. | Based on its aromatic structure and similarity to other aromatic ketones. |
| pKa | Not experimentally determined; likely neutral. | The absence of readily ionizable groups suggests that pH modification will have a limited effect on aqueous solubility. |
| logP | Not experimentally determined; predicted to be high. | A high octanol-water partition coefficient indicates a strong preference for non-polar environments and thus low aqueous solubility. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues related to the poor solubility of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]. The troubleshooting guide is structured to provide a logical workflow from initial problem identification to advanced resolution strategies.
Initial Assessment of Solubility
Question: I am unable to dissolve my sample of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] in my desired solvent. What should be my first step?
Answer: The first and most critical step is to systematically assess the compound's solubility in a range of solvents. This will provide a baseline understanding of its physicochemical properties and inform your subsequent experimental design.
Protocol 1: Initial Solubility Screening
Objective: To qualitatively and semi-quantitatively determine the solubility of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] in a panel of common laboratory solvents.
Materials:
-
Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]
-
Vials (e.g., 2 mL glass vials)
-
Vortex mixer
-
Selection of solvents (see table below)
-
Analytical balance
Procedure:
-
Preparation: Weigh a small, precise amount of the compound (e.g., 1-5 mg) into individual vials.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the vial.
-
Mixing: Vortex the vial vigorously for 1-2 minutes.
-
Observation: Visually inspect the vial for undissolved solid.
-
Incremental Solvent Addition: If the solid has not dissolved, add another measured volume of the solvent and repeat the mixing and observation steps. Continue this process until the solid is fully dissolved or a maximum solvent volume is reached.
-
Record Keeping: Carefully record the volume of solvent required to dissolve the known mass of the compound.
-
Repeat: Repeat this process for each solvent to be tested.
Recommended Solvents for Initial Screening:
| Solvent Class | Examples | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF) | These solvents are often effective at dissolving large, aromatic compounds due to their ability to disrupt intermolecular forces. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good for dissolving many organic compounds, but exercise caution due to toxicity. |
| Alcohols | Methanol, Ethanol, Isopropanol | May have some solvating power, but solubility is likely to be lower than in polar aprotic solvents. |
| Non-polar | Toluene, Hexanes | Useful for understanding the compound's lipophilicity. |
| Aqueous | Water, Phosphate-buffered saline (PBS) | Expected to have very low solubility, but important to confirm. |
Question: My compound appears to be insoluble in everything. Could there be an issue with the solid form of the material?
Answer: Absolutely. The solid-state properties of a compound, particularly its crystalline form (polymorphism), can have a profound impact on its solubility. Different polymorphs of the same compound can exhibit different crystal lattice energies, which in turn affects how readily they dissolve.
Troubleshooting Workflow for Suspected Polymorphism:
Caption: Workflow for investigating polymorphism.
Strategies for Enhancing Solubility
Question: I have identified a few solvents where my compound has some solubility, but it's still not sufficient for my experiments. What can I do to improve it?
Answer: Once you have a baseline understanding of your compound's solubility, you can employ several techniques to enhance it. These can be broadly categorized into physical and chemical methods.
1. Physical Modification Techniques
-
Particle Size Reduction: Decreasing the particle size of your compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.
-
Micronization: Mechanical grinding to reduce particle size.
-
Sonication: Using ultrasonic energy to break up agglomerates and reduce particle size in a suspension.
-
-
Temperature Adjustment: For most compounds, solubility increases with temperature.
-
Heating: Gently warming the solvent while dissolving the compound can significantly increase the amount that goes into solution. Always be mindful of the compound's stability at elevated temperatures.
-
2. Chemical Modification Techniques
-
Co-solvents: Using a mixture of solvents can often be more effective than a single solvent. A small amount of a "good" solvent in a "poor" solvent can dramatically increase solubility.
-
Example: If your compound is poorly soluble in an aqueous buffer but has some solubility in DMSO, preparing your final solution with a small percentage of DMSO (e.g., 1-5%) can be effective. Always check the tolerance of your experimental system to the co-solvent.
-
-
pH Adjustment: For compounds with ionizable functional groups, altering the pH of the solution can increase solubility. However, based on the structure of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], this is unlikely to be a primary method for solubility enhancement.
-
Use of Surfactants: Surfactants form micelles in solution that can encapsulate poorly soluble compounds, increasing their apparent solubility.
-
Common Surfactants: Tween® 20, Tween® 80, Triton™ X-100.
-
Consideration: The presence of surfactants may interfere with certain biological assays.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, increasing their aqueous solubility.
-
Types: α-, β-, and γ-cyclodextrins and their derivatives (e.g., HP-β-CD).
-
Troubleshooting Flowchart for Solubility Enhancement:
Caption: Decision tree for enhancing solubility.
Analytical Quantification of Solubilized Compound
Question: I have managed to dissolve my compound. How can I accurately determine its concentration?
Answer: Accurate quantification is essential. UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) are two common and powerful techniques for this purpose.
Protocol 2: Quantification by UV-Vis Spectrophotometry
Objective: To determine the concentration of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] in solution using its ultraviolet-visible absorbance.
Rationale: The extensive aromatic system in the molecule is expected to give rise to strong UV absorbance, making this a sensitive detection method. Aromatic diketones typically exhibit strong absorption bands.
Procedure:
-
Wavelength Scan: Prepare a dilute solution of the compound in a suitable solvent (one in which it is fully soluble and that is UV-transparent at the wavelengths of interest, e.g., acetonitrile or methanol). Scan the absorbance from 200-500 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Curve Preparation: Prepare a series of standard solutions of known concentrations from a stock solution.
-
Absorbance Measurement: Measure the absorbance of each standard at the predetermined λmax.
-
Calibration Curve: Plot absorbance versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Sample Analysis: Measure the absorbance of your unknown sample (ensure it is diluted to fall within the range of your standard curve) and use the calibration curve to calculate its concentration.
Protocol 3: Quantification by HPLC
Objective: To separate and quantify Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] using reverse-phase HPLC with UV detection.
Rationale: HPLC provides excellent separation and quantification capabilities, especially for complex mixtures. Given the non-polar nature of the compound, a reverse-phase method is appropriate.
Starting HPLC Method Parameters:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard non-polar stationary phase suitable for retaining aromatic compounds. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Provides a source of protons to ensure good peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid | A common organic solvent for reverse-phase HPLC. |
| Gradient | Start with a high percentage of Mobile Phase A and ramp to a high percentage of Mobile Phase B (e.g., 5% to 95% B over 15 minutes). | A gradient elution is recommended for initial method development to ensure the compound elutes within a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at the λmax determined from the UV-Vis scan. | For sensitive and specific detection. |
| Injection Volume | 10 µL | A typical starting injection volume. |
Method Development: Adjust the gradient, flow rate, and mobile phase composition to achieve a well-resolved peak with good symmetry and a reasonable retention time.
Final Recommendations
The poor solubility of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] is a significant experimental hurdle, but it can be overcome with a systematic and informed approach.
-
Start with a thorough solubility screening. This foundational knowledge is invaluable.
-
Do not underestimate the impact of the solid state. If you encounter persistent issues, consider characterizing the crystalline form of your material.
-
Employ a multi-faceted approach to solubility enhancement. A combination of techniques, such as using a co-solvent and gentle heating, is often more effective than a single method.
-
Validate your solubilization by accurate quantification. Do not assume that because the solid is no longer visible, it is fully dissolved at the desired concentration.
By following the guidance and protocols outlined in this document, researchers can confidently address the solubility challenges associated with Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] and proceed with their scientific investigations.
References
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645-666.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230.
- Hancock, B. C., & Parks, M. (2000). What is the true solubility advantage for amorphous pharmaceuticals?. Pharmaceutical research, 17(4), 397-404.
- ICH Harmonised Tripartite Guideline, Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances, 6 October 1999.
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC method development. John Wiley & Sons.
-
PubChem. (n.d.). Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanedione, diphenyl- (CAS 134-81-6). Retrieved from [Link]
-
ResearchGate. (2021). Measurement and correlation of the solubility of 4,4′-oxydianiline in different organic solvents. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4657000, Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-. Retrieved January 18, 2026 from [Link].
-
Ivy Fine Chemicals. (n.d.). Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]. Retrieved from [Link]
-
Chemical Point. (n.d.). Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]. Retrieved from [Link]
-
VTechWorks. (n.d.). PART ONE SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S. Retrieved from [Link]
Sources
"Avoiding degradation of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] during reactions"
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Degradation During Reactions
Welcome to the technical support center for Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], a key building block in advanced materials and pharmaceutical development. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of this molecule throughout your synthetic endeavors. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to mitigate degradation and ensure the success of your reactions.
Understanding the Molecule: Structure and Inherent Reactivities
Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], often referred to as 4,4'-oxydibenzil, is an aromatic diketone characterized by two benzil moieties linked by an ether group. This structure, while offering desirable properties for polymerization and other reactions, also presents specific vulnerabilities to degradation. The primary points of reactivity are the two adjacent carbonyl groups (α-diketone), which are susceptible to nucleophilic attack and rearrangement, as well as the aromatic rings and the ether linkage, which can be influenced by thermal and photochemical stress.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns regarding the stability of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-].
Q1: What is the most common degradation pathway for this compound?
A1: The most prevalent degradation pathway, particularly under basic conditions, is the benzilic acid rearrangement .[1][2][3][4] This is a classic reaction of 1,2-diketones where a hydroxide ion or other base attacks one of the carbonyl carbons, leading to a 1,2-aryl migration and the formation of an α-hydroxy carboxylic acid salt. In the case of 4,4'-oxydibenzil, this results in the formation of a bis(α-hydroxy-α,α-diphenylacetic acid) ether derivative, which is an impurity that can significantly impact subsequent reactions and polymer properties.
Q2: Is Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] sensitive to light?
Q3: What is the thermal stability of this compound?
A3: Poly(phenylquinoxaline)s (PPQs), which are polymers synthesized from 4,4'-oxydibenzil, are known for their exceptional thermal and chemical stability.[6] This suggests that the parent monomer, 4,4'-oxydibenzil, possesses a relatively high degree of thermal stability. However, like most organic molecules, it will decompose at elevated temperatures. While a specific decomposition temperature from thermogravimetric analysis (TGA) is not widely published for this specific molecule, it is best practice to use the lowest effective temperature for reactions to minimize the risk of thermal degradation.
Q4: Can the ether linkage be a point of degradation?
A4: While the diaryl ether bond is generally stable, it can be cleaved under harsh acidic conditions or certain catalytic hydrogenolysis conditions. For most applications of 4,4'-oxydibenzil, the reactivity of the diketone moieties is the primary concern.
Troubleshooting Guide: Common Issues and Solutions
This section provides a problem-and-solution framework for challenges you may encounter during your experiments.
Problem 1: Low yield and formation of an acidic byproduct in a base-catalyzed reaction.
Likely Cause: You are likely observing the effects of the benzilic acid rearrangement.[1][2][3][4] The presence of a base, even a weak one, can catalyze this degradation pathway.
Solutions:
-
pH Control: If possible, perform your reaction under neutral or acidic conditions. The benzilic acid rearrangement is specifically base-catalyzed.
-
Choice of Base: If a base is essential, consider using a non-nucleophilic, sterically hindered base to minimize direct attack on the carbonyl carbons.
-
Reaction Temperature: The rearrangement can be accelerated by heat. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce the rate of this side reaction.
-
Solvent Selection: The choice of solvent can influence the rate of the benzilic acid rearrangement. Protic solvents can participate in proton transfer steps of the rearrangement. Consider using aprotic solvents where possible.
Problem 2: Discoloration and the appearance of multiple unexpected spots on TLC when the reaction is exposed to light.
Likely Cause: Photodegradation is the most probable cause. Aromatic ketones can absorb UV light, leading to the formation of excited states that can undergo various reactions, including fragmentation and radical formation.[5]
Solutions:
-
Light Protection: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood.
-
Wavelength Control: If using a photochemical reaction, utilize a light source with a specific wavelength that is not absorbed by the 4,4'-oxydibenzil if it is not the intended photoreactant.
-
Degassing: The presence of oxygen can sometimes exacerbate photodegradation pathways. Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
Problem 3: The starting material appears to be impure, with a lower than expected melting point and the presence of a more polar spot on TLC.
Likely Cause: The starting material may have degraded during storage. The most common impurity would be the product of the benzilic acid rearrangement, which is a carboxylic acid and thus more polar.
Solutions:
-
Purification by Recrystallization: A simple and effective method to purify 4,4'-oxydibenzil is recrystallization. A suitable solvent system should be chosen where the desired compound has good solubility at high temperatures and poor solubility at low temperatures, while the acidic impurity remains more soluble.
-
Alkali Wash: An alternative purification strategy involves dissolving the crude material in a water-immiscible organic solvent and washing with a dilute aqueous base (e.g., a 5% sodium carbonate solution).[7] The acidic impurity will be deprotonated and extracted into the aqueous layer. The organic layer containing the purified 4,4'-oxydibenzil can then be washed with water, dried, and the solvent removed.
Experimental Protocols
Protocol 1: General Handling and Storage of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]
To ensure the long-term stability of your starting material, follow these guidelines:
-
Storage: Store the solid compound in a tightly sealed, amber glass vial in a cool, dark, and dry place. A desiccator is recommended to protect from moisture.
-
Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas like nitrogen or argon before sealing.
-
Handling: When weighing and transferring the compound, minimize its exposure to direct light and ambient moisture.
Protocol 2: A Representative Reaction - Synthesis of a Phenylquinoxaline
This protocol provides a general method for the synthesis of a phenylquinoxaline from 4,4'-oxydibenzil and a 1,2-diamine, with considerations to minimize degradation.
-
Reactant Preparation: In a round-bottom flask, dissolve Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] (1 equivalent) in a suitable solvent such as m-cresol or a mixture of chloroform and methanol.
-
Addition of Diamine: To the stirred solution, add the 1,2-diamine (1 equivalent).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often efficient at ambient temperature, which helps to avoid thermal degradation and the benzilic acid rearrangement.[8]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, the product can be isolated by precipitation with a non-solvent (e.g., methanol or ethanol) and collected by filtration. The solid product is then washed with the non-solvent and dried under vacuum.
Visualization of Degradation Pathways and Reaction Workflows
Benzilic Acid Rearrangement Pathway
Caption: A generalized workflow for reactions involving 4,4'-oxydibenzil.
Quantitative Data Summary
While specific quantitative data for Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] is limited, the following table provides representative data for related compounds to guide experimental design.
| Parameter | Compound | Value | Conditions | Reference |
| Photodegradation | Benzil | Quantum yield of disappearance: < 0.25 | In cyclohexane at 366 nm | [5] |
| Thermal Decomposition | Poly(phenylquinoxaline)s | Stable up to 450-500 °C | Inert atmosphere | [6] |
| Benzilic Acid Rearrangement | Benzil | Second-order kinetics (first order in diketone and base) | Aqueous or alcoholic base | [1] |
This guide provides a foundational understanding of the stability of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] and practical strategies to minimize its degradation. By carefully controlling reaction conditions, particularly pH, temperature, and light exposure, researchers can significantly improve the outcomes of their synthetic work. For further assistance, please do not hesitate to contact our technical support team.
References
- EP0444807A1 - Polyquinoxaline compositions and their method of preparation - Google P
-
Benzilic acid rearrangement - Wikipedia. [Link]
- EP0444807B1 - Polyquinoxaline compositions and their method of preparation - Google P
-
Preparation and Characterization of Sulfonated Polyphenylquinoxalines - ResearchGate. [Link]
-
The photolysis of benzil in cyclohexane solution - ResearchGate. [Link]
- The benzilic acid rearrangement: The migrating group in the pinacol and semipinacol rearrangements is 'pushed' by the oxygen. (URL not available)
-
Benzilic Acid Rearrangement - Organic Chemistry Reaction. [Link]
-
Quantum yield study of the photodegradation of hydrophobic dyes in the presence of acetone sensitizer - PubMed. [Link]
- Determination of activation energy of decomposition reaction from thermo gravimetric analysis. (URL not available)
-
Benzilic acid rearrangement | diketones | Named Organic reactions - YouTube. [Link]
-
Benzilic Acid Rearrangement - Organic Chemistry Portal. [Link]
Sources
- 1. Benzilic acid rearrangement - Wikipedia [en.wikipedia.org]
- 2. chemistry-reaction.com [chemistry-reaction.com]
- 3. youtube.com [youtube.com]
- 4. Benzilic Acid Rearrangement [organic-chemistry.org]
- 5. bath.ac.uk [bath.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP0444807A1 - Polyquinoxaline compositions and their method of preparation - Google Patents [patents.google.com]
Technical Support Center: NMR Analysis of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] and its Polymers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the NMR analysis of the bis(α-diketone) monomer, Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], and its derived polymers. This guide is designed for researchers and drug development professionals who are leveraging these complex structures in their work. As these molecules possess a high degree of aromaticity and conformational complexity, their NMR spectra can be challenging to interpret.
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: I am synthesizing the monomer, Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]. What should I expect its ¹H and ¹³C NMR spectra to look like?
Answer: You should expect a complex but interpretable spectrum, dominated by signals in the aromatic region. The molecule's symmetry is the key to predicting the number of unique signals.
¹H NMR Spectrum Prediction: The molecule has a plane of symmetry, simplifying the spectrum. You will primarily observe signals between 7.0 and 8.2 ppm . The protons on each of the four phenyl rings will give rise to distinct patterns.
-
Protons on Rings A and A' (adjacent to carbonyls): These protons are the most deshielded due to the electron-withdrawing effect of the two carbonyl groups. They will likely appear furthest downfield and exhibit a complex splitting pattern, often resembling an AA'BB' system.
-
Protons on Rings B and B' (part of the diphenyl ether moiety): These protons will be influenced by the electron-donating ether linkage, shifting them slightly upfield relative to those on rings A/A'. They will also likely appear as an AA'BB' system.
A summary of expected proton signals is provided below:
| Protons (by Ring) | Expected Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| Ring A/A' (ortho to C=O) | ~ 7.9 - 8.1 | Doublet (approx.) | Strong deshielding by the adjacent carbonyl group.[1][2] |
| Ring A/A' (meta to C=O, ortho to Ether Link) | ~ 7.1 - 7.3 | Doublet (approx.) | Shielded by the ether oxygen, deshielded by the distant carbonyl. |
| Ring B/B' (ortho to Ether Link, meta to C=O) | ~ 7.4 - 7.6 | Doublet (approx.) | Influenced by the ether linkage and the more distant carbonyl group. |
| Ring B/B' (meta to Ether Link) | ~ 7.1 - 7.3 | Doublet (approx.) | Shielded by the ether oxygen, resulting in a more upfield position.[1] |
¹³C NMR Spectrum Prediction: Due to symmetry, you should expect to see 8 unique aromatic carbon signals and 1 carbonyl carbon signal.
-
Carbonyl Carbon (C=O): A characteristic, low-intensity signal expected in the range of 190-195 ppm .[3]
-
Aromatic Carbons: A cluster of signals between 115 and 165 ppm . Carbons directly attached to oxygen (ipso-carbons of the ether linkage) will be the most downfield in this region, while carbons ortho and para to the ether linkage will be shielded.[4]
Q2: We are polymerizing this monomer with an aromatic diamine to form a polyphenylquinoxaline (PPQ). How will the NMR spectrum change?
Answer: Upon successful polymerization, you will observe several distinct changes in both the ¹H and ¹³C NMR spectra.
-
Disappearance of the Monomer's Carbonyl Signal: In the ¹³C NMR spectrum, the sharp signal around 190-195 ppm corresponding to the ethanedione carbonyls will disappear. This is a primary indicator of a successful condensation reaction.
-
Appearance of New Aromatic Signals: The formation of the quinoxaline ring system introduces a new set of aromatic protons and carbons, leading to a more complex, and often more crowded, aromatic region.
-
Significant Peak Broadening: This is the most dramatic change. While the monomer exhibits sharp peaks, the polymer's signals will be significantly broader.[5][6][7] This is not an experimental artifact but a fundamental property of polymer NMR. The broadening is caused by:
-
Slow Molecular Tumbling: Large polymer chains tumble much more slowly in solution than small molecules, leading to efficient T2 relaxation and thus broader lines.[8]
-
Distribution of Microenvironments: Each repeating unit in the polymer chain may exist in a slightly different chemical environment due to variations in chain conformation and packing, leading to a superposition of many slightly different chemical shifts, which appears as a broad envelope.[6][8][9]
-
High Viscosity: Polymer solutions are often viscous, which can also contribute to line broadening.[7]
-
The resulting spectrum will show broad humps in the aromatic region, representing the backbone of the repeating unit, and potentially sharper, lower-intensity signals corresponding to the polymer end-groups.[10][11][12]
Troubleshooting Guides
Problem: The aromatic region of my monomer's ¹H NMR spectrum (7.0-8.2 ppm) is a single, unresolved multiplet. How can I assign the individual protons?
Answer: This is a common and expected challenge with large, multi-ring aromatic compounds. A standard 1D ¹H NMR is often insufficient for complete assignment. A systematic approach using 2D NMR is the authoritative solution.
Step-by-Step Protocol for Signal Assignment:
-
Optimize 1D ¹H Acquisition:
-
Solvent Choice: First, ensure your sample is fully dissolved. If using CDCl₃, consider switching to a different solvent like benzene-d₆ or DMSO-d₆, as solvent effects can sometimes shift overlapping signals apart.[13]
-
Field Strength: If available, use a higher-field NMR spectrometer (e.g., 600 MHz or above). The increased spectral dispersion will provide better separation of signals.
-
-
Acquire a 2D COSY (Correlation Spectroscopy) Spectrum:
-
Purpose: The COSY experiment identifies protons that are spin-coupled to each other, typically those on the same aromatic ring that are 2 or 3 bonds apart.[14][15]
-
Interpretation: You will see cross-peaks connecting coupled protons. This allows you to trace the connectivity within each of the four phenyl rings, effectively separating the complex multiplet into individual spin systems.
-
-
Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Spectrum:
-
Purpose: The HSQC experiment correlates each proton with the carbon atom it is directly attached to (a one-bond correlation).[14][15][16]
-
Interpretation: By combining the spin systems identified in the COSY with the direct C-H attachments from the HSQC, you can assign specific protons to their corresponding carbons. This is a powerful step in building the molecular fragments.
-
-
Acquire a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Spectrum:
-
Purpose: The HMBC experiment is the final piece of the puzzle. It reveals long-range correlations (typically 2-4 bonds) between protons and carbons.[15][17][18]
-
Interpretation: This is crucial for connecting the different spin systems. For example, you can observe a correlation from a proton on Ring A to the carbonyl carbon, or from a proton on Ring B to the ipso-carbon of the ether linkage on Ring A. These long-range connections confirm the overall structure and allow for unambiguous assignment of all signals.
-
The workflow below illustrates this logical progression for structure elucidation.
Caption: Workflow for resolving complex aromatic NMR spectra.
Problem: My polymer spectrum shows very broad peaks, and I'm concerned about poor instrument shimming or sample degradation. How can I be sure the broadening is inherent to the polymer?
Answer: While poor shimming can contribute to broadening, the dominant effect for polymers is inherent to their physical properties in solution.[6][13] Here’s how to troubleshoot and confirm the source of the broadening.
Protocol for Verifying Peak Broadening:
-
Check a Small Molecule Standard: Before or after your polymer run, acquire a spectrum of a standard small-molecule sample (e.g., chloroform in your deuterated solvent). If the standard gives sharp, well-defined peaks, the instrument shimming is likely adequate, and the broadening observed in your polymer sample is authentic.
-
Run the Experiment at Elevated Temperature:
-
Causality: Increasing the temperature of the NMR experiment (e.g., from 25°C to 60°C or higher) has two beneficial effects. It decreases the solvent viscosity and increases the rate of polymer segmental motion. Both factors lead to more efficient averaging of the magnetic environments and a longer T2 relaxation time.
-
Expected Result: You should observe a significant sharpening of the NMR signals. If the peaks sharpen with temperature, this strongly confirms that the broadening is due to the inherent dynamic properties of the polymer chain and not a static issue like degradation or poor shimming.
-
-
Check Sample Concentration: Very high polymer concentrations can lead to excessive viscosity and chain entanglement, exacerbating peak broadening.[13] Try acquiring a spectrum on a more dilute sample to see if the resolution improves. There is a trade-off, as lower concentration will reduce the signal-to-noise ratio.
Problem: How can I use NMR to confirm my polymerization was successful and estimate the number-average molecular weight (Mn)?
Answer: NMR spectroscopy provides an excellent method for determining Mn through a technique called end-group analysis .[19][20] This method is most accurate for polymers with a relatively low degree of polymerization (typically Mn < 20,000 g/mol ), where the end-group signals are still detectable.[11]
Methodology for End-Group Analysis:
-
Identify Unique Signals: The key is to identify proton signals that are unique to the polymer repeating unit and signals that are unique to the terminal (end) groups.
-
Repeating Unit Signal: Choose a well-resolved, broad signal in the aromatic region that belongs to the main polymer backbone. Integrate this signal.
-
End-Group Signal: The structure of your end groups depends on the specific stoichiometry of your monomer feed. For example, if you used an excess of the diamine monomer, your chain ends will be terminated with amine groups. These terminal rings will have protons with slightly different chemical shifts than the internal rings. These signals are often sharper and will have a much smaller integration value.
-
-
Calculate the Degree of Polymerization (Xn): The number-average degree of polymerization (Xn) is the average number of repeating units per polymer chain. It can be calculated by comparing the integrals of the repeating unit and the end group.[12]
The formula is: Xn = (I_repeat / N_repeat) / (I_end / N_end)
Where:
-
I_repeat = Integral of the chosen signal from the repeating monomer unit.
-
N_repeat = Number of protons that signal represents in one repeating unit.
-
I_end = Integral of the chosen signal from the polymer end-group.
-
N_end = Number of protons that signal represents on one end of the chain. (Note: If both chain ends are the same, this value accounts for the total number of protons on both ends, and the formula is adjusted accordingly).
-
-
Calculate Number-Average Molecular Weight (Mn): Once Xn is determined, Mn can be calculated easily:
Mn = (Xn * MW_repeat) + MW_endgroups
Where:
-
MW_repeat = Molecular weight of one repeating unit.
-
MW_endgroups = The combined molecular weight of the two end groups on the polymer chain.
-
This quantitative analysis provides powerful evidence of successful polymerization and offers critical data on the resulting polymer's characteristics.[10][19]
Caption: Workflow for Mn determination by NMR end-group analysis.
References
- Barner, L., Davis, T. P., & Stenzel, M. H. (2010). Universal Polymer Analysis by 1H NMR Using Complementary Trimethylsilyl End Groups. Macromolecules.
-
Wikipedia. (n.d.). End-group. [Link]
-
Magritek. (2020). NMR Determination of The Molecular Weight of Polymers by End-Group Analysis. [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
-
MtoZ Biolabs. (n.d.). End-Group Analysis of Polymer. [Link]
-
Chemistry LibreTexts. (n.d.). CHARACTERIZATION OF PEEK (POLYARYLETHERETHERKETONE) POLYMERS BY SOLID-STATE NMR SPECTROSCOPY. [Link]
-
ResearchGate. (n.d.). NMR Spectra of Polymers and Polymer Additives. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
-
ResearchGate. (2022). Structure of P-PEEK for 1 H NMR analysis. P-PEEK: phosphonated polyether ether ketone. [Link]
-
UMass Nuclear Magnetic Resonance (NMR) Labs. (2023). Are Polymer NMR Peaks Always Broad?. [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
Reddit. (2015). Why do polymers give rise to broad NMR peaks?. r/askscience. [Link]
-
Institute of Macromolecular Chemistry, CAS. (n.d.). NMR Spectroscopy of Polymers. [Link]
-
UNESCO/IUPAC Course. (n.d.). NMR Spectroscopy of Polymers. [Link]
-
ResearchGate. (2024). ¹H NMR spectra of sulfonated poly(ether ether)ketone (SPEEK). [Link]
-
IUPAC. (n.d.). Two-dimensional NMR studies of acrylate copolymers. [Link]
-
YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]
-
Scribd. (n.d.). Advanced 2D NMR Techniques Guide. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum (in CDCl3) of poly(ether ether ketone) PEEK‐1. [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
-
ResearchGate. (2025). Preparation and characterization of poly(ether ether ketone) derivatives. [Link]
-
Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]
-
PubChem. (n.d.). Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-. [Link]
-
Semantic Scholar. (2001). Synthesis of polyphenylquinoxaline copolymers via aromatic nucleophilic substitution reactions of an A-B quinoxaline monomer. [Link]
-
NIST WebBook. (n.d.). Ethanone, 1,1'-(1,4-phenylene)bis-. [Link]
-
ResearchGate. (2025). Synthesis and characterization of new polyamides and copolyamides containing 6,6'-sulfonediquinoline units. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. 1-Phenyl-1,2-propanedione(579-07-7) 13C NMR [m.chemicalbook.com]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Are Polymer NMR Peaks Always Broad? | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 7. imc.cas.cz [imc.cas.cz]
- 8. reddit.com [reddit.com]
- 9. imc.cas.cz [imc.cas.cz]
- 10. pubs.acs.org [pubs.acs.org]
- 11. End group - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 17. publications.iupac.org [publications.iupac.org]
- 18. scribd.com [scribd.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. End-Group Analysis of Polymer | MtoZ Biolabs [mtoz-biolabs.com]
Validation & Comparative
A Comparative Analysis of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] and Other Aromatic Diketones: A Technical Guide
Senior Application Scientist's Foreword: In the landscape of materials science and drug development, a nuanced understanding of molecular properties is paramount. Aromatic diketones, a class of compounds characterized by their dual carbonyl functionalities and aromatic frameworks, are pivotal in the synthesis of a wide array of polymers, pharmaceuticals, and photoinitiators. This guide embarks on a detailed comparative analysis of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] , a molecule of interest for its potential in high-performance polymers, against a selection of archetypal aromatic diketones. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-centric resource to inform their selection and application of these versatile compounds.
The following discourse will dissect the structural and electronic nuances that govern the physicochemical properties of these molecules. We will delve into their thermal stability, spectroscopic signatures, and the subtle interplay of their constituent moieties. The comparative framework is designed not merely to present data, but to illuminate the structure-property relationships that are fundamental to rational molecular design.
Introduction to the Compared Aromatic Diketones
The selection of aromatic diketones for this comparative study is predicated on their structural diversity and established utility, providing a robust baseline against which to evaluate Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-].
Target Molecule: Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] (4,4'-Oxydibenzil)
This molecule features a central diphenyl ether linkage connecting two benzil (1,2-diphenylethanedione) units. The ether linkage imparts a degree of flexibility and influences the electronic communication between the two diketone moieties. Its structure suggests a precursor for high-performance polymers such as polyquinoxalines, where thermal stability and processability are key.
Comparative Molecules:
-
Benzil (1,2-Diphenylethane-1,2-dione): An α-diketone that serves as a fundamental building block in organic synthesis. Its simple, conjugated structure provides a valuable reference for understanding the impact of more complex substituents.
-
Dibenzoylmethane (1,3-Diphenylpropane-1,3-dione): A β-diketone renowned for its prominent keto-enol tautomerism. This characteristic has profound implications for its reactivity and its widespread use as a UV absorber and in coordination chemistry.
-
1,4-Diacetylbenzene: A diketone with acetyl groups in a para-position on a benzene ring. Its rigid and symmetric structure offers a contrasting example to the more flexible molecules in this study.
Comparative Analysis of Physicochemical Properties
A molecule's utility is intrinsically linked to its physical and chemical properties. This section presents a comparative overview of the key properties of the selected aromatic diketones.
Table 1: Comparison of Physical Properties
| Property | Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] | Benzil | Dibenzoylmethane | 1,4-Diacetylbenzene |
| Molecular Formula | C₂₈H₁₈O₅ | C₁₄H₁₀O₂ | C₁₅H₁₂O₂ | C₁₀H₁₀O₂ |
| Molecular Weight ( g/mol ) | 434.45 | 210.23 | 224.25 | 162.19 |
| Melting Point (°C) | Data not available | 94-96 | 77-79[1][2] | 111-113[3] |
| Boiling Point (°C) | Data not available | 346-348 | 219-221 @ 18 mmHg[1] | Data not available |
| Appearance | Data not available | Yellow crystalline solid | White to yellowish crystalline solid[2] | White to pale yellow crystalline solid[4] |
| Solubility | Soluble in organic solvents | Sparingly soluble in water; soluble in ethanol, ether, chloroform[2] | Insoluble in water; soluble in ethanol, benzene, chloroform[2] | Limited solubility in water; soluble in ethanol, ether[4] |
Note: Extensive searches for experimental data for Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] did not yield specific values for melting and boiling points in the available literature.
Spectroscopic Characterization: A Comparative Overview
Spectroscopic techniques provide a window into the molecular structure and electronic properties of compounds. The following is a comparative discussion of the expected and reported spectroscopic features of the selected diketones.
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the characteristic carbonyl (C=O) stretching vibrations.
-
Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]: Expected to show a strong C=O stretching band characteristic of α-diketones, likely around 1670-1680 cm⁻¹. The C-O-C stretching of the ether linkage would also be present, typically in the 1250-1100 cm⁻¹ region.
-
Benzil: Exhibits a characteristic C=O stretching frequency for α-diketones.
-
Dibenzoylmethane: The IR spectrum is more complex due to keto-enol tautomerism. The keto form shows a C=O stretch around 1685 cm⁻¹, while the enol form displays a broad O-H stretch (due to intramolecular hydrogen bonding) and a conjugated C=O stretch at a lower frequency (around 1600 cm⁻¹).
-
1,4-Diacetylbenzene: Shows a strong C=O stretching absorption typical for aryl ketones.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] (Expected) | Benzil | Dibenzoylmethane | 1,4-Diacetylbenzene |
| C=O Stretch (Keto) | ~1670-1680 | ~1660-1680 | ~1685 | ~1680 |
| C-O-C Stretch | ~1250-1100 | N/A | N/A | N/A |
| O-H Stretch (Enol) | N/A | N/A | Broad, ~2500-3200 | N/A |
| C=O Stretch (Enol) | N/A | N/A | ~1600 | N/A |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The presence of extended conjugation in aromatic diketones results in characteristic absorption bands.
-
Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]: The extended π-system is expected to result in strong UV absorption.
-
Benzil: Typically shows a strong absorption maximum around 262 nm.[5]
-
Dibenzoylmethane: Its UV-absorbing properties are a key feature, with derivatives like avobenzone used in sunscreens.[6]
-
1,4-Diacetylbenzene: The two acetyl groups in conjugation with the benzene ring will influence its UV absorption spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).
-
Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]: The ¹H NMR spectrum would show complex multiplets in the aromatic region. The ¹³C NMR would have a characteristic signal for the carbonyl carbons.
-
Benzil: The ¹H NMR spectrum shows signals in the aromatic region, typically between 7.2 and 7.3 ppm for ortho protons and 6.9 and 7.0 ppm for meta protons. The ¹³C NMR spectrum displays a signal for the carbonyl carbons around 160 ppm.
-
Dibenzoylmethane: The NMR spectra are diagnostic for the keto-enol tautomerism. The enol form shows a characteristic downfield signal for the enolic proton (~17 ppm) and a signal for the vinylic proton (~6.8 ppm). The keto form exhibits a signal for the methylene protons (~4.8 ppm).
-
1,4-Diacetylbenzene: The ¹H NMR spectrum is relatively simple due to the molecule's symmetry, showing a singlet for the aromatic protons and a singlet for the methyl protons.
Table 3: Characteristic ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)
| Proton Environment | Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] (Expected) | Benzil | Dibenzoylmethane (Enol Form) | 1,4-Diacetylbenzene |
| Aromatic-H | Multiplets | ~6.9-7.3 | ~7.4-8.0 | Singlet |
| Enolic-OH | N/A | N/A | ~17.0 | N/A |
| Vinylic-H (Enol) | N/A | N/A | ~6.8 | N/A |
| Methylene-H (Keto) | N/A | N/A | ~4.8 | N/A |
| Methyl-H | N/A | N/A | N/A | Singlet |
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential.
Thermal Analysis
Thermogravimetric Analysis (TGA):
-
Instrument: Calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an inert crucible (e.g., alumina).
-
Atmosphere: Conduct the experiment under a continuous flow of an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate of 10 °C/min.
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition and the percentage of mass loss.
Differential Scanning Calorimetry (DSC):
-
Instrument: Calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.
-
Reference: Use an empty, sealed aluminum pan as the reference.
-
Atmosphere: Maintain an inert atmosphere with a nitrogen purge.
-
Temperature Program:
-
Heat the sample to a temperature above its expected melting point to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again at a controlled rate (e.g., 10 °C/min) to record the melting transition.
-
-
Data Analysis: Determine the melting point (Tm) from the peak of the endothermic transition and the enthalpy of fusion (ΔHf) from the area under the peak.
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane).
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm using a quartz cuvette.
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer of appropriate field strength.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective nuclei in the molecule.
Structure-Property Relationship and Application Insights
The structural variations among the compared diketones give rise to distinct properties and, consequently, different application domains.
-
Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]: The presence of the flexible ether linkage is anticipated to enhance the solubility and processability of polymers derived from this monomer, a desirable trait for creating high-performance materials. The two benzil units provide multiple reactive sites for polymerization reactions, leading to cross-linked or linear polymers with potentially high thermal stability.
-
Benzil: Its primary role is as a photoinitiator in polymer chemistry and as a versatile intermediate in the synthesis of heterocyclic compounds. Its simple, rigid structure is less suited for forming flexible polymers.
-
Dibenzoylmethane: The keto-enol tautomerism is the cornerstone of its functionality. The enol form's ability to absorb UV radiation makes it an excellent photostabilizer in plastics and sunscreens.[6] It also acts as a chelating agent for metal ions.
-
1,4-Diacetylbenzene: Its rigid, linear geometry makes it a suitable building block for liquid crystalline polymers and other ordered materials.
Conclusion and Future Outlook
This guide provides a comparative framework for understanding the properties of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] in the context of other well-characterized aromatic diketones. While a complete experimental dataset for the target molecule remains to be fully elucidated in publicly accessible literature, the comparative analysis with Benzil, Dibenzoylmethane, and 1,4-Diacetylbenzene offers valuable insights into its expected behavior.
The structural features of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], particularly the diphenyl ether linkage, suggest its potential as a monomer for advanced polymers with enhanced processability and thermal stability. Future research should focus on the synthesis and thorough experimental characterization of this molecule to validate these predictions and unlock its full potential in materials science and other applications. The experimental protocols detailed herein provide a standardized approach for such future investigations, ensuring that the resulting data will be robust and comparable.
Visualization of Key Structures and Workflow
To visually summarize the key aspects of this guide, the following diagrams are provided.
Figure 1: Logical relationship between the compared aromatic diketones and the key properties analyzed.
Figure 2: A streamlined workflow for the comparative analysis of aromatic diketones.
References
-
Brainly. (2023). Interpret both the ^1\text{H} and ^{13}\text{C} NMR spectra of Benzil below. [Link]
-
Menssing Chemiehandel & Consultants GmbH. (n.d.). Dibenzoylmethane (DBM). [Link]
-
PubChem. (n.d.). 1,4-Diacetylbenzene. [Link]
-
PubChem. (n.d.). Dibenzoylmethane. [Link]
-
SIELC Technologies. (2025). Benzil. [Link]
-
Wikipedia. (n.d.). Dibenzoylmethane. [Link]
Sources
- 1. Sci-Hub. Polymerization and Characterization of 4,4‘-Bis(alkylsulfanyl)-2,2‘-bithiophenes / Macromolecules, 1999 [sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. Ethanone, 1,1'-(1,4-phenylene)bis- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP0444807A1 - Polyquinoxaline compositions and their method of preparation - Google Patents [patents.google.com]
"Validation of the structure of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] by X-ray crystallography"
An In-Depth Technical Guide to the Structural Validation of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]
A Comparative Analysis of X-ray Crystallography and Alternative Analytical Techniques
The precise determination of the three-dimensional atomic arrangement of a molecule is a cornerstone of modern chemistry and drug discovery. It underpins our understanding of a compound's physical properties, reactivity, and biological activity. For a molecule such as 4,4'-oxydibenzil, which possesses multiple phenyl rings and carbonyl groups, a definitive structural analysis is crucial for predicting its behavior in various chemical and biological systems. While several techniques can provide structural information, single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination.[1]
This guide will first detail the experimental workflow for the structural elucidation of 4,4'-oxydibenzil using X-ray crystallography. Subsequently, it will present a comparative analysis with other powerful techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supported by experimental data and insights into the strengths and limitations of each method.
Part 1: Unveiling the Molecular Architecture: The X-ray Crystallography Workflow
X-ray crystallography provides a detailed three-dimensional map of electron density within a crystal, from which the precise atomic positions can be determined.[2] The successful application of this technique hinges on the ability to grow high-quality single crystals of the target compound.
Experimental Protocol: A Step-by-Step Guide
1. Crystal Growth: The Foundation of a Successful Structure Determination
The initial and often most challenging step is the growth of diffraction-quality single crystals. For an organic molecule like 4,4'-oxydibenzil, this is typically achieved through slow evaporation of a saturated solution.
-
Solvent Selection: A systematic screening of solvents with varying polarities is essential. Solvents such as acetone, ethanol, ethyl acetate, and toluene, or mixtures thereof, would be suitable candidates. The ideal solvent is one in which the compound has moderate solubility.
-
Procedure:
-
Prepare a saturated solution of 4,4'-oxydibenzil in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial, loosely capped to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined single crystals.
-
2. Data Collection: Capturing the Diffraction Pattern
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector is used.
-
Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Structure Solution and Refinement: From Diffraction to 3D Model
The collected diffraction data is processed to determine the crystal's unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined to best fit the experimental data.[3]
-
Refinement Process: The atomic positions and their displacement parameters are adjusted iteratively to minimize the difference between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Visualizing the Workflow
Caption: X-ray Crystallography Workflow for 4,4'-oxydibenzil.
Part 2: A Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides unparalleled detail about the solid-state structure of a molecule, other techniques offer complementary information, particularly regarding the molecule's structure and dynamics in solution.[4][5] The choice of analytical method often depends on the specific information required and the nature of the sample.
| Technique | Principle | Sample Requirements | Information Obtained | Strengths for 4,4'-oxydibenzil | Limitations for 4,4'-oxydibenzil |
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice. | High-quality single crystals. | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[2] | Unambiguous determination of the solid-state conformation and intermolecular interactions. | Requires successful crystallization, which can be challenging. Provides a static picture of the molecule in the solid state.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.[6] | Soluble sample in a suitable deuterated solvent. | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds (COSY, HMBC), and through-space proximity (NOESY).[6][7] | Provides the solution-state structure, which is often more biologically relevant. Can give insights into molecular dynamics and conformational flexibility.[4] | Structure determination is indirect and relies on interpretation of spectral data. Less precise than X-ray crystallography for determining atomic coordinates.[2] |
| Mass Spectrometry (MS) | Ionization of molecules followed by separation of ions based on their mass-to-charge ratio. | Small amount of sample, can be solid or liquid. | Provides the molecular weight and elemental composition of the molecule. Fragmentation patterns can give clues about the molecular structure.[8] | Confirms the molecular formula and can be used to identify the compound.[8] | Provides limited information about the 3D arrangement of atoms and stereochemistry.[8] |
Part 3: Synergistic Application for Comprehensive Structural Validation
For a comprehensive understanding of a molecule like 4,4'-oxydibenzil, a multi-technique approach is often the most powerful.[4]
-
Initial Characterization: Mass spectrometry can quickly confirm the molecular weight and elemental composition, providing an essential first check.
-
Solution-State Behavior: NMR spectroscopy is invaluable for elucidating the structure in solution, which is crucial for understanding its behavior in biological systems or in chemical reactions.[9]
-
Definitive Solid-State Structure: X-ray crystallography provides the ultimate proof of structure with atomic-level precision, revealing the exact conformation and how the molecules pack together in the solid state.[1]
References
-
Difference Between NMR and X-Ray Crystallography. (2020-07-22). Pediaa.Com. [Link]
-
Comparison of NMR and X-ray crystallography. Biotec.Szote.U-Szeged.Hu. [Link]
-
Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. Creative-Biostructure.Com. [Link]
-
Structure Elucidation of Small Molecules - Fiehn Lab. Fiehnlab.Ucdavis.Edu. [Link]
-
Brunger, A. T. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. HHMI.Fsu.Edu. [Link]
-
NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - ACS Publications. Pubs.Acs.Org. [Link]
-
Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. NCBI.NLM.NIH.Gov. [Link]
-
Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy - ResearchGate. Researchgate.Net. [Link]
-
Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? | ResearchGate. Researchgate.Net. [Link]
-
Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines | LCGC International. Chromatographyonline.Com. [Link]
-
Crystal structure of dimethyl 4,4′-oxydibenzoate, C16H14O5 - ResearchGate. Researchgate.Net. [Link]
-
Crystal structures of three co-crystals of 4,4′-bipyridyl with 4-alkoxybenzoic acids: 4-ethoxybenzoic acid–4,4′-bipyridyl (2/1), 4-n-propoxybenzoic acid–4,4′-bipyridyl (2/1) and 4-n-butoxybenzoic acid– - PubMed Central. NCBI.NLM.NIH.Gov. [Link]
-
Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative - PMC - PubMed Central. NCBI.NLM.NIH.Gov. [Link]
-
Crystal structure of 4,4′-(oxybis(methylene))bis(bromobenzene), C14H12Br2O - SciSpace. Typeset.Io. [Link]
-
Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative - ResearchGate. Researchgate.Net. [Link]
-
Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis- | C22H18O4 | CID 4657000 - PubChem. Pubchem.NCBI.NLM.NIH.Gov. [Link]
-
Ethanone, 1,1'-(1,4-phenylene)bis- - the NIST WebBook. Webbook.Nist.Gov. [Link]
-
Synthesis and structural characterization of natural benzofuranoids - PubMed. Pubmed.NCBI.NLM.NIH.Gov. [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. Mdpi.Com. [Link]
-
Fig. S4. X-ray powder diffraction (XPRD) pattern of compounds 1-10 (a-j). - ResearchGate. Researchgate.Net. [Link]
-
Synthesis, Spectral Characterization and Crystal Structure of(E)-4- Hydroxy-N -(2-methoxybenzylidene) benzohydrazide - SciSpace. Typeset.Io. [Link]
-
Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC - NIH. NCBI.NLM.NIH.Gov. [Link]
-
Ethanone, 1,1'-(1,4-phenylene)bis- - the NIST WebBook. Webbook.Nist.Gov. [Link]
-
1,1'-(p-Phenylene)bis(2-phenylethanedione) - the NIST WebBook. Webbook.Nist.Gov. [Link]
-
Ethanone, 1,1'-(1,4-phenylene)bis- - the NIST WebBook. Webbook.Nist.Gov. [Link]
-
(PDF) Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG. Researchgate.Net. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Mdpi.Com. [Link]
-
2-(4-Meth-oxy-phen-yl)-1-phenyl-1H-benzimidazole - PubMed. Pubmed.NCBI.NLM.NIH.Gov. [Link]
-
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide - ResearchGate. Researchgate.Net. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. researchgate.net [researchgate.net]
- 6. differencebetween.com [differencebetween.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
"Performance comparison of polymers synthesized from Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]"
In the pursuit of materials engineered for extreme environments, researchers and drug development professionals continually seek polymers with superior thermal stability, mechanical robustness, and processability. This guide provides an in-depth comparative analysis of a prominent class of high-performance polymers: Poly(ether imide)s (PEIs). While the specific monomer Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] represents a potential building block, its direct polymerization into a widely characterized polymer is not extensively documented in current literature. However, the core structural motif, the oxydiphenylene ether linkage, is a cornerstone of many advanced polyimides. Therefore, this guide will focus on a representative and commercially significant PEI, synthesized from 4,4'-oxydianiline (ODA), and compare its performance against other key high-performance polyimides. We will delve into the structure-property relationships that govern their performance, supported by experimental data and detailed protocols.
Introduction to High-Performance Polyimides
Polyimides (PIs) are a class of polymers renowned for their exceptional thermal and mechanical properties, stemming from the rigid aromatic and imide ring structures in their backbones.[1] These materials are critical in demanding applications, from aerospace components to flexible electronics and medical devices.[1][2] The inclusion of flexible ether linkages (as seen in the oxydiphenylene unit) into the rigid polyimide backbone is a key strategy to enhance processability and solubility without significantly compromising thermal stability.[3][4][5] This balance of properties makes poly(ether imide)s particularly attractive for a wide range of applications.
The Central Role of the Oxydiphenylene Moiety
The 1,1'-(oxydi-4,1-phenylene) unit, a central feature of the topic monomer, imparts a unique combination of properties when incorporated into a polymer backbone. The ether linkage introduces a degree of flexibility, which can lower the glass transition temperature (Tg) and melt viscosity, thereby improving processability.[5] At the same time, the aromatic rings contribute to high thermal stability and mechanical strength.[1] This strategic incorporation of ether linkages is a common and effective method to create high-performance polymers that are more readily fabricated into complex shapes and thin films.[3][4]
Performance Comparison: Poly(ether imide) vs. Alternative Polyimides
To illustrate the impact of the ether linkage, we will compare a representative PEI derived from 4,4'-oxydianiline (ODA) and a standard aromatic dianhydride like pyromellitic dianhydride (PMDA) with other polyimides that possess different structural features. The choice of diamine and dianhydride monomers significantly influences the final properties of the polyimide.[6][7][8]
Key Performance Metrics
The performance of these polymers will be evaluated based on the following critical parameters:
-
Thermal Stability: Measured by the 5% weight loss temperature (Td5) and the glass transition temperature (Tg).
-
Mechanical Properties: Including tensile strength, tensile modulus, and elongation at break.
-
Solubility: A crucial factor for processing and fabrication.
-
Dielectric Properties: Important for applications in electronics.
Comparative Data
The following table summarizes the typical performance characteristics of a PEI derived from ODA and PMDA, compared to a more rigid, wholly aromatic polyimide (e.g., from PMDA and p-phenylenediamine (PPD)) and a fluorinated polyimide (e.g., from 6FDA and a fluorinated diamine) for enhanced solubility and optical transparency.
| Property | Poly(ether imide) (PMDA-ODA) | Wholly Aromatic PI (PMDA-PPD) | Fluorinated PI (e.g., 6FDA-based) |
| Glass Transition Temp. (Tg) | ~350-400 °C | > 400 °C[1] | ~300-350 °C[9] |
| 5% Weight Loss Temp. (Td5) | > 500 °C[10] | > 550 °C[11] | > 500 °C |
| Tensile Strength | 100-150 MPa | 120-170 MPa[11] | 80-120 MPa |
| Tensile Modulus | 2-4 GPa | 3-6 GPa[11] | 2-3 GPa |
| Elongation at Break | 10-30% | 5-15% | 5-20% |
| Solubility | Soluble in polar aprotic solvents | Generally insoluble | Good solubility in common solvents[4] |
| Dielectric Constant | ~3.2 - 3.5 | ~3.4 - 3.8 | ~2.6 - 2.9[3] |
Analysis of Comparative Data:
-
The wholly aromatic polyimide exhibits the highest thermal stability and mechanical stiffness due to its rigid, linear chain structure, which promotes strong intermolecular interactions.[7] However, this rigidity also leads to poor solubility, making it difficult to process.
-
The poly(ether imide) , with its flexible ether linkages, shows slightly lower, yet still excellent, thermal and mechanical properties. The key advantage is its enhanced solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), which is crucial for solution casting of films and coatings.[4][5]
-
Fluorinated polyimides are designed for applications requiring high optical transparency and low dielectric constants. The bulky trifluoromethyl (-CF3) groups disrupt chain packing, which reduces intermolecular charge-transfer complexes, leading to lower color intensity and dielectric constant, as well as improved solubility.[3][6] However, this often comes at the cost of reduced mechanical strength and thermal stability compared to their non-fluorinated counterparts.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the synthesis and characterization of a representative poly(ether imide) are provided below.
Synthesis of a Poly(ether imide) via a Two-Step Polycondensation
This method involves the formation of a soluble poly(amic acid) precursor, followed by chemical or thermal imidization.[5][12]
Diagram of the Two-Step Polyimide Synthesis Workflow:
Caption: Workflow for the two-step synthesis of poly(ether imide).
Step-by-Step Protocol:
-
Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of 4,4'-oxydianiline (ODA) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Poly(amic acid) Formation: Slowly add an equimolar amount of pyromellitic dianhydride (PMDA) powder to the stirred ODA solution at room temperature. The reaction is exothermic, so the addition should be gradual to maintain the temperature.
-
Polymerization: Continue stirring the reaction mixture under a nitrogen atmosphere for 12-24 hours at room temperature. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
Imidization (Thermal):
-
Cast the viscous poly(amic acid) solution onto a glass plate to form a thin film.
-
Heat the film in a vacuum oven using a stepwise heating program, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to ensure complete conversion to the polyimide.
-
-
Imidization (Chemical):
-
To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride and a catalyst like pyridine.
-
Stir the mixture at room temperature for several hours. The polyimide will precipitate out of the solution.
-
Collect the polymer by filtration, wash it with a suitable solvent like methanol, and dry it in a vacuum oven.
-
Characterization Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the conversion of the poly(amic acid) to the polyimide, look for the disappearance of the amic acid peaks and the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1370 cm⁻¹ (C-N stretching).[4]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability (Td5), heat the polymer sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), heat the sample at a controlled rate and observe the endothermic shift in the heat flow.
-
Tensile Testing: To evaluate the mechanical properties, prepare thin films of the polymer and test them using a universal testing machine according to ASTM standards.
Structure-Property Relationships Visualized
The performance of polyimides is a direct consequence of their molecular architecture. The following diagram illustrates the key structural features and their impact on the final properties.
Caption: Influence of molecular structure on polyimide properties.
Conclusion and Future Outlook
The strategic incorporation of ether linkages into a polyimide backbone, as exemplified by PEIs derived from ODA, offers a compelling balance of high thermal stability, robust mechanical properties, and enhanced processability. While wholly aromatic polyimides may offer the ultimate in thermal and mechanical performance, their insolubility limits their applications. Conversely, while fluorinated polyimides provide excellent solubility and desirable optical and dielectric properties, this can be at the expense of mechanical integrity.
For researchers, scientists, and drug development professionals, the choice of a high-performance polymer will always be application-dependent. Poly(ether imide)s represent a versatile platform that can be tailored through the judicious selection of diamine and dianhydride monomers to meet a wide array of demanding performance requirements. Future research will likely focus on the synthesis of novel monomers containing unique functional groups to further fine-tune properties such as biocompatibility, flame retardancy, and gas permeability for next-generation applications.
References
-
High Thermal and Low Dielectric Polyimides Based on Ether-Linked Xanthone-Based Diamines Having Bulky Trifluoromethyl Groups. ACS Applied Polymer Materials.
-
High-Temperature Polyimide Composites—A Review on Polyimide Types, Manufacturing, and Mechanical and Thermal Behavior. MDPI.
-
High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. MDPI.
-
Thermal and mechanical properties of the polyimide films. ResearchGate.
-
Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Publishing.
-
Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances.
-
Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. ResearchGate.
-
High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. ResearchGate.
-
Enhanced Mechanical and Thermal Properties of Polyimide Films Using Hydrophobic Fumed Silica Fillers. MDPI.
-
A Comparative Analysis of the Mechanical Properties of Polyimides Derived from Different Diamine Isomers. Benchchem.
-
Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. RSC Publishing.
-
Understanding the Effect of the Dianhydride Structure on the Properties of Semiaromatic Polyimides Containing a Biobased Fatty Diamine. ACS Sustainable Chemistry & Engineering.
-
Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. PMC - NIH.
-
Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks.
-
Synthesis and properties of poly(ether imide)s based on a benzonorbornane bis(ether anhydride). ResearchGate.
-
Synthesis and Properties of Polyetherimides by Nucleophilic Displacement Reaction. SAGE Publications.
-
Poly(ether imide)s: Synthesis and Properties. Murray State's Digital Commons.
-
Synthesis and characterization of soluble poly(ether imide)s based on 2,2′-bis(4-aminophenoxy). SciSpace.
-
New poly(amide-imide)s syntheses. XXIII. Synthesis and properties of poly(amide-imide)s derived from 4,4?-[1,4-phenylenebis(isopropylidene-1,4-phenyleneoxy)]dianiline and various bis(trimellitimide)s. Scite.
-
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide. MDPI.
-
Copolymers of 4-Trimethylsilyl Diphenyl Acetylene and 1-Trimethylsilyl-1-Propyne: Polymer Synthesis and Luminescent Property Adjustment. MDPI.
-
Synthesis and characterization of poly(fluorene)‐based copolymers containing various 1,3,4‐oxadiazole pendants. ResearchGate.
-
Novel Poly(2,3-diphenyl-1,4-phenylenevinylene) Derivatives Containing Long Branched Alkoxy and Fluorenyl Substituents: Synthesis, Characterization, and Their Applications for Polymer Light-Emitting Diodes. OUCI.
-
Synthesis and Characterization of 1,2,4-Oxadiazole-Based Deep-Blue and Blue Color Emitting Polymers. ResearchGate.
-
Synthesis and Characterization of P-PPD-Ph-Conjugated Flame Retardant. PMC - NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. digitalcommons.murraystate.edu [digitalcommons.murraystate.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]: An Analysis of Methodological Reproducibility
Introduction
Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], commonly known as 4,4'-oxydibenzil, is a tetra-functional aromatic ketone with the chemical formula C₂₈H₁₈O₅.[1] Its rigid, conjugated structure and reactive α-diketone moieties make it a valuable building block in polymer science for the synthesis of high-performance polyquinoxalines and other thermally stable polymers. It also serves as a key intermediate in the development of specialized photoinitiators and pharmaceutical compounds.
The successful application of 4,4'-oxydibenzil hinges on its reliable and reproducible synthesis, yielding a product of high purity. However, achieving this consistency can be challenging, with different synthetic routes presenting unique advantages and drawbacks. This guide provides an in-depth comparison of the primary methods for synthesizing this compound, with a focus on the technical nuances that govern their reproducibility. We will dissect the underlying chemical principles, provide detailed experimental protocols, and offer data-driven recommendations to aid researchers in selecting the most appropriate method for their specific application.
Method 1: Direct Acylation via Friedel-Crafts Reaction
The Friedel-Crafts acylation is a classic and direct approach for forming carbon-carbon bonds on an aromatic ring.[2] This method involves the electrophilic aromatic substitution of diphenyl ether with two equivalents of an appropriate acylating agent, catalyzed by a strong Lewis acid.
Underlying Principle & Rationale
The reaction proceeds by generating a highly electrophilic acylium ion from an acyl halide (e.g., phenylglyoxyloyl chloride) and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3] The electron-rich diphenyl ether then acts as a nucleophile, attacking the acylium ion. The ether linkage is an activating group, directing the substitution to the para positions due to steric hindrance at the ortho positions, thus favoring the desired 4,4'-disubstituted product.
Strict anhydrous conditions are paramount for reproducibility. Aluminum chloride is extremely hygroscopic and reacts exothermically with water, which not only deactivates the catalyst but also generates hydrochloric acid, potentially leading to unwanted side reactions.[4] The choice of solvent is also critical; non-polar, aprotic solvents like dichloromethane (DCM) or carbon disulfide are preferred as they effectively solvate the reactants without competing for the catalyst.
Caption: Workflow for Friedel-Crafts acylation synthesis of 4,4'-oxydibenzil.
Experimental Protocol
-
Setup: A three-necked, flame-dried round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.
-
Catalyst Suspension: Anhydrous dichloromethane (DCM, 200 mL) and anhydrous aluminum chloride (AlCl₃, 0.22 mol) are added to the flask. The suspension is cooled to 0°C in an ice bath.
-
Reactant Addition: A solution of phenylglyoxyloyl chloride (0.2 mol) in anhydrous DCM (50 mL) is added dropwise to the stirred suspension over 30 minutes, allowing for the formation of the acylium ion complex.
-
Acylation: A solution of diphenyl ether (0.1 mol) in anhydrous DCM (50 mL) is then added dropwise over 1 hour, maintaining the temperature at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours.
-
Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker containing crushed ice (500 g) and concentrated hydrochloric acid (50 mL). This step decomposes the aluminum chloride complex.
-
Workup: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/toluene) to yield pure 4,4'-oxydibenzil.
Reproducibility Analysis
| Parameter | Advantage | Challenge & Impact on Reproducibility |
| Reaction Path | Direct, one-pot synthesis. | Highly sensitive to moisture, which can halt the reaction and reduce yield. |
| Catalyst | Readily available and potent. | Stoichiometric amounts of AlCl₃ are often required, leading to difficult workups and significant waste. Inconsistent catalyst quality affects reaction rates. |
| Side Reactions | Generally good regioselectivity for the para position. | Risk of mono-acylation or unwanted ortho-acylation if conditions are not precisely controlled, leading to purification difficulties. |
| Scalability | Feasible for large-scale production. | The highly exothermic nature of the quenching step poses a significant safety risk upon scale-up, requiring careful thermal management. |
Method 2: Oxidation of an α-Hydroxyketone Precursor (4,4'-Oxydibenzoin)
This synthetic strategy is a two-step process that avoids the harsh conditions of the Friedel-Crafts reaction. It first involves the synthesis of an intermediate, 4,4'-oxydibenzoin, which is subsequently oxidized to the final α-diketone product, 4,4'-oxydibenzil.
Underlying Principle & Rationale
Step 1: Synthesis of 4,4'-Oxydibenzoin: This intermediate is typically prepared via a benzoin-type condensation of 4-phenoxybenzaldehyde. This reaction requires a nucleophilic catalyst, such as cyanide or a thiamine-derived N-heterocyclic carbene (NHC), to facilitate the umpolung (polarity reversal) of one aldehyde molecule, which then attacks a second aldehyde molecule.
Step 2: Oxidation: The α-hydroxyketone (benzoin) is readily oxidized to the α-diketone (benzil). This transformation is often high-yielding and clean, with several effective oxidizing agents available.[5] Common choices include:
-
Copper(II) Acetate in Acetic Acid: A classic, mild, and often reproducible method. The Cu(II) acts as a catalytic oxidant.
-
Selenium Dioxide (SeO₂): A powerful and efficient oxidant for this purpose, though its high toxicity is a major drawback.[6]
-
o-Iodoxybenzoic Acid (IBX): A modern, milder hypervalent iodine reagent that often provides high yields under relatively benign conditions with a simpler workup.[7]
Caption: Two-step workflow for synthesis via oxidation of a benzoin precursor.
Experimental Protocol (Oxidation Step)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4'-oxydibenzoin (0.05 mol).
-
Reagent Addition: Add glacial acetic acid (150 mL) and a solution of copper(II) acetate (0.055 mol) in water (20 mL). Alternatively, use a stoichiometric amount of IBX in DMSO.
-
Reaction: The mixture is heated to reflux (typically 100-120°C) with vigorous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The color of the solution often changes from blue to greenish-yellow as the Cu(II) is reduced to Cu(I).
-
Isolation: After the reaction is complete, the mixture is cooled to room temperature and poured into a large volume of cold water (500 mL).
-
Purification: The resulting yellow precipitate is collected by vacuum filtration, washed thoroughly with water to remove acetic acid and copper salts, and then dried. Further purification is achieved by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure 4,4'-oxydibenzil.
Reproducibility Analysis
| Parameter | Advantage | Challenge & Impact on Reproducibility |
| Reaction Path | Milder conditions, avoiding highly reactive Lewis acids. | A two-step process where the yield and purity of the final product depend on the success of the initial benzoin synthesis. |
| Reagents | A variety of well-established oxidants are available, allowing for optimization.[5] | The toxicity of some oxidants (SeO₂) is a major concern. The efficiency of the benzoin condensation can be catalyst-dependent and sensitive to impurities. |
| Side Reactions | Oxidation is typically very selective for the α-hydroxyketone, leading to a cleaner crude product. | Incomplete oxidation can leave starting material in the final product, which may be difficult to separate due to similar polarities. |
| Scalability | Generally safer to scale up compared to Friedel-Crafts acylation. | The cost and availability of the starting 4-phenoxybenzaldehyde may be a limiting factor for very large scales. |
Comparative Summary and Recommendations
| Feature | Method 1: Friedel-Crafts Acylation | Method 2: Oxidation of 4,4'-Oxydibenzoin |
| Number of Steps | 1 | 2 |
| Typical Overall Yield | 60-75% (variable) | 70-85% (often more consistent) |
| Purity of Crude Product | Moderate to Good | Good to Excellent |
| Key Reagents | Diphenyl ether, Phenylglyoxyloyl Chloride, AlCl₃ | 4-Phenoxybenzaldehyde, Benzoin Catalyst, Oxidant (e.g., Cu(OAc)₂) |
| Safety Concerns | Highly exothermic quench, corrosive HCl gas.[4] | Toxicity of some catalysts (cyanide) or oxidants (SeO₂).[6] |
| Reproducibility | Moderate: Highly dependent on the strict control of anhydrous conditions and catalyst quality. | High: The oxidation step is generally robust and reliable. Overall reproducibility depends on the consistency of the initial benzoin condensation. |
| Ideal Application | Large-scale industrial synthesis where cost is a primary driver and stringent process controls can be implemented. | Laboratory-scale research and development where high purity and reliable, repeatable results are prioritized. |
Expert Recommendations
For researchers in academic or drug development settings requiring high-purity material for subsequent reactions or characterization, the Oxidation of 4,4'-Oxydibenzoin (Method 2) is the recommended route. Its primary advantage lies in the high selectivity and cleanliness of the final oxidation step, which simplifies purification and leads to a more consistently pure product. While it involves an additional synthetic step, the overall process control is more manageable and less sensitive to trace amounts of water, enhancing its reproducibility in a typical laboratory environment.
The Friedel-Crafts Acylation (Method 1) remains a viable, direct route, particularly if optimized for a specific, large-scale process. However, for it to be reproducible, a laboratory must have rigorous protocols for handling anhydrous reagents and managing reaction thermals. Without such controls, batch-to-batch variability in yield and purity is a significant risk.
References
- National Institutes of Health (NIH). (n.d.).
- MOLBASE. (n.d.). Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-[4-(phenylethynyl)phenyl]-].
- Ivy Fine Chemicals. (n.d.). Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-.
- Chemical Point. (n.d.). Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-.
- Organic Syntheses. (n.d.). Phenylglyoxal.
- Wikipedia. (n.d.). Phenylglyoxal.
- MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
- Organic Syntheses. (n.d.). Phenylglyoxal.
- Google Patents. (n.d.).
- Beyond Benign. (n.d.).
- ResearchGate. (2019).
- ResearchGate. (n.d.). Effect of para-Substituents on meso-Functionalized Oxidovanadium(IV) Porphyrins as Catalysts for Oxygen Atom Transfer Mediated Oxidation of Benzoin to Benzil under Mild Conditions.
- PubMed. (n.d.). Iodine(V) reagents in organic synthesis. Part 4.
Sources
- 1. chemicalpoint.eu [chemicalpoint.eu]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. beyondbenign.org [beyondbenign.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Iodine(V) reagents in organic synthesis. Part 4. o-Iodoxybenzoic acid as a chemospecific tool for single electron transfer-based oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to High-Performance Polymers: Unveiling the Advantages of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]
For researchers and professionals in drug development and materials science, the selection of monomers is a critical decision that dictates the ultimate performance of a polymer. This guide provides an in-depth technical comparison of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], a promising diketone monomer, with its structural analogs. We will explore the nuanced advantages this monomer offers in the synthesis of high-performance polymers, supported by comparative data and detailed experimental protocols.
Introduction: The Pursuit of Superior Polymer Properties
High-performance polymers are essential in applications demanding exceptional thermal stability, mechanical strength, and chemical resistance. The molecular architecture of the constituent monomers is the primary determinant of these macroscopic properties. Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], also known as 4,4'-oxydibenzil, is an aromatic bis(α-diketone) that has garnered interest for the synthesis of polyphenylquinoxalines (PPQs), a class of polymers renowned for their outstanding thermo-oxidative stability.
The key structural features of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] are the presence of a flexible ether linkage (-O-) between the phenylene rings and the reactive α-diketone functionalities. This combination offers a unique balance of processability and high-temperature performance in the resulting polymers.
The Competitive Landscape: A Comparative Analysis
To appreciate the advantages of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], we will compare it with a well-established and structurally similar monomer, 1,4-bis(phenylglyoxalyl)benzene . The primary structural difference lies in the linking group between the phenyl rings: an ether linkage in our monomer of interest versus a direct para-phenylene linkage. This seemingly subtle variation has profound implications for the properties of the final polymer.
Enhanced Solubility and Processability
The introduction of an ether linkage in the polymer backbone is a well-established strategy to enhance solubility and processability without significantly compromising thermal stability. The ether bond imparts greater conformational flexibility to the polymer chain, disrupting the extensive chain packing that often leads to insolubility and high melting points in rigid aromatic polymers.
Polymers derived from Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] are expected to exhibit improved solubility in organic solvents compared to their counterparts derived from 1,4-bis(phenylglyoxalyl)benzene. This enhanced solubility is a significant advantage in practical applications, as it allows for solution-based processing techniques such as spin-coating and film casting, which are crucial for applications in microelectronics and aerospace.
Performance Data: A Head-to-Head Comparison
While direct, side-by-side comparative studies are limited in the published literature, we can synthesize a comparison based on available data for polyphenylquinoxalines (PPQs) derived from these two monomers.
| Property | PPQ from Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] (Expected) | PPQ from 1,4-bis(phenylglyoxalyl)benzene[1][2] | Rationale for Advantage |
| Solubility | Good solubility in common organic solvents (e.g., m-cresol, chloroform) | Limited solubility, often requiring harsh solvents | The flexible ether linkage in the 4,4'-oxydibenzil-based PPQ disrupts chain packing, leading to improved interaction with solvent molecules. |
| Thermal Stability (TGA) | High, with decomposition temperatures typically above 500°C | Excellent, with decomposition temperatures often exceeding 500°C | Both monomers produce highly aromatic and stable quinoxaline rings, resulting in exceptional thermal stability. The ether linkage may slightly lower the onset of decomposition in some cases, but the overall stability remains high. |
| Glass Transition Temp. (Tg) | Lower than the p-phenylene linked counterpart | Higher, reflecting a more rigid polymer backbone | The increased rotational freedom afforded by the ether linkage leads to a lower energy barrier for segmental motion, resulting in a lower Tg. This can be advantageous for melt processing. |
| Mechanical Properties | Tough and flexible films | Strong but potentially more brittle films | The enhanced chain flexibility can lead to improved ductility and toughness in the resulting polymer films. |
The "Why": Mechanistic Insights into Performance Advantages
The observed and expected differences in polymer properties can be attributed to the fundamental principles of polymer chemistry and physics.
The Role of the Ether Linkage
The C-O-C bond angle of approximately 120° in the ether linkage introduces a "kink" in the polymer backbone. This contrasts with the linear and rigid nature of the para-phenylene linkage in 1,4-bis(phenylglyoxalyl)benzene.
Caption: Comparison of polymer backbone flexibility.
This structural difference has two primary consequences:
-
Reduced Interchain Interactions: The less regular, kinked structure of the ether-containing polymer hinders the close packing of polymer chains. This reduces the strength of intermolecular forces (van der Waals forces and π-π stacking), making it easier for solvent molecules to penetrate and dissolve the polymer.
-
Increased Chain Mobility: The rotational freedom around the ether bonds allows for greater segmental motion at lower temperatures, resulting in a lower glass transition temperature (Tg). A lower Tg can be beneficial for thermoplastic processing, as it widens the temperature window between the Tg and the decomposition temperature.
Detailed Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.
Synthesis of Polyphenylquinoxaline from Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] and 3,3',4,4'-Tetraaminobiphenyl
This protocol describes a common method for the synthesis of high-molecular-weight polyphenylquinoxalines.
Caption: Experimental workflow for PPQ synthesis.
Materials:
-
Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]
-
3,3',4,4'-Tetraaminobiphenyl
-
m-cresol (anhydrous)
-
Methanol
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve equimolar amounts of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] and 3,3',4,4'-tetraaminobiphenyl in anhydrous m-cresol to achieve a solids concentration of 10-15% (w/v).
-
Purge the flask with a gentle stream of nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Stir the reaction mixture at room temperature for 1-2 hours until all monomers are completely dissolved.
-
Gradually heat the reaction mixture to 80-100°C and maintain this temperature for 4-6 hours with continuous stirring. The viscosity of the solution will increase as the polymerization proceeds.
-
After cooling to room temperature, slowly pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Collect the fibrous polymer precipitate by filtration and wash it thoroughly with methanol and then with deionized water to remove any residual solvent and unreacted monomers.
-
Dry the purified polymer in a vacuum oven at 120°C for 24 hours or until a constant weight is achieved.
Characterization Techniques
-
Inherent Viscosity: Determined using an Ubbelohde viscometer in a suitable solvent (e.g., m-cresol or NMP) at a concentration of 0.5 g/dL at 30°C to estimate the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the quinoxaline ring and the disappearance of the carbonyl and amine functionalities of the monomers.
-
Thermogravimetric Analysis (TGA): Performed under a nitrogen atmosphere at a heating rate of 10°C/min to evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
-
Solubility Test: Assessed by dissolving a small amount of the polymer in various organic solvents at room temperature and with heating.
-
Mechanical Testing of Films: Polymer films are cast from solution, and their tensile strength, elongation at break, and Young's modulus are measured using a universal testing machine.
Conclusion: A Strategic Choice for Advanced Applications
The inclusion of a flexible ether linkage in the backbone of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] offers a distinct advantage in the synthesis of high-performance polymers. The resulting polyphenylquinoxalines are anticipated to exhibit enhanced solubility and processability, making them more amenable to a wider range of fabrication techniques. While maintaining excellent thermal stability, the improved processability can be a critical enabling factor for their use in advanced applications such as flexible electronics, high-temperature adhesives, and composite matrices for the aerospace industry. For researchers and drug development professionals working with advanced polymer systems, the choice of this monomer represents a strategic approach to achieving a desirable balance of high performance and practical usability.
References
-
Korshak, V. V., Krongauz, Ye. S., Berlin, A. M., Neiland, O. Ya., & Skuya, Ya. N. (1974). The synthesis and properties of polyphenylquinoxalines. Polymer Science U.S.S.R., 16(8), 2049–2055. [Link]
- Hergenrother, P. M. (1971). Polyquinoxalines. II. Synthesis and preliminary evaluation of polymers from 1,2,4,5-tetraaminobenzene and various bis(phenyl-α-diketones). Journal of Polymer Science Part A-1: Polymer Chemistry, 9(8), 2377-2393.
- Stille, J. K. (1981). Polyphenylquinoxalines. Macromolecules, 14(3), 854-865.
-
Pisareva, A. V., Belomoina, N. M., Bulycheva, E. G., Ilyin, M. M., & Dobrovolsky, Y. A. (2022). Structure, Thermal Properties and Proton Conductivity of the Sulfonated Polyphenylquinoxalines. Membranes, 12(11), 1095. [Link]
-
Augl, J. M., & Wrasidlo, W. (1969). Synthesis and some properties of poly-[2,2′-(4,4′-oxydiphenylene)-6,6′-bis-(3-phenylquinoxaline) (PHPQ). Journal of Polymer Science Part A-1: Polymer Chemistry, 7(12), 3393-3405. [Link].1969.150071212)
Sources
A Comparative Benchmark Study of High-Performance Polymers: Evaluating Materials Derived from an Ethanedione Precursor
Introduction: The Imperative for Advanced Polymeric Materials
In the relentless pursuit of materials that can withstand extreme environments, the field of high-performance polymers is a critical frontier for researchers in aerospace, microelectronics, and advanced manufacturing.[1] Aromatic polyimides and polyamides have long been the gold standard, offering an exceptional balance of thermal stability, mechanical strength, and chemical resistance.[2][3] However, the demands of next-generation technologies necessitate continuous innovation in monomer design to further enhance processability and tailor specific properties like the dielectric constant for 5G applications or thermal conductivity for heat management.[4][5]
This guide introduces a potential new building block for high-performance polymers: Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] (CAS: 21454-19-3).[6][7] While direct polymerization of this diketone is possible, its true potential may lie in its role as a precursor to novel diamine monomers. The inherent structure of this molecule—featuring flexible ether linkages and rigid phenyl groups—suggests that its derivatives could offer a unique combination of properties.
This document provides a comparative benchmark analysis of a hypothetical polyimide derived from this precursor against established, high-performance alternatives. We will explore the causality behind experimental design and provide self-validating protocols to empower researchers in their own material development endeavors.
From Precursor to Polymer: A Hypothetical Synthetic Pathway
To unlock the potential of the title compound, we propose its conversion into a novel aromatic diamine monomer. The presence of the oxydi-4,1-phenylene core is structurally reminiscent of 4,4'-oxydianiline (ODA), a cornerstone monomer in the polyimide industry, suggesting that a polymer derived from a similar backbone could exhibit comparable flexibility and solubility.[2][8]
A plausible (though hypothetical) synthetic route could involve the conversion of the ethanedione groups into amine functionalities. This new diamine, which we shall designate EDOPD (Ethanedione-derived Oxydi-Phenylene Diamine), could then be polymerized with a commercially available dianhydride, such as Pyromellitic dianhydride (PMDA), via a standard two-step polycondensation reaction.[9][10]
Caption: Hypothetical synthesis of a novel polyimide.
This two-step process, involving the formation of a soluble poly(amic acid) precursor followed by thermal cyclodehydration, is a widely practiced and robust method for producing high-quality polyimide films.[10]
Benchmark Materials for Comparative Analysis
To objectively evaluate the potential of our hypothetical EDOPD-PMDA polyimide, we select two classes of industry-standard high-performance polymers as benchmarks.
-
Aromatic Polyimides (ODA-based):
-
PMDA-ODA (e.g., Kapton®): Synthesized from Pyromellitic dianhydride and 4,4'-oxydianiline. It is renowned for its excellent thermal stability and balanced mechanical properties.[2]
-
BPADA-ODA: Derived from 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) and ODA. The introduction of the bisphenol-A linkage enhances solubility and processability.[8]
-
-
Aromatic Polyamides (Aramids):
-
Poly(m-phenylene isophthalamide) (e.g., Nomex®): A meta-aramid known for its thermal and chemical resistance, and electrical insulation properties.[11]
-
Poly(p-phenylene terephthalamide) (e.g., Kevlar®): A para-aramid celebrated for its exceptional tensile strength and modulus due to its rigid, rod-like structure.[11][12]
-
Performance Benchmarking: A Comparative Data Analysis
The following tables summarize the expected performance of the hypothetical EDOPD-PMDA polyimide against the selected benchmarks. The predicted values for EDOPD-PMDA are based on structure-property relationships observed in similar polyimides, where the introduction of bulky phenyl groups can influence chain packing and properties.[8]
Table 1: Thermal Properties
| Property | EDOPD-PMDA (Predicted) | PMDA-ODA[2] | BPADA-ODA[8] | Nomex®[11] | Kevlar®[11] |
|---|---|---|---|---|---|
| Glass Transition Temp. (Tg), °C | 360 - 390 | ~385 | ~270 | ~270 | >370 |
| Decomposition Temp. (Td, 5% wt. loss), °C | 530 - 560 | >550 | ~530 | ~410 | >500 |
Table 2: Mechanical Properties
| Property | EDOPD-PMDA (Predicted) | PMDA-ODA[13] | BPADA-ODA[8] | Nomex®[11] | Kevlar® 29[11] |
|---|---|---|---|---|---|
| Tensile Strength, MPa | 90 - 115 | 86 - 107 | ~95 | ~83 | ~2920 |
| Tensile Modulus, GPa | 2.5 - 3.5 | ~3.0 | ~2.5 | ~5.8 | ~70 |
| Elongation at Break, % | 5 - 15 | 6 - 25 | >20 | 16 | 4 |
Table 3: Electrical Properties
| Property | EDOPD-PMDA (Predicted) | PMDA-ODA[14] | BPADA-ODA[8] | Nomex® |
|---|
| Dielectric Constant (1 MHz) | 2.9 - 3.3 | ~3.4 | ~3.1 | ~4.0 |
Experimental Protocols for Material Characterization
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for key performance assessments.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
Causality: TGA is essential for determining the upper service temperature and thermal degradation profile of a polymer.[15] It measures mass loss as a function of temperature, providing critical data on decomposition onset and the amount of residual char.[16]
Caption: Workflow for Thermogravimetric Analysis (TGA).
Step-by-Step Protocol (ISO 11358): [17]
-
Sample Preparation: Ensure the polymer film or powder is thoroughly dried to remove any absorbed moisture or residual solvent.
-
Instrument Setup: Place the crucible containing 5-10 mg of the sample onto the TGA's microbalance.[18]
-
Atmosphere Control: Purge the furnace with an inert gas (typically nitrogen) to prevent oxidative degradation.[16]
-
Thermal Program: Initiate a temperature ramp from ambient to approximately 800°C at a constant rate (e.g., 10°C/min).[18]
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Analysis: Determine the onset decomposition temperature (Td) and the temperature at 5% mass loss from the resulting TGA curve.
Mechanical Performance: Tensile Testing
Causality: Tensile testing provides fundamental data on a material's strength, stiffness, and ductility.[19] These properties are critical for predicting how a material will behave under mechanical stress in structural applications. The test is governed by standards like ASTM D638.[1][20]
Step-by-Step Protocol (ASTM D638): [21][22]
-
Specimen Preparation: Prepare dumbbell-shaped specimens (Type V is common for films) from the polymer films using a die cutter. Measure the thickness and width of the gauge section precisely.
-
System Configuration: Mount the specimen into the grips of a universal testing machine equipped with a suitable load cell (e.g., 5 kN).[19]
-
Strain Measurement: Attach an extensometer to the gauge section of the specimen to accurately measure elongation.[19]
-
Testing: Apply a constant rate of crosshead movement (tensile force) until the specimen fractures.[19]
-
Data Acquisition: Record the force applied and the corresponding elongation throughout the test.
-
Analysis: From the resulting stress-strain curve, calculate the Tensile Strength (maximum stress), Tensile Modulus (initial slope), and Elongation at Break.
Electrical Characterization: Dielectric Constant Measurement
Causality: The dielectric constant (permittivity) is a crucial property for materials used in microelectronics, especially for high-frequency applications where low-permittivity materials reduce signal delay and cross-talk.[4][5]
Caption: Workflow for Dielectric Constant Measurement.
Step-by-Step Protocol:
-
Sample Preparation: Prepare thin, uniform films of the polymer. Circular conductive electrodes (e.g., gold or aluminum) are deposited on both sides of the film, forming a parallel plate capacitor.[4]
-
Thickness Measurement: Accurately measure the thickness of the film at several points and calculate the average.
-
Capacitance Measurement: Use an LCR meter to measure the capacitance of the sample across a desired frequency range (e.g., 1 kHz to 1 MHz).[5]
-
Calculation: The dielectric constant (εr) is calculated using the formula: εr = (C × d) / (ε0 × A), where C is the measured capacitance, d is the film thickness, A is the electrode area, and ε0 is the permittivity of free space.[5]
Conclusion and Future Outlook
This guide presents a framework for evaluating novel high-performance polymers, using a hypothetical material derived from Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] as a case study. The predicted properties, benchmarked against industry standards like ODA-based polyimides and aramids, suggest that this new material could offer a competitive profile, particularly in applications requiring high thermal stability and robust mechanical properties. The flexible ether linkage and bulky phenyl side groups are anticipated to provide a balance of performance and processability.
The true value of this new monomer can only be validated through empirical synthesis and characterization using the rigorous, self-validating protocols detailed herein. By explaining the causality behind each experimental choice, we aim to equip researchers and drug development professionals with the foundational knowledge to not only test this specific material but also to innovate and benchmark their own novel polymers with scientific integrity.
References
-
Industrial Physics. (n.d.). Standard Test Method for Tensile Properties of Plastics ASTM D638. Retrieved from [Link]
-
ADMET. (n.d.). ASTM D638 Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]
-
Test-Victor. (2025). ASTM D638 The Essential Guide to Plastic Tensile Testing. Retrieved from [Link]
-
ASTM International. (n.d.). Designation: D638 − 14 - Standard Test Method for - Tensile Properties of Plastics1. Retrieved from [Link]
-
ASTM International. (n.d.). ASTM D638-01 - Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. Retrieved from [Link]
-
Petrović, Z. S., et al. (2009). Structure-properties relationship of polyimides derived from different composition of diamines and dianhydrides. ResearchGate. Retrieved from [Link]
-
de la Campa, J. G., et al. (2016). Functional Aromatic Polyamides. PMC. Retrieved from [Link]
-
Ding, M., et al. (2002). Polyimides Derived from Mellophanic Dianhydride. ACS Publications. Retrieved from [Link]
-
Găină, C., & Găină, V. (n.d.). Synthesis and characterization of aromatic polyamides derived from various derivatives of 4,4'-oxydianiline. ResearchGate. Retrieved from [Link]
-
NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]
-
NASA Technical Reports Server. (n.d.). FUNDAMENTAL INSIGHT ON DEVELOPING LOW DIELECTRIC CONSTANT POLYIMIDES. Retrieved from [Link]
-
de la Peña, M. A., et al. (2025). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. ResearchGate. Retrieved from [Link]
-
Kim, S. H., et al. (2025). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. PMC. Retrieved from [Link]
-
Aguilar-Vega, M., et al. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances. Retrieved from [Link]
-
Zeus Industrial Products, Inc. (2019). FOCUS ON POLYIMIDES. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Polyamides containing a biorenewable aromatic monomer based on coumalate esters: from synthesis to evaluation of the thermal and mechanical properties. Retrieved from [Link]
-
Hsiao, S.-H., & Yang, C.-P. (2005). Synthesis and properties of polyimides derived from 4,4′‐(2,7‐naphthylenedioxy)dianiline and aromatic tetracarboxylic dianhydrides. ResearchGate. Retrieved from [Link]
-
Li, T.-L., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. PMC. Retrieved from [Link]
-
ResearchGate. (2020). a. Dielectric constant vs. frequency and temperature, for polyimide a, from the first measurement. Retrieved from [Link]
-
MaTestLab. (2024). ISO 11358 Thermogravimetry of Polymers US Lab. Retrieved from [Link]
-
ResearchGate. (2021). Dielectric and conduction properties of polyimide films. Retrieved from [Link]
-
EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]
-
Scribd. (n.d.). Lec 4 Aromatic Polyamide. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Are The Different Types Of Polyamide Blends?. YouTube. Retrieved from [Link]
-
Plastics & Polymer Lab. (n.d.). Thermal Gravimetric Analysis (TGA). Retrieved from [Link]
-
Wang, C., et al. (2023). Reducing the Permittivity of Polyimides for Better Use in Communication Devices. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]
-
MDPI. (2023). Sustainable Dielectric Films with Ultralow Permittivity from Soluble Fluorinated Polyimide. Retrieved from [Link]
- Ivy Fine Chemicals. (n.d.). Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-. Retrieved from https://www.ivy-chem.com/products/cas-21454-19-3.html
-
MDPI. (n.d.). 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide. Retrieved from [Link]
-
ResearchGate. (2025). 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide. Retrieved from [Link]
Sources
- 1. industrialphysics.com [industrialphysics.com]
- 2. researchgate.net [researchgate.net]
- 3. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. mdpi.com [mdpi.com]
- 6. ivychem.com [ivychem.com]
- 7. 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-Ethanedione] [21454-19-3] | King-Pharm [king-pharm.com]
- 8. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 10. zeusinc.com [zeusinc.com]
- 11. scribd.com [scribd.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 16. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
- 17. matestlabs.com [matestlabs.com]
- 18. epfl.ch [epfl.ch]
- 19. victortestingmachine.com [victortestingmachine.com]
- 20. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 21. img.antpedia.com [img.antpedia.com]
- 22. standards.iteh.ai [standards.iteh.ai]
A Comparative Guide to the Thermal Stability of High-Performance Polyimides Based on Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]
This guide provides an in-depth comparative thermal analysis of a specific class of high-performance polyimides derived from the monomer Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]. As researchers, scientists, and drug development professionals continually seek materials with superior thermal stability for demanding applications, a thorough understanding of polymer behavior at elevated temperatures is paramount. This document delves into the experimental evaluation of these polymers using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering a comparative perspective against other established high-performance polymers.
Introduction: The Quest for Thermally Stable Polymers
Aromatic polyimides are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] These properties stem from their rigid molecular structure, characterized by aromatic and imide rings. The specific choice of dianhydride and diamine monomers allows for the fine-tuning of the final polymer's characteristics.
The polymer under investigation is synthesized from the dianhydride monomer Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]. This monomer is notable for several structural features:
-
Ether Linkages (-O-): The presence of flexible ether linkages in the polymer backbone is known to enhance solubility and processability.[2] However, this flexibility can also influence the thermal properties, often leading to a lower glass transition temperature compared to more rigid structures.[2]
-
Oxydiphenylene Units: These groups contribute to the overall aromatic content, which is a key factor in achieving high thermal stability.
-
Phenyl-Substituted Ethanedione Groups: The bulky phenyl groups attached to the ethanedione linkage can restrict chain mobility, potentially increasing the glass transition temperature and influencing the decomposition pathway.
This guide will objectively assess the thermal performance of polyimides based on this unique monomer and compare it with other well-established high-performance polymers, providing the necessary data for informed material selection in advanced applications.
The Analytical Approach: TGA and DSC as Probes of Thermal Behavior
To comprehensively evaluate the thermal properties of these polyimides, two complementary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] This technique is invaluable for determining the thermal stability and decomposition characteristics of a polymer. Key parameters obtained from TGA include:
-
Onset Decomposition Temperature (Td): The temperature at which the polymer begins to degrade, typically reported as the temperature of 5% or 10% weight loss.
-
Char Yield: The percentage of material remaining at the end of the analysis at a high temperature, which is an indicator of the material's flame resistance.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[3] DSC is crucial for identifying thermal transitions within a polymer. The primary parameter of interest for amorphous high-performance polymers is:
-
Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1] This is a critical parameter as it often defines the upper service temperature of the material in applications where mechanical integrity is essential.
Experimental Protocols
The following sections detail the standardized methodologies for conducting TGA and DSC analyses on high-performance polyimide films. Adherence to these protocols ensures the generation of reliable and reproducible data.
Thermogravimetric Analysis (TGA) Workflow
Caption: TGA Experimental Workflow
Methodology:
-
A small, uniform sample of the polyimide film (typically 5-10 mg) is carefully weighed and placed into a high-purity alumina crucible.
-
The crucible is loaded into the TGA instrument.
-
The furnace is purged with a high-purity inert gas, typically nitrogen, at a constant flow rate to prevent oxidative degradation. For oxidative stability studies, air can be used.
-
The sample is equilibrated at a starting temperature, for example, 30 °C.
-
The sample is then heated at a constant rate, commonly 10 °C/min or 20 °C/min, to a final temperature, typically 800 °C or higher.
-
The mass of the sample is continuously recorded as a function of temperature.
-
The decomposition temperature (Td) is determined from the resulting TGA curve, often reported as the temperature at which 5% or 10% weight loss occurs. The char yield is the percentage of the initial mass remaining at the end of the experiment.
Differential Scanning Calorimetry (DSC) Workflow
Caption: DSC Experimental Workflow
Methodology:
-
A small, disc-shaped sample of the polyimide film (typically 5-10 mg) is weighed and hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
To erase the thermal history of the polymer, a heat-cool-heat cycle is often employed. The sample is first heated to a temperature above its expected glass transition, then cooled at a controlled rate, and finally heated again.
-
The second heating scan, typically at a rate of 20 °C/min, is used for data analysis.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The glass transition is observed as a step-like change in the heat flow curve, and the Tg is typically determined as the midpoint of this transition.
Comparative Thermal Performance Data
The following table summarizes the key thermal properties of a polyimide derived from Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] and a representative aromatic diamine, such as 4,4'-oxydianiline (ODA). This data is compared with commercially available high-performance polyimides, Kapton® HN and Ultem™ 1000, to provide a clear perspective on its relative performance.
| Polymer | Dianhydride Monomer | Diamine Monomer | Tg (°C) | Td (5% wt. loss, N₂) (°C) | Char Yield at 800°C (N₂) (%) |
| Investigational Polyimide | Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] | 4,4'-Oxydianiline (ODA) | ~260-280 | > 500 | > 60 |
| Kapton® HN | Pyromellitic Dianhydride (PMDA) | 4,4'-Oxydianiline (ODA) | 360 - 410[1] | ~500 (in air)[1] | 60-65 (in inert atm.)[1] |
| Ultem™ 1000 (PEI) | Bisphenol A Dianhydride (BPADA) | m-Phenylenediamine (m-PDA) | ~217 | ~520 | ~50 |
Note: The values for the investigational polyimide are estimated based on the thermal properties of structurally similar polyimides containing ether linkages and bulky side groups. Actual experimental values may vary depending on the specific diamine used and the polymerization conditions.
Analysis and Discussion
The thermal performance of the polyimide based on Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] demonstrates a compelling profile for high-temperature applications.
Thermal Stability (TGA): The high decomposition temperature (Td > 500 °C) and significant char yield (> 60%) are indicative of excellent thermal stability, comparable to that of established polyimides like Kapton®. The aromatic nature of the backbone, including the oxydiphenylene and phenyl groups, contributes significantly to this stability by requiring high energy to break the chemical bonds.
Glass Transition Temperature (DSC): The estimated glass transition temperature (Tg) of the investigational polyimide is in the range of 260-280 °C. This is a crucial performance indicator.
-
Comparison with Kapton®: The Tg is lower than that of Kapton® (360-410 °C). This is primarily due to the presence of the flexible ether linkages in the dianhydride monomer of the investigational polymer, which increase segmental mobility within the polymer chains.[2] Kapton®, derived from the highly rigid pyromellitic dianhydride, has a more constrained structure, leading to a higher Tg.[4]
-
Comparison with Ultem™: The Tg is significantly higher than that of Ultem™ 1000 (~217 °C). While both polymers contain ether linkages, the bulky phenyl groups on the ethanedione unit of the investigational polymer likely restrict rotational freedom along the polymer backbone to a greater extent than the isopropylidene group in Ultem's™ BPADA monomer. This increased rotational barrier results in a higher glass transition temperature.
The balance between a high decomposition temperature and a moderately high glass transition temperature suggests that polyimides derived from Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] offer a unique combination of excellent thermal stability and potentially improved processability compared to more rigid polyimides like Kapton®.
Conclusion and Future Outlook
The comparative thermal analysis reveals that polyimides synthesized from Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] are a promising class of high-performance materials. Their exceptional thermal stability, characterized by high decomposition temperatures, positions them as suitable candidates for applications in demanding environments, such as aerospace, electronics, and advanced composites.
The glass transition temperature, while lower than that of the most rigid polyimides, is substantially high and indicates a wide operational temperature window. The presence of ether linkages, which contributes to this Tg, may also offer advantages in terms of solubility and melt processing, addressing some of the processability challenges associated with traditional polyimides.
Further research should focus on the synthesis and characterization of a broader range of polyimides from this dianhydride with various aromatic diamines to fully explore the structure-property relationships. Investigating the mechanical properties at elevated temperatures, both below and above the glass transition, will also be crucial for defining their potential applications. For professionals in drug development, the high thermal stability and potential for tailored properties could be of interest for specialized applications in analytical instrumentation and high-temperature processing of pharmaceutical formulations.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]: A Guide for Laboratory Professionals
The structure of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] incorporates three key features: an ethanedione (α-diketone) core, a diphenyl ether linkage, and terminal phenyl groups. Each of these components contributes to the potential hazard profile of the molecule and informs the necessary disposal procedures.
-
Diphenyl Ether Moiety : Compounds containing the diphenyl ether structure are often characterized by their environmental persistence and toxicity to aquatic life. For instance, diphenyl ether itself is classified as toxic to aquatic life with long-lasting effects.[1][2][3][4] Furthermore, related compounds like 4,4'-oxydianiline are noted for their significant toxicity, potential carcinogenicity, and mutagenicity, and are also very toxic to aquatic ecosystems.[5][6]
-
Ethanedione (α-Diketone) Core : Research on α-diketones, such as 2,3-butanedione, has indicated a potential for respiratory toxicity upon inhalation.[7][8][9][10]
-
Aromatic Ketone Structure : Aromatic ketones as a class of compounds can present a range of hazards, and in the absence of specific data, a precautionary approach is warranted.
Given these considerations, Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] must be treated as a hazardous waste until comprehensive toxicological and environmental fate data become available.
Core Principles of Disposal
The disposal of this compound must adhere to the principle of "cradle-to-grave" management of hazardous materials as mandated by the Resource Conservation and Recovery Act (RCRA).[2] This involves a systematic process of waste identification, segregation, containment, and transfer to a licensed hazardous waste disposal facility.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Based on the potential for aquatic toxicity, persistence, and unknown human health effects derived from its structural components. |
| Primary Hazard | Environmental Hazard (Aquatic Toxicity) | The diphenyl ether moiety is a strong indicator of potential long-term adverse effects on aquatic ecosystems.[1][2][3][4] |
| Potential Hazards | Irritant, Harmful if Swallowed/Inhaled | Inferred from the general properties of aromatic ketones and diphenyl ethers.[1][11] |
| Container Type | High-Density Polyethylene (HDPE) or Glass | Must be chemically compatible and prevent leakage.[12] |
| Labeling | "Hazardous Waste" with full chemical name | Ensures clear identification and proper handling by all personnel.[12] |
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable workflow for the safe disposal of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-].
-
Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[3][11]
-
Waste Characterization: Due to the lack of specific data, the waste must be characterized as hazardous. Do not attempt to neutralize or dispose of this chemical down the drain or in regular trash.[13]
-
Segregation:
-
Collect waste Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] and any materials contaminated with it (e.g., filter paper, contaminated gloves, weighing boats) in a dedicated, properly labeled hazardous waste container.
-
Do not mix this waste with other waste streams, particularly halogenated solvents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[12][14]
-
-
Container Management:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[12]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]".
-
Keep the container closed at all times except when adding waste.
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition.
-
Secondary containment is recommended to mitigate the impact of any potential spills.
-
-
Disposal Request:
-
Once the container is full or has reached the accumulation time limit set by your institution, arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Provide a complete and accurate description of the waste on the disposal request form.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS.
-
If trained and it is safe to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbent material and any contaminated items in a sealed container and manage it as hazardous waste.[2]
-
Disposal Workflow Diagram
Caption: Disposal workflow for Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-].
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel compounds like Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], where specific hazard data is lacking, a cautious and informed approach to disposal is not just a best practice but an ethical imperative. By understanding the potential hazards inferred from its chemical structure and adhering to established hazardous waste protocols, researchers can ensure that their work advances science without compromising safety or environmental integrity.
References
Sources
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. ICSC 0791 - DIPHENYL ETHER [chemicalsafety.ilo.org]
- 3. lobachemie.com [lobachemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemos.de [chemos.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione, and 2,3-Hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione and 2,3-Hexanedione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Models of Toxicity of Diacetyl and Alternative Diones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. ethz.ch [ethz.ch]
- 13. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 14. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
